2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Description
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDHVDGPXBRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061320 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-92-2 | |
| Record name | Trimethylbenzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
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| Record name | Cumoquinone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919 | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |
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| Record name | 2,3,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099 | |
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| Record name | 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 2,3,5-trimethylbenzoquinone
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylbenzoquinone
Introduction
2,3,5-Trimethyl-1,4-benzoquinone (TMQ), a substituted p-benzoquinone, is a molecule of significant industrial and research interest. Its primary prominence stems from its role as a key intermediate in the total synthesis of α-tocopherol, the most biologically active form of Vitamin E.[1][2] The efficiency of Vitamin E synthesis and the purity of the final product are intrinsically linked to the well-characterized and controlled properties of TMQ. Beyond this principal application, the redox-active quinone moiety makes it a valuable building block in the synthesis of various organic compounds and a subject of study in electrochemistry.
This guide provides a comprehensive exploration of the core , designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties, the rationale behind procedural choices, and the implications of these characteristics for practical application.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
-
Common Name: 2,3,5-Trimethylbenzoquinone
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Synonyms: Trimethylquinone, p-Pseudocumoquinone, TMQ[3]
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CAS Number: 935-92-2[4]
-
Molecular Formula: C₉H₁₀O₂[4]
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Molecular Weight: 150.17 g/mol [3]
The molecular architecture of TMQ features a cyclohexadiene-1,4-dione ring substituted with three methyl groups at the 2, 3, and 5 positions. This substitution pattern is critical to its chemical behavior and its utility as a precursor to the chroman ring of tocopherol.
Caption: Chemical structure of 2,3,5-Trimethyl-1,4-benzoquinone.
Section 2: Core Physicochemical Properties
The physical state and solubility of TMQ dictate its handling, reaction conditions, and purification strategies. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Light yellow to orange powder or crystals | [3][4] |
| Melting Point | 29 - 36 °C | [3][4] |
| Boiling Point | 211.7 °C (estimated, at 760 mmHg); 53 °C (at 53.3 Pa) | [3][4] |
| Density | ~0.982 g/cm³ (rough estimate) | [3][4] |
| Solubility | Soluble in acetone | [3][4] |
| Storage | 2-8°C, under inert atmosphere | [3][4] |
Expert Insights on Property Variation:
The observed range in melting point (29-36 °C) is not uncommon for a compound with a relatively low melting point and can be attributed to minor impurities or different crystalline polymorphs. For high-purity applications, such as in drug development, it is crucial to use a highly purified grade of TMQ, where the melting point should be sharp and at the higher end of this range. The low boiling point under vacuum highlights its ability to be purified via vacuum distillation, although its tendency to volatilize with water vapor is also noted.[4]
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
¹H NMR Analysis: The proton NMR spectrum provides definitive confirmation of the substitution pattern.
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¹H NMR (300 MHz, CDCl₃): A signal at δ 6.54 (singlet, 1H) corresponds to the lone vinyl proton on the quinone ring. A multiplet observed between δ 1.92-2.12 (9H) is characteristic of the three distinct methyl groups attached to the ring.[5]
Expected ¹³C NMR Analysis: Based on the structure, the following signals are anticipated in a proton-decoupled ¹³C NMR spectrum:
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Carbonyl Carbons (C=O): Two signals in the downfield region, typically ~187-188 ppm.
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Olefinic Carbons (C=C): Four signals corresponding to the ring carbons, with those bearing methyl groups appearing at different chemical shifts than the one bearing a hydrogen.
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Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region, typically ~12-20 ppm.
Protocol: Acquiring a ¹H NMR Spectrum of TMQ
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Sample Preparation: Accurately weigh ~5-10 mg of TMQ and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and provides a clean spectral window.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals to determine the relative number of protons. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) if added.
Caption: Two-step electrochemical reduction of a p-benzoquinone.
Protocol: Determination of Redox Potential by Cyclic Voltammetry (CV) Cyclic voltammetry is the premier technique for investigating the redox properties of electroactive species.
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Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile. Causality: The supporting electrolyte is necessary to ensure conductivity of the solution, while an aprotic solvent prevents protonation of the reduced species, allowing the individual one-electron steps to be observed.
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Analyte Solution: Dissolve a small, known concentration of TMQ (typically 1-5 mM) in the electrolyte solution.
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Cell Assembly: Assemble a three-electrode electrochemical cell:
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Working Electrode: A glassy carbon or platinum electrode.
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Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or graphite rod.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) to a negative potential sufficient to encompass both reduction waves (e.g., -2.0 V) and then back to the starting potential. The scan rate typically ranges from 50 to 200 mV/s.
-
Data Analysis: The resulting voltammogram will show two reversible or quasi-reversible waves. The formal potential for each redox couple (E°₁ and E°₂) can be estimated as the midpoint between the anodic and cathodic peak potentials for that wave.
Section 5: Synthesis and Purity Assessment
The quality of TMQ is dictated by its synthesis and purification. Modern methods prioritize efficiency and the minimization of hazardous byproducts. [6] Synthesis Overview: TMQ is most commonly produced via the catalytic oxidation of 2,3,6-trimethylphenol (TMP). [1][7]Various catalytic systems have been developed, including copper(II) halide catalysts in biphasic systems and methods using greener oxidants like hydrogen peroxide. [8][9][10]The choice of catalyst and reaction medium is critical for achieving high selectivity and minimizing the formation of chlorinated byproducts. [6][8]
Caption: Generalized workflow for the synthesis of TMQ.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of TMQ and quantifying any related impurities.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water. Filter and degas the mobile phase before use.
-
Column Selection: A reverse-phase C18 column is well-suited for separating TMQ from its potential impurities.
-
Standard Preparation: Prepare a series of standard solutions of a high-purity TMQ reference standard at known concentrations to create a calibration curve.
-
Sample Preparation: Prepare a sample solution of the TMQ to be tested at a concentration that falls within the range of the calibration curve.
-
Instrument Setup:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Isocratic (e.g., 70:30 Acetonitrile:Water) or a gradient program.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where TMQ has a strong absorbance (e.g., ~255 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the TMQ peak to the total area of all peaks in the chromatogram (Area % method). The concentration can be quantified using the calibration curve.
Conclusion
2,3,5-Trimethylbenzoquinone is a deceptively simple molecule with a rich and important set of physicochemical properties. Its thermal characteristics, solubility, spectroscopic fingerprints, and electrochemical behavior are all critical parameters that influence its synthesis, purification, handling, and application. A thorough understanding of these properties, grounded in robust experimental methodology, is essential for any scientist or researcher utilizing this key intermediate in the fields of synthetic chemistry and drug development.
References
-
ResearchGate. (n.d.). Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. Retrieved from ResearchGate. [Link]
-
ChemBK. (2024). 2,3,5-trimethyl-p-benzoquinone. Retrieved from ChemBK. [Link]
-
Yerramreddy, T. R., et al. (2019). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Journal of Chemical Research, 43(11-12), 565-568. [Link]
- Google Patents. (n.d.). US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.
-
ResearchGate. (n.d.). Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. Retrieved from ResearchGate. [Link]
-
Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. [Link]
-
Chemsrc. (2025). 2,3,5-Trimethyl-1,4-benzenediol. Retrieved from Chemsrc. [Link]
- Google Patents. (n.d.). US3956346A - Process for the preparation of trimethyl-benzoquinone.
-
Galano, A., et al. (2011). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. Molecules, 16(10), 8433-8446. [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Orbital: The Electronic Journal of Chemistry, 10(6), 433-446. [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from Japan Environment Agency. [Link]
-
ResearchGate. (n.d.). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. Retrieved from ResearchGate. [Link]
-
Kholdeeva, O. A., et al. (2007). Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H₂O₂ and grafted Ti(IV)/SiO₂ catalyst. Green Chemistry, 9(7), 731-733. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Integrity of 2,3,5-Trimethylbenzoquinone: Ensuring Purity in Production. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TRIMETHYLQUINONE | 935-92-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Bonding of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, also known as trimethyl-p-benzoquinone. This key chemical intermediate is of significant interest in organic synthesis, particularly as a precursor in the production of Vitamin E, and exhibits a range of biological activities.[1][2] This document collates crystallographic, spectroscopic, and synthetic data to serve as a detailed resource for researchers.
Molecular Structure and Bonding
2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione possesses a quinone ring system, which is a fundamental structural motif in many biologically active molecules. The core of the molecule is a six-membered carbon ring containing two carbonyl groups in a para arrangement and two carbon-carbon double bonds. The bonding within this ring system is characterized by a conjugated system of pi electrons, which influences the molecule's electronic properties and reactivity.
The introduction of three methyl groups to the quinone ring influences its electronic properties through inductive effects and hyperconjugation. These electron-donating groups can affect the redox potential of the quinone system and its reactivity towards nucleophiles and in cycloaddition reactions.
Spectroscopic Characterization
The structural features of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione give rise to a distinct spectroscopic fingerprint. The following sections summarize the expected and reported data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a detailed, assigned spectrum for 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is not available in the reviewed literature, data for its reduced form, 2,3,5-trimethyl-1,4-hydroquinone, is available and provides a useful reference.[3]
Table 1: 1H and 13C NMR Data for 2,3,5-Trimethyl-1,4-hydroquinone in CDCl3 [3]
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 3 x -CH3 | 2.145, 2.172, 2.181 (s, 9H) | 11.94, 12.28, 15.90 |
| 2 x -OH | 4.194, 4.213 (s, 2H) | 145.90, 146.94 |
| -CH (aromatic) | 6.453 (s, 1H) | 114.33 |
| 3 x -C-CH3 (aromatic) | - | 120.82, 121.02, 123.48 |
For 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, one would expect the vinylic proton to appear in the range of 6.5-7.0 ppm. The methyl protons attached to the double bonds would likely resonate at slightly lower field (around 2.0-2.2 ppm) compared to those on saturated carbons. In the 13C NMR spectrum, the carbonyl carbons would exhibit characteristic signals at a significant downfield shift, typically in the range of 180-190 ppm. The olefinic carbons would appear in the region of 130-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is dominated by the strong absorption bands of the carbonyl groups.
Table 2: Characteristic IR Absorption Frequencies for Substituted p-Benzoquinones
| Vibrational Mode | Typical Frequency Range (cm-1) |
| C=O stretch (conjugated ketone) | 1650 - 1680 |
| C=C stretch (alkene) | 1600 - 1650 |
| C-H stretch (sp2) | 3000 - 3100 |
| C-H stretch (sp3) | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the quinone ring gives rise to characteristic absorptions in the UV-Vis region. These transitions are typically a lower energy, longer wavelength n→π* transition and a higher energy, shorter wavelength π→π* transition. For p-benzoquinone, these bands are observed around 435 nm and 245 nm, respectively. The methyl substituents on the ring are expected to cause a slight bathochromic (red) shift of these absorption maxima.
Mass Spectrometry (MS)
In mass spectrometry, 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is expected to show a prominent molecular ion peak. The fragmentation pattern of benzoquinones is often characterized by the loss of CO and methyl radicals.
Experimental Protocols
The synthesis of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is a key step in the industrial production of Vitamin E. A common and well-documented method involves the oxidation of 2,3,6-trimethylphenol.[2][4]
Synthesis of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione via Oxidation of 2,3,6-Trimethylphenol
Materials and Reagents:
-
2,3,6-Trimethylphenol
-
Oxidizing agent (e.g., oxygen gas, hydrogen peroxide)
-
Catalyst system (e.g., copper(II) halide)
-
Solvent system (e.g., a two-phase medium of water and a secondary aliphatic acyclic alcohol)
Procedure:
-
A two- or multi-phase reaction medium is prepared containing water and at least one secondary aliphatic acyclic alcohol with 6 or more carbon atoms.
-
2,3,6-trimethylphenol is dissolved in the organic phase of the reaction medium.
-
A catalyst system, such as a copper(II)-halide, is introduced into the reaction mixture.
-
The reaction mixture is heated to the desired temperature, and oxygen or an oxygen-containing gas is bubbled through the mixture under vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of the starting material.
-
Upon completion of the reaction, the organic phase containing the product, 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, is separated.
-
The product can be isolated and purified by techniques such as distillation or crystallization.
Logical Relationships and Workflows
The synthesis of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione and its subsequent conversion to trimethylhydroquinone can be represented as a logical workflow.
Potential Signaling Pathway Involvement
While a specific signaling pathway directly modulated by 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is not extensively documented, the reactivity of the benzoquinone moiety suggests potential interactions with cellular signaling cascades, particularly those sensitive to electrophiles and oxidative stress. For instance, a related compound, tetrachloro-p-benzoquinone, has been shown to trigger inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a key component of the innate immune system.
The following diagram illustrates a plausible signaling cascade that could be initiated by a benzoquinone derivative interacting with TLR4.
References
- 1. The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From the Cover: Tetrachlorobenzoquinone Exerts Neurological Proinflammatory Activity by Promoting HMGB1 Release, Which Induces TLR4 Clustering within the Lipid Raft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
A Technical Guide to the-Mechanism of Action of 2,3,5-Trimethyl-p-Benzoquinone in Biological Systems
Abstract
2,3,5-trimethyl-p-benzoquinone (TMBQ) is a synthetic quinone derivative with significant structural homology to the endogenous Coenzyme Q (CoQ) family. This structural mimicry allows TMBQ to directly interface with fundamental cellular bioenergetic and redox pathways, primarily centered on mitochondrial function. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of TMBQ. We will explore its dual role within the mitochondrial electron transport chain (ETC), its capacity for redox cycling and subsequent generation of reactive oxygen species (ROS), and the downstream signaling cascades that dictate cellular fate in response to TMBQ exposure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TMBQ's biological impact and its potential as both a research tool and a therapeutic agent.
Introduction: The Quinone Core in Cellular Function
Quinones are a class of organic compounds that are central to a vast array of biological processes, most notably cellular respiration. The quintessential example is Coenzyme Q10 (CoQ10), a lipid-soluble molecule whose benzoquinone head is responsible for shuttling electrons between Complex I/II and Complex III of the mitochondrial ETC.[1][2] TMBQ, as a structural analog of the CoQ headgroup, provides a powerful tool to probe and modulate these systems.[3] Its smaller, more nimble structure allows it to interact with quinone-binding sites, but with distinct kinetic and thermodynamic properties that lead to a complex and context-dependent biological response. Understanding the mechanism of TMBQ is critical for interpreting its effects in models of mitochondrial dysfunction and for harnessing its pro-oxidant activities in fields like oncology.[4][5]
Core Mechanism I: Interaction with the Mitochondrial Electron Transport Chain (ETC)
The primary site of TMBQ action is the inner mitochondrial membrane, the location of the ETC. The ETC is a series of protein complexes (I-IV) that transfer electrons from donors like NADH and FADH2 to a final electron acceptor, oxygen.[2][6] This process pumps protons across the membrane, generating the mitochondrial membrane potential (ΔΨm) required for ATP synthesis.[7][8] TMBQ can intervene in this process in two principal ways.
Electron Shuttling: A Coenzyme Q Analogue
In states of CoQ deficiency, TMBQ can act as a substitute electron carrier. It can accept electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfer them to Complex III (cytochrome bc1 complex). This action can partially restore electron flow, mitigate the buildup of reduced intermediates, and support a degree of ATP production. This functional substitution is a key reason for its use in studying the consequences of impaired CoQ biosynthesis.[9]
Redox Cycling and Superoxide Production
Unlike the long isoprenoid tail of CoQ10 which constrains its movement, TMBQ's higher mobility and distinct redox potential allow for off-target reactions. TMBQ can be reduced to a semiquinone radical intermediate.[10] This unstable radical can then donate its electron directly to molecular oxygen (O2), bypassing Complex III and IV, to form the superoxide radical (O2•-). This process, known as redox cycling, regenerates the parent TMBQ, allowing it to continuously shuttle electrons to oxygen, leading to a dramatic increase in mitochondrial ROS production.[3]
This dual functionality is the critical determinant of TMBQ's biological effect. At low concentrations or in CoQ-deficient systems, its electron-shuttling properties may dominate. At higher concentrations, the pro-oxidant effects of redox cycling become paramount.
Caption: Downstream signaling activated by TMBQ-induced oxidative stress.
Experimental Methodologies for Studying TMBQ's Mechanism
A multi-faceted approach is required to fully characterize the biological effects of TMBQ. Key experimental assays are summarized below.
Table 1: Key Experimental Assays
| Parameter Measured | Assay Type | Principle |
| Mitochondrial Respiration | Extracellular Flux Analysis (e.g., Seahorse) | Measures real-time oxygen consumption rate (OCR) to assess ETC function and ATP production in live cells. [3] |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Dyes (e.g., TMRM, TMRE, JC-1) | Cationic dyes accumulate in negatively charged, healthy mitochondria. Loss of potential causes dye dispersal or a fluorescence shift. [8][11][12][13] |
| Mitochondrial ROS Production | Fluorescent Probes (e.g., MitoSOX Red) | A cell-permeant probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. [3] |
| Cellular ATP Levels | Luminescence-based Assays | Utilizes the luciferin-luciferase reaction, where light output is directly proportional to the amount of ATP present. [7][13] |
| Apoptosis | Annexin V/PI Staining, Caspase Activity Assays | Annexin V binds to exposed phosphatidylserine on apoptotic cells. Caspase assays measure the activity of key executioner enzymes. |
| Signaling Pathway Activation | Western Blotting / Immunofluorescence | Uses specific antibodies to detect the phosphorylation (activation) or total levels of key signaling proteins (e.g., p-p38, p-AKT). |
Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol provides a framework for assessing TMBQ's impact on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
1. Cell Seeding:
- Seed cells (e.g., A549, HeLa) onto a Seahorse XF cell culture microplate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment and monolayer formation.
2. TMBQ Treatment:
- Prepare a dose-response range of TMBQ (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in Seahorse XF assay medium.
- Replace the culture medium with the TMBQ-containing assay medium.
- Incubate the plate in a CO2-free incubator at 37°C for 1 hour prior to the assay. Causality: This pre-incubation allows TMBQ to enter the cells and interact with mitochondria before measurements begin.
3. Assay Execution (Mito Stress Test):
- Load the Seahorse XF cartridge with compounds that modulate the ETC:
- Port A: Oligomycin (ATP synthase inhibitor)
- Port B: FCCP (a protonophore that uncouples the ETC)
- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
- Place the cell plate into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.
4. Data Analysis & Interpretation:
- Basal Respiration: The initial OCR before any injections. A decrease with TMBQ can indicate inhibition of substrate oxidation or electron transfer.
- ATP-Linked Respiration: The decrease in OCR after oligomycin injection. A reduction suggests TMBQ impairs the cell's ability to produce ATP via oxidative phosphorylation.
- Maximal Respiration: The peak OCR after FCCP injection. A lower maximal rate indicates TMBQ has damaged the ETC, reducing its capacity.
- Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
- Self-Validation: The inclusion of uncoupling agents (FCCP) and inhibitors (Oligomycin, Rot/AA) provides internal controls to validate that the measured OCR is indeed from mitochondrial respiration and allows for the dissection of specific respiratory parameters.
Protocol 2: Quantification of Mitochondrial Superoxide with MitoSOX Red
This protocol describes the use of flow cytometry to measure TMBQ-induced mitochondrial ROS.
1. Cell Culture and Treatment:
- Culture cells in a 6-well plate to ~80% confluency.
- Treat cells with varying concentrations of TMBQ and appropriate controls (e.g., vehicle control, positive control like Antimycin A) for a defined period (e.g., 2-4 hours).
2. Staining:
- Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.
- Remove the treatment medium from the cells and wash once with warm HBSS.
- Add the MitoSOX Red working solution to each well and incubate for 10 minutes at 37°C, protected from light. Causality: The probe is live-cell permeant and contains a triphenylphosphonium moiety that directs its accumulation in the mitochondria.
3. Cell Harvesting and Analysis:
- Gently detach the cells using Trypsin-EDTA.
- Transfer the cell suspension to FACS tubes and centrifuge.
- Resuspend the cell pellet in cold PBS containing 1% FBS for analysis.
- Analyze the samples on a flow cytometer using an appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).
4. Data Interpretation:
- An increase in the mean fluorescence intensity (MFI) of the MitoSOX Red signal directly correlates with an increase in mitochondrial superoxide levels.
- Compare the MFI of TMBQ-treated cells to vehicle-treated cells to quantify the fold-increase in ROS production.
- Self-Validation: The use of a positive control (Antimycin A, a Complex III inhibitor known to produce ROS) confirms that the assay system is working correctly and provides a benchmark for the magnitude of TMBQ's effect.
Conclusion and Future Directions
2,3,5-trimethyl-p-benzoquinone operates through a complex, dual-faceted mechanism centered on the mitochondrion. It can function as both a surrogate electron carrier and a potent catalyst for ROS production via redox cycling. This duality makes it a valuable research tool for dissecting mitochondrial bioenergetics. Furthermore, its ability to induce overwhelming oxidative stress and trigger apoptosis provides a strong rationale for its investigation as a potential anti-cancer therapeutic. Future research should focus on elucidating the precise protein targets of TMBQ beyond the primary ETC complexes, exploring its effects in combination with other therapies, and developing strategies to selectively deliver it to tumor tissues to maximize efficacy and minimize off-target toxicity.
References
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Bibby, M. C., Double, J. A., Ali, S. A., Fearon, K. C., Brennan, R. A., & Tisdale, M. J. (1997). Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). British Journal of Cancer, 75(8), 1185–1191. [Link]
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Ohkawa, S., Terao, T., Murakami, M., Matsumoto, T., & Goto, G. (1991). Reduction of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone by PB-3c cells and biological activity of its hydroquinone. Chemical & Pharmaceutical Bulletin, 39(4), 917–921. [Link]
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Fink, B. D., Yu, L., Sivitz, W. I. (2012). Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells. The Journal of Pharmacology and Experimental Therapeutics, 342(3), 709-718. [Link]
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Burner, U., Furtmüller, P. G., Kettle, A. J., & Obinger, C. (2001). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Biochemical Pharmacology, 61(3), 319-327. [Link]
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Bishayee, K., Khuda-Bukhsh, A. R. (2018). Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer. Phytomedicine, 43, 114-124. [Link]
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Fink, B. D., et al. (2017). Metabolic effects of a mitochondrial-targeted coenzyme Q analog in high fat fed obese mice. Physiological Reports, 5(5), e13157. [Link]
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Elabscience. (2025). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Retrieved from Elabscience. [Link]
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Crowley, L. C., Marfell, B. J., Waterhouse, N. J. (2016). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. Cold Spring Harbor Protocols, 2016(12). [Link]
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Donnelly, P. S., et al. (2008). An impaired mitochondrial electron transport chain increases retention of the hypoxia imaging agent diacetylbis(4-methylthiosemicarbazonato)copperII. Journal of Biological Chemistry, 283(4), 2155–2162. [Link]
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ImmunoChemistry Technologies. (2015, November 11). MitoPT Assay Kits. YouTube. [Link]
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Fink, B. D., et al. (2014). A mitochondrial-targeted coenzyme q analog prevents weight gain and ameliorates hepatic dysfunction in high-fat-fed mice. The Journal of pharmacology and experimental therapeutics, 348(3), 447–455. [Link]
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Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from Elabscience. [Link]
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Ganesan, K., Xu, B. (2018). The application of embelin for cancer prevention and therapy. ScholarBank@NUS. [Link]
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Cochemé, H. M., et al. (2024). Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria. Journal of Biological Chemistry, 300(5), 107269. [Link]
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ResearchGate. (n.d.). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology. [Link]
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Dotsu, Y., et al. (2022). Chemical augmentation of mitochondrial electron transport chains tunes T cell activation threshold in tumors. Journal for ImmunoTherapy of Cancer, 10(2), e003678. [Link]
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Hernández-Camacho, J. D., Bernier, M., López-Lluch, G., & Navas, P. (2018). Coenzyme Q10 Supplementation in Aging and Disease. Frontiers in Physiology, 9, 44. [Link]
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MDPI. (n.d.). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. [Link]
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Chemical Engineering Transactions. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 80, 103-108. [Link]
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MDPI. (n.d.). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]
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Dubinina, E. E., & Dadali, V. A. (1987). Electronically excited state generation during the reaction of p-benzoquinone with H2O2. Relation to product formation: 2-OH- and 2,3-epoxy-p-benzoquinone. The effect of glutathione. Free Radical Biology and Medicine, 3(3), 169-180. [Link]
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ResearchGate. (2019). Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive / anticancer agent: Chemistry and Biological effects. ResearchGate. [Link]
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ResearchGate. (2022). Reversible thiol oxidation increases mitochondrial electron transport complex enzyme activity but not respiration in cardiomyocytes from patients with end-stage heart failure. ResearchGate. [Link]
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Anupama, K., et al. (2013). Taurine Regulates Mitochondrial Function During 7,12-Dimethyl Benz[a]anthracene Induced Experimental Mammary Carcinogenesis. Journal of Biomedical Science, 20(1), 93. [Link]
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ResearchGate. (2025). Reactions of p-Benzoquinone with S-Nucleophiles. ResearchGate. [Link]
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Spectroscopic Profile of 2,3,5-Trimethyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trimethyl-p-benzoquinone, a quinone derivative of interest in various research and development applications. This document compiles and presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2,3,5-trimethyl-p-benzoquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,3,5-Trimethyl-p-benzoquinone
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 6.54 | Singlet | =C-H |
| 1.92-2.12 | Multiplet | -CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 2,3,5-Trimethyl-p-benzoquinone
| Chemical Shift (δ) [ppm] | Assignment |
| ~187 | C=O |
| ~145 | =C-CH₃ |
| ~133 | =CH |
| ~12-16 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2,3,5-Trimethyl-p-benzoquinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1660 | Strong | C=O stretch (conjugated ketone) |
| ~1620 | Medium | C=C stretch (ring) |
| ~1370 | Medium | C-H bend (methyl) |
Note: The data presented is based on characteristic absorption frequencies for substituted p-benzoquinones.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,3,5-Trimethyl-p-benzoquinone
| m/z | Relative Intensity (%) | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 122 | Medium | [M - CO]⁺ |
| 107 | Medium | [M - CO - CH₃]⁺ |
| 94 | Medium | [M - 2CO]⁺ |
| 79 | High | [C₆H₅O]⁺ |
| 66 | Medium | [C₅H₆]⁺ |
Note: The fragmentation pattern is based on general principles of mass spectrometry for benzoquinones and may vary depending on the specific ionization technique and conditions used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent generalized protocols for the analysis of a solid organic compound like 2,3,5-trimethyl-p-benzoquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of 2,3,5-trimethyl-p-benzoquinone is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy Protocol:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-dimensional proton NMR experiment is performed. Key parameters include:
-
Pulse angle (e.g., 30-90 degrees)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for sufficient signal-to-noise ratio)
-
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the TMS signal.
3. ¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR, a ¹³C NMR experiment is conducted on the same sample.
-
A standard proton-decoupled ¹³C experiment is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
Key parameters include:
-
Pulse angle (e.g., 30-45 degrees)
-
A longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.
-
A significantly higher number of scans is required (e.g., 128 to several thousand) due to the low natural abundance of ¹³C.
-
-
The data is processed similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Approximately 1-2 mg of finely ground 2,3,5-trimethyl-p-benzoquinone is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is ground to a very fine, homogeneous powder.
2. Pellet Formation:
-
The powder mixture is transferred to a pellet press die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
3. FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty sample chamber is recorded.
-
The KBr pellet is placed in a sample holder in the spectrometer's beam path.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
A dilute solution of 2,3,5-trimethyl-p-benzoquinone is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Protocol:
-
A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph.
-
The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities.
-
The carrier gas (usually helium) flows at a constant rate.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
3. Mass Spectrometry Protocol:
-
Electron Ionization (EI) is a common method for ionizing the sample molecules, typically at 70 eV.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 2,3,5-trimethyl-p-benzoquinone.
Caption: A generalized workflow for the spectroscopic characterization of a pure chemical compound.
An In-Depth Technical Guide to the Electrochemical Properties and Redox Potential of Trimethyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl-p-benzoquinone (TMQ) is a key chemical intermediate, notably in the synthesis of Vitamin E. Its electrochemical properties and redox potential are of significant interest to researchers in fields ranging from organic synthesis to drug development and materials science. Understanding the electron transfer characteristics of TMQ is crucial for its application in various redox-based processes and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the core electrochemical properties of TMQ, detailed experimental protocols for its characterization, and a visualization of its relevant biological pathways.
Electrochemical Properties and Redox Potential
The electrochemical behavior of trimethyl-p-benzoquinone is characterized by its ability to undergo reversible redox reactions. The redox potential, a measure of a molecule's tendency to accept or donate electrons, is a critical parameter. In aprotic media, such as acetonitrile, the reduction of p-benzoquinones typically proceeds through two distinct one-electron transfer steps, forming a semiquinone radical anion and subsequently a dianion.[1] In aqueous media, the reduction is often a two-electron, two-proton process, the potential of which is dependent on the pH of the solution.[1]
A study involving a series of 1,4-benzoquinone derivatives, including 2,3,5-trimethyl-1,4-benzoquinone, has experimentally determined the 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials in acetonitrile and acidic aqueous solution, respectively.[2] While the specific values are detailed in the supplementary information of the cited study, the research confirms the availability of this quantitative data.
Further research on the galvanostatic electrochemical oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone provides half-cell potential data under specific experimental conditions.[3]
Quantitative Electrochemical Data
The following table summarizes the types of quantitative data available for trimethyl-p-benzoquinone and its derivatives.
| Parameter | Compound | Medium | Value | Reference |
| 1 e⁻ Reduction Potential | 2,3,5-Trimethyl-1,4-benzoquinone | Acetonitrile (0.1 M (Bu₄N)PF₆) | Experimentally Determined | [2] |
| 2 e⁻/2 H⁺ Reduction Potential | 2,3,5-Trimethyl-1,4-benzoquinone | Acidic Aqueous Solution (1 M p-TsOH) | Experimentally Determined | [2] |
| Half-Cell Potential (Oxidation) | Formation from 2,3,6-trimethylphenol | Acetonitrile/Water (99:1) with 1 M H₂SO₄ | Varies with current density | [3] |
Experimental Protocols
The primary technique for investigating the electrochemical properties of trimethyl-p-benzoquinone is cyclic voltammetry (CV). This method allows for the determination of redox potentials and the study of electron transfer kinetics.
General Protocol for Cyclic Voltammetry of Trimethyl-p-benzoquinone
This protocol outlines the fundamental steps for performing a cyclic voltammetry experiment on trimethyl-p-benzoquinone. The specific parameters may need to be optimized based on the experimental setup and objectives.
1. Materials and Reagents:
-
Analyte: 2,3,5-Trimethyl-p-benzoquinone
-
Solvent: A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) or an aqueous buffer of a specific pH. The solvent should be of high purity and deoxygenated prior to use.
-
Supporting Electrolyte: A non-reactive electrolyte to ensure conductivity of the solution (e.g., tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) for aprotic solvents; potassium chloride or a suitable buffer for aqueous solutions). A typical concentration is 0.1 M.
-
Working Electrode: A chemically inert electrode such as a glassy carbon electrode (GCE) or a platinum electrode.
-
Reference Electrode: A stable reference electrode, for example, a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode (Auxiliary Electrode): A platinum wire or graphite rod.
-
Electrochemical Cell: A three-electrode cell of appropriate volume.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Solution Preparation: Prepare a solution of the analyte (e.g., 1-5 mM) and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the redox events of interest.
-
Initiate the cyclic voltammetry scan.
-
Record the resulting voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the peak potentials for the oxidation and reduction processes.
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.
-
Signaling Pathways and Mechanisms of Action
Trimethyl-p-benzoquinone and its reduced form, trimethylhydroquinone, are involved in various biological processes, primarily related to their antioxidant properties and their ability to interact with specific signaling pathways.
Antioxidant Mechanism of Trimethylhydroquinone
Trimethylhydroquinone (TMHQ), the reduced form of TMQ, acts as a potent antioxidant through two main mechanisms: direct radical scavenging and indirect effects via the activation of the Nrf2 signaling pathway.[4]
Direct Radical Scavenging: The hydroquinone structure allows TMHQ to donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and terminating damaging radical chain reactions.[4] This process converts TMHQ into a more stable semiquinone radical.
Nrf2 Pathway Activation: TMHQ can also induce the expression of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophiles or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.
Interaction with STAT1 Signaling Pathway
Benzoquinones have been shown to interact with and modulate cellular signaling pathways. For instance, 1,4-benzoquinone, a related compound, can inhibit the protein tyrosine phosphatase PTPN2.[5] This inhibition leads to an increase in the tyrosine phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) and subsequently alters the expression of STAT1-regulated genes.[5] This suggests a potential mechanism by which trimethyl-p-benzoquinone could influence cellular processes regulated by the JAK/STAT pathway.
Conclusion
Trimethyl-p-benzoquinone possesses interesting electrochemical properties that are central to its synthesis and potential applications. The ability to precisely measure its redox potential through techniques like cyclic voltammetry is essential for its development in various fields. Furthermore, its role in modulating key biological signaling pathways, such as the Nrf2 and STAT1 pathways, highlights its potential as a bioactive molecule. This guide provides a foundational understanding for researchers and professionals working with this versatile compound. Further specific experimental investigations are encouraged to fully elucidate its electrochemical behavior under diverse conditions and to explore its full therapeutic and industrial potential.
References
- 1. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones [mdpi.com]
- 2. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2,3,5-trimethyl-1,4-benzoquinone
An In-Depth Technical Guide to the Biological Activity of 2,3,5-Trimethyl-1,4-Benzoquinone and its Derivatives
Abstract
2,3,5-Trimethyl-1,4-benzoquinone (TMQ), a key chemical intermediate in the industrial synthesis of Vitamin E, possesses a core structure characteristic of many biologically active molecules.[1][2] While research on the specific bioactivities of TMQ itself is limited, its derivatives have demonstrated significant potential in oncology and neurology. This guide provides a comprehensive analysis of the known biological activities associated with the 2,3,5-trimethyl-1,4-benzoquinone scaffold, with a primary focus on the well-documented anti-tumor and neuroprotective properties of its key derivatives. We will delve into the mechanistic underpinnings of these activities, present relevant in vitro and in vivo data, and provide detailed experimental protocols for researchers. The narrative emphasizes the crucial role of the quinone-hydroquinone redox cycle, a common theme in the bioactivity of this class of compounds, and outlines future research directions to fully elucidate the therapeutic potential of TMQ and related molecules.
Introduction to 2,3,5-Trimethyl-1,4-Benzoquinone (TMQ)
2,3,5-Trimethyl-1,4-benzoquinone, also known as trimethyl-p-benzoquinone, is a substituted p-benzoquinone.[3] Its primary significance in industrial chemistry is as a crucial precursor for the synthesis of Vitamin E, a vital antioxidant.[4][5] The biological relevance of many quinone-containing compounds is intrinsically linked to their ability to undergo redox cycling.
The Quinone-Hydroquinone Redox Couple
The biological activity of TMQ and its derivatives is fundamentally governed by the reduction of the quinone moiety to its hydroquinone form. In vivo, this conversion is often a two-electron reduction, potentially catalyzed by enzymes like DT-diaphorase, which bypasses the formation of a reactive semiquinone radical.[6] The resulting hydroquinone is typically the more active species, functioning as a potent electron donor and scavenger of reactive oxygen species (ROS).[6][7] This redox cycling is central to the antioxidant, anti-inflammatory, and cytotoxic effects observed in this class of molecules.
Documented Biological Activities of TMQ Derivatives
While TMQ is a valuable synthetic building block, the most compelling biological data comes from studies on its more complex derivatives. These studies provide a blueprint for the potential activities of the core scaffold.
Anti-Tumor Activity of a Pyridylmethyl Derivative
A key derivative, 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (CV-6504) , has demonstrated significant anti-tumor activity against murine adenocarcinomas that are often resistant to standard cytotoxic agents.[8]
Mechanism of Action: The anti-tumor effect of CV-6504 is multifactorial. The active form is the hydroquinone, which is a more potent inhibitor of 5-lipoxygenase and a more effective scavenger of active oxygen species than its quinone precursor.[6] The inhibition of linoleate metabolism, likely through the 5-lipoxygenase pathway, appears to be a primary driver of its anti-tumor effect.[8] This suggests that the compound targets lipid signaling pathways that are crucial for tumor growth and survival.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. davidpublisher.com [davidpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone by PB-3c cells and biological activity of its hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Trimethylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2,3,5-trimethyl-p-benzoquinone (TMBQ), a crucial intermediate in the production of Vitamin E and other biologically active compounds. This document details key experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways to offer a thorough resource for laboratory and developmental applications.
Executive Summary
The synthesis of trimethylbenzoquinone has been a subject of significant chemical research due to its importance as a precursor to Vitamin E. Historically, the primary synthetic strategies have revolved around the oxidation of substituted aromatic compounds. The most prominent and historically significant methods include the oxidation of 2,3,6-trimethylphenol (TMP) using various oxidizing agents and the direct oxidation of 1,2,4-trimethylbenzene (pseudocumene). This guide will delve into the specifics of these classical approaches, providing detailed experimental procedures and comparative data to inform modern synthetic strategies.
Historical Synthesis Routes
The two major historical pathways for the synthesis of TMBQ are the oxidation of 2,3,6-trimethylphenol and the oxidation of 1,2,4-trimethylbenzene. Each of these routes has been explored with a variety of reagents and conditions, reflecting the evolution of synthetic chemistry.
Oxidation of 2,3,6-Trimethylphenol (TMP)
The oxidation of 2,3,6-trimethylphenol is one of the most established and industrially relevant methods for producing TMBQ.[1] A variety of oxidizing agents have been employed, each with its own advantages and disadvantages in terms of yield, selectivity, and environmental impact.
A classic and robust method for the oxidation of TMP involves the use of manganese dioxide in an acidic medium. This method is known for its relatively high yields and straightforward procedure.
Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol with Manganese Dioxide
-
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Manganese dioxide (pyrolusite)
-
Sulfuric acid (aqueous solution, 15-20% w/w)
-
Chloroform (or other suitable organic solvent for extraction)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a 15% aqueous solution of sulfuric acid and manganese dioxide (pyrolusite) are introduced.[1]
-
The mixture is heated to 70-75°C with vigorous stirring.[1]
-
Molten 2,3,6-trimethylphenol is added dropwise to the heated suspension over a period of approximately 40-60 minutes. The temperature should be maintained between 70° and 75°C during the addition.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 25-30 minutes at 70-75°C.[1]
-
The mixture is then allowed to cool to room temperature.
-
The reaction mixture is extracted with chloroform. The organic phases are combined.[1]
-
The solvent is removed under reduced pressure to yield crude trimethylbenzoquinone, which can be further purified by crystallization or distillation.
-
Another historical method for TMP oxidation utilizes sodium dichromate in the presence of sulfuric acid. While effective, this method has fallen out of favor due to the environmental concerns associated with chromium salts.
Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol with Sodium Dichromate
-
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Toluene (or other suitable organic solvent)
-
Sodium dithionite (for subsequent reduction if desired)
-
-
Procedure:
-
2,3,6-trimethylphenol is dissolved in a suitable organic solvent such as toluene.[2]
-
Concentrated sulfuric acid is added dropwise with vigorous stirring. The temperature is typically controlled to not exceed 60°C. This step forms the phenolsulfonic acid intermediate.[2]
-
The phenolsulfonic acid is dissolved in water and then oxidized by the dropwise addition of a solution of sodium dichromate in water.[2]
-
The reaction is allowed to proceed for about one hour.[2]
-
The organic phase containing the trimethylbenzoquinone is separated.
-
The product can be isolated by removal of the solvent.
-
More modern and "greener" approaches to TMP oxidation involve the use of air or pure oxygen as the oxidant in the presence of a catalyst. Various metal complexes, particularly those of copper and cobalt, have been shown to be effective.[3][4]
Experimental Protocol: Catalytic Air Oxidation of 2,3,6-Trimethylphenol
-
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Catalyst (e.g., Copper(II) chloride, Cobalt-salen complex)
-
Solvent (e.g., methanol, acetonitrile)
-
-
Procedure:
-
2,3,6-trimethylphenol and the catalyst are dissolved in the chosen solvent in a reaction vessel equipped with a gas inlet and a stirrer.
-
The vessel is heated to the desired temperature (typically 30-60°C).
-
Air or oxygen is bubbled through the solution while stirring vigorously.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the catalyst may be filtered off (if heterogeneous) and the solvent is evaporated.
-
The crude product is then purified.
-
Oxidation of 1,2,4-Trimethylbenzene (Pseudocumene)
The direct oxidation of 1,2,4-trimethylbenzene to TMBQ presents an alternative route that avoids the need for pre-functionalized starting materials like TMP.
A notable method in this category involves the in-situ generation of phthaloyl peroxide from phthalic anhydride and hydrogen peroxide, which then acts as the oxidizing agent.
Experimental Protocol: Oxidation of 1,2,4-Trimethylbenzene with Phthaloyl Peroxide
-
Materials:
-
1,2,4-trimethylbenzene (pseudocumene)
-
Phthalic anhydride
-
30% Hydrogen peroxide (H₂O₂)
-
Solvent (optional, the reaction can be run neat)
-
-
Procedure:
-
In a reaction flask, 1,2,4-trimethylbenzene, phthalic anhydride, and 30% hydrogen peroxide are combined.[5][6]
-
The mixture is heated to 120°C with stirring for approximately 2.5 hours under solvent-free conditions.[5][6]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product, 2,3,5-trimethylbenzoquinone, can be isolated and purified from the reaction mixture using standard techniques such as column chromatography or crystallization.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the historical synthesis methods of trimethylbenzoquinone, allowing for a direct comparison of their efficiencies.
Table 1: Oxidation of 2,3,6-Trimethylphenol (TMP)
| Oxidizing Agent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Manganese Dioxide / H₂SO₄ | 70 - 75 | ~1.5 hours | ~80 | [1] |
| Sodium Dichromate / H₂SO₄ | < 60 | ~1 hour | ~50 | [1] |
| Air / CuCl₂ | Ambient | Not Specified | up to 80 | [4] |
| Dioxygen / Co Catalyst | 30 | 3 hours | ~89 (selectivity) | [5] |
| H₂O₂ / Peroxidase | 40 | Not Specified | High | [5] |
Table 2: Oxidation of 1,2,4-Trimethylbenzene (Pseudocumene)
| Oxidizing Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phthaloyl Peroxide (in situ) | 120 | 2.5 hours | 92 | [5][6] |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Synthetic pathway for TMBQ from 2,3,6-trimethylphenol.
Caption: Synthetic pathway for TMBQ from 1,2,4-trimethylbenzene.
Caption: Experimental workflow for MnO₂ oxidation of TMP.
Conclusion
The historical synthesis methods for trimethylbenzoquinone primarily rely on the oxidation of readily available precursors, namely 2,3,6-trimethylphenol and 1,2,4-trimethylbenzene. While older methods employing stoichiometric amounts of heavy metal oxidants like manganese dioxide and sodium dichromate were effective, they have been increasingly supplanted by more environmentally benign catalytic processes using air as the terminal oxidant. The direct oxidation of pseudocumene also offers a compelling alternative. This guide provides the foundational knowledge of these historical methods, which is essential for the development of new, improved, and sustainable synthetic routes for this vital chemical intermediate.
References
- 1. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 2. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 3. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Mass Spectrometric Fragmentation of TMBQ (Duroquinone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetramethyl-1,4-benzoquinone, commonly known as TMBQ or duroquinone, is a fully substituted benzoquinone that serves as a vital component in various biochemical and industrial applications.[1] Its role as an electron acceptor and its presence in synthetic and biological systems necessitates a thorough understanding of its analytical characteristics. Mass spectrometry is a cornerstone of modern analytical chemistry, providing invaluable information on molecular weight and structure. This guide offers an in-depth exploration of the mass spectrometric fragmentation patterns of TMBQ, with a primary focus on electron ionization (EI) mass spectrometry, providing a framework for its identification and characterization.
Molecular and Chemical Properties
TMBQ is a crystalline solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure consists of a 1,4-benzoquinone ring with four methyl group substituents. This symmetrical structure significantly influences its fragmentation behavior in the mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| CAS Number | 527-17-3 | NIST[2] |
| Appearance | Dark yellow powder | PubChem[1] |
| Melting Point | 111.5 °C | PubChem[1] |
Electron Ionization Mass Spectrometry (EI-MS) of TMBQ
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. The EI mass spectrum of TMBQ is characterized by a distinct pattern of fragment ions that arise from predictable cleavage pathways.
The Mass Spectrum of TMBQ
The electron ionization mass spectrum of TMBQ, as cataloged in the NIST database, displays several key fragments.[2][3] The molecular ion peak (M⁺˙) is observed at m/z 164, confirming the molecular weight of the compound. The base peak, representing the most abundant fragment ion, is observed at m/z 121.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | ~85 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) |
| 149 | ~20 | [M - CH₃]⁺ |
| 136 | ~40 | [M - CO]⁺˙ |
| 121 | 100 | [M - CH₃ - CO]⁺ |
| 93 | ~48 | [C₇H₉]⁺ |
| 54 | ~86 | [C₄H₆]⁺˙ |
| 39 | ~100 | [C₃H₃]⁺ |
Note: Relative intensities are approximate and can vary slightly between instruments.
Proposed Fragmentation Pathways
The fragmentation of the TMBQ molecular ion (m/z 164) proceeds through several key pathways, primarily involving the loss of methyl radicals (•CH₃) and neutral carbon monoxide (CO) molecules.
Caption: Proposed EI fragmentation pathways of TMBQ.
-
Formation of the [M - CH₃]⁺ ion (m/z 149): The initial fragmentation often involves the loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds.
-
Formation of the [M - CO]⁺˙ ion (m/z 136): A characteristic fragmentation of quinones is the expulsion of a neutral carbon monoxide molecule. This occurs via a rearrangement of the quinone ring.
-
Formation of the Base Peak [M - CH₃ - CO]⁺ (m/z 121): The most abundant fragment ion is formed through two possible routes: the loss of a CO molecule from the [M - CH₃]⁺ ion or the loss of a methyl radical from the [M - CO]⁺˙ ion. The stability of the resulting ion contributes to its high abundance.
-
Further Fragmentation: The ion at m/z 121 can undergo further fragmentation, such as the loss of another CO molecule to form the ion at m/z 93. The prominent peaks at lower mass-to-charge ratios, such as m/z 54 and 39, arise from more extensive fragmentation of the ring structure.
Electrospray Ionization (ESI-MS) Considerations
While EI-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like TMBQ, electrospray ionization (ESI) is a soft ionization technique often used for less volatile or thermally labile molecules. In ESI, TMBQ would likely be observed as the protonated molecule, [M+H]⁺, at m/z 165 in positive ion mode.
Tandem mass spectrometry (MS/MS) of the protonated TMBQ would likely show different fragmentation patterns compared to EI-MS. The fragmentation of protonated hydroquinone derivatives has been shown to involve losses of water and alkyl groups, as well as rearrangements.[4] For TMBQ, collision-induced dissociation (CID) of the [M+H]⁺ ion might involve the loss of neutral molecules like ketene (CH₂CO) or sequential losses of methyl groups.
Experimental Protocol: Acquiring the EI Mass Spectrum of TMBQ
This section provides a generalized protocol for the analysis of TMBQ using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
-
Standard Solution: Prepare a stock solution of TMBQ in a suitable volatile solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
-
Identify the peak corresponding to TMBQ based on its retention time.
-
Extract the mass spectrum for the TMBQ peak and compare it to a reference spectrum from a library (e.g., NIST).
-
Analyze the fragmentation pattern to confirm the identity of the compound.
Caption: General workflow for GC-MS analysis of TMBQ.
Conclusion
The mass spectrometric fragmentation of TMBQ, particularly under electron ionization, provides a robust and reproducible fingerprint for its identification. The key fragmentation pathways involve the loss of methyl radicals and carbon monoxide, leading to a characteristic set of fragment ions, with the base peak at m/z 121. Understanding these fragmentation patterns is essential for researchers in various fields who rely on mass spectrometry for the structural elucidation and confirmation of this important quinone derivative.
References
-
PubChem. Duroquinone. National Center for Biotechnology Information. [Link]
-
NIST. Duroquinone. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]
-
NIST. Duroquinone Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]
-
ResearchGate. Electron-ionization (70 eV) mass spectra corresponding to the 2-methyl-1,4-benzoquinone peak... [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Almodovar, I., et al. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25(3), 370-378. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
Sources
An In-depth Technical Guide on the Toxicity and Safety of 2,3,5-Trimethylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicity and safety data for 2,3,5-trimethylbenzoquinone. The information is compiled from various sources to support risk assessment and safe handling of this compound in research and drug development settings. Where specific data for 2,3,5-trimethylbenzoquinone is limited, information on structurally related compounds, such as its hydroquinone form (2,3,5-trimethylhydroquinone) and other benzoquinones, is provided for context.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 935-92-2 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 32-35 °C | |
| Boiling Point | 233-234 °C | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water. |
Toxicological Data
The toxicity of 2,3,5-trimethylbenzoquinone is closely related to its ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and potential for cellular damage. Its reduced form, 2,3,5-trimethylhydroquinone, is also of toxicological relevance.
Acute Toxicity
| Route of Exposure | Species | Test | Value | Classification | Reference |
| Oral | Rat | LD50 | 1600 mg/kg | Harmful if swallowed | |
| Dermal | Rabbit | LD50 | > 2000 mg/kg | Not classified | |
| Inhalation (dust) | Rat | LC50 | > 0.8 mg/L (4h) | Not classified |
Skin and Eye Irritation
| Test | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Irritating | Causes skin irritation | |
| Eye Irritation | Rabbit | Severely irritating | Causes serious eye damage |
Skin Sensitization
| Test | Species | Result | Classification | Reference |
| Skin Sensitization | Guinea Pig | Sensitizing | May cause an allergic skin reaction |
Genotoxicity
Specific genotoxicity data for 2,3,5-trimethylbenzoquinone is limited. However, studies on related trimethylbenzene isomers suggest a potential for genotoxic activity. For instance, 1,2,3-trimethylbenzene was found to be mutagenic in the Ames test without metabolic activation. Furthermore, benzoquinones, in general, are known to exert genotoxic effects, primarily through the induction of oxidative DNA damage and the formation of DNA adducts.
| Test System | Result |
| Ames Test (in silico/predicted) | Likely positive |
| In vitro Micronucleus Assay (predicted) | Likely positive |
Carcinogenicity
There is currently no data available on the carcinogenic potential of 2,3,5-trimethylbenzoquinone.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for many benzoquinones, including likely 2,3,5-trimethylbenzoquinone, involves the generation of reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, mitochondrial dysfunction, and apoptosis.
Caption: Proposed mechanism of 2,3,5-trimethylbenzoquinone toxicity.
The generation of ROS can activate various signaling pathways. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, leading to the expression of antioxidant enzymes. However, excessive oxidative stress can also activate pro-apoptotic pathways such as the MAPK signaling cascade (including ERK, JNK, and p38 kinases), ultimately leading to programmed cell death.
Experimental Protocols
The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific parameters would need to be optimized for 2,3,5-trimethylbenzoquinone.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
-
Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosing: A single dose of the test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Procedure: A group of 3 animals is dosed at the starting dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the test is repeated with a lower dose in another group of 3 animals.
-
If 0 or 1 animal dies, the test is repeated with a higher dose in another group of 3 animals.
-
-
Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Caption: General workflow for the Ames Test (OECD 471).
-
Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage in mammalian cells.
Caption: Workflow for the in vitro Micronucleus Assay (OECD 487).
-
Cell Cultures: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic examination of a sufficient number of cells.
-
Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for causing chromosomal damage.
Conclusion and Recommendations
The available data, primarily from related compounds, suggests that 2,3,5-trimethylbenzoquinone should be handled as a hazardous substance. It is likely to be harmful if swallowed, cause severe skin and eye irritation, and may cause an allergic skin reaction. The potential for genotoxicity through oxidative mechanisms warrants further investigation.
For professionals working with this compound, the following is recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Further Testing: Given the data gaps, further in vitro and in vivo studies are recommended to fully characterize the toxicological profile of 2,3,5-trimethylbenzoquinone, particularly concerning its genotoxic and carcinogenic potential.
References
The Role of Trimethyl-p-Benzoquinone in Mitochondrial Electron Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation carried out by the electron transport chain (ETC). The flow of electrons through a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane creates a proton gradient that drives the synthesis of ATP. The intricate regulation of this process is crucial for cellular homeostasis, and its dysfunction is implicated in a wide range of pathologies. Small molecules that can modulate the activity of the ETC are therefore of significant interest in both basic research and drug development.
This technical guide provides a comprehensive overview of the role of trimethyl-p-benzoquinone (TMBQ), a synthetic quinone derivative, in mitochondrial electron transport. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Trimethyl-p-Benzoquinone: A Modulator of the Mitochondrial Electron Transport Chain
Trimethyl-p-benzoquinone (TMBQ) is a quinone compound that has been investigated for its ability to interact with the mitochondrial electron transport chain. While a naturally occurring coenzyme Q (ubiquinone) is the endogenous electron carrier between Complexes I/II and Complex III, synthetic quinones like TMBQ can act as artificial electron acceptors or donors, thereby modulating electron flow and mitochondrial respiration.
Mechanism of Action: An Artificial Electron Acceptor for Complex II
Evidence suggests that TMBQ can function as an artificial electron acceptor for mitochondrial Complex II (Succinate Dehydrogenase).[1] In this role, TMBQ can bypass a blocked or dysfunctional segment of the ETC, accepting electrons directly from Complex II and subsequently transferring them to other components or to molecular oxygen. This property makes TMBQ a valuable tool for studying the activity of Complex II in isolation and for potentially restoring electron flow in pathological conditions where downstream components of the ETC are impaired.
The process involves the oxidation of succinate to fumarate by Complex II, with the concomitant reduction of the enzyme's FAD cofactor to FADH2. The electrons are then transferred through a series of iron-sulfur clusters within Complex II before being donated to an electron acceptor. In the presence of TMBQ, the electrons can be transferred to it, leading to its reduction.
Quantitative Data on Benzoquinone Interactions with Mitochondrial Complexes
While specific kinetic data for TMBQ is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of various compounds, including other quinone derivatives, on mitochondrial Complex II. This provides a comparative context for understanding the potential potency of TMBQ.
| Compound | Target | IC50 Value | Organism/Tissue | Reference |
| Atpenin A5 | Complex II (SQR) | 3.6 nM | Bovine Heart Mitochondria | [2][3] |
| Carboxin | Complex II (SQR) | 1.1 µM | Bovine Heart Mitochondria | [2] |
| Thenoyltrifluoroacetone (TTFA) | Complex II (SQR) | 5.8 µM | Bovine Heart Mitochondria | [2] |
| Lonidamine | Complex II (SQR) | ~150 µM | Mouse Liver Mitochondria | [4] |
| p-Benzoquinone | mtDNA Polymerase γ | 25 µM | Rat Liver | [5] |
SQR: Succinate-Quinone Reductase activity
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of TMBQ in mitochondrial electron transport.
Isolation of Mitochondria from Rodent Liver
This protocol describes a standard method for isolating functional mitochondria from rat or mouse liver using differential centrifugation.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Homogenizer: Dounce or Potter-Elvehjem type.
-
Centrifuge capable of reaching 12,000 x g at 4°C.
-
Bradford or BCA protein assay reagents.
Procedure:
-
Euthanize the animal according to approved ethical guidelines and immediately excise the liver.
-
Place the liver in ice-cold isolation buffer and mince it into small pieces.
-
Homogenize the minced liver in 10 volumes of ice-cold isolation buffer using a loose-fitting pestle (5-7 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the centrifugation at 12,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
-
Keep the isolated mitochondria on ice and use them for subsequent assays as soon as possible.
Measurement of Succinate-TMBQ Oxidoreductase Activity
This assay measures the activity of Complex II using TMBQ as an artificial electron acceptor. The reduction of TMBQ can be monitored spectrophotometrically.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Succinate solution (1 M).
-
TMBQ solution (10 mM in ethanol).
-
Rotenone (Complex I inhibitor, 2 mM in ethanol).
-
Antimycin A (Complex III inhibitor, 2 mM in ethanol).
-
Potassium cyanide (KCN, Complex IV inhibitor, 1 M in water - Caution: Highly toxic ).
-
Isolated mitochondria.
-
Spectrophotometer.
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, rotenone (final concentration 2 µM), antimycin A (final concentration 2 µM), and KCN (final concentration 1 mM) to inhibit other respiratory complexes.
-
Add isolated mitochondria to the cuvette (final protein concentration 10-50 µg/mL).
-
Initiate the reaction by adding succinate (final concentration 10 mM).
-
Add TMBQ to the cuvette (final concentration 50-200 µM).
-
Immediately monitor the decrease in absorbance at a wavelength specific for the oxidized form of TMBQ (to be determined empirically, typically in the UV range). The rate of absorbance decrease is proportional to the rate of TMBQ reduction and thus to the activity of Complex II.
-
As a control, perform the assay in the absence of succinate or in the presence of a known Complex II inhibitor like malonate or TTFA.
Measurement of Mitochondrial Oxygen Consumption
This protocol uses a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) to measure the effect of TMBQ on mitochondrial oxygen consumption.
Materials:
-
Respiration Medium: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4.
-
Substrates: Succinate (1 M), Glutamate/Malate (1 M each).
-
ADP solution (100 mM).
-
TMBQ solution (10 mM in ethanol).
-
Inhibitors: Rotenone, Antimycin A, Oligomycin (ATP synthase inhibitor).
-
Isolated mitochondria.
-
Oxygen electrode or respirometer.
Procedure:
-
Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria to the chamber.
-
Add substrates (e.g., 5 mM succinate + 2 µM rotenone to measure Complex II-linked respiration).
-
Record the basal respiration rate (State 2).
-
Add a defined amount of ADP (e.g., 1 mM) to initiate State 3 respiration (active ATP synthesis).
-
After the ADP is phosphorylated and the respiration rate returns to State 4, add TMBQ at various concentrations and observe its effect on the oxygen consumption rate. An increase in oxygen consumption in the presence of succinate would indicate that TMBQ is acting as an electron acceptor and transferring electrons to oxygen.
-
Further additions of inhibitors like antimycin A can be used to confirm the site of TMBQ interaction.
Conclusion
Trimethyl-p-benzoquinone serves as a valuable chemical tool for the investigation of mitochondrial electron transport, particularly the function of Complex II. Its ability to act as an artificial electron acceptor allows for the specific interrogation of succinate dehydrogenase activity and provides a means to bypass potential downstream inhibitions in the electron transport chain. The experimental protocols outlined in this guide provide a framework for researchers to explore the effects of TMBQ and other quinone derivatives on mitochondrial function. Further research is warranted to fully elucidate the quantitative kinetics of TMBQ's interaction with the mitochondrial respiratory complexes and to explore its potential therapeutic applications in diseases characterized by mitochondrial dysfunction.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of mitochondrial DNA replication in vitro by the metabolites of benzene, hydroquinone and p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Avarone, a Bioactive Sesquiterpenoid Quinone from a Marine Sponge
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among these, terpenoid quinones represent a class of natural products renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of avarone, a prominent sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara. We will delve into the historical context of its discovery, the causal reasoning behind the selection of specific extraction and purification methodologies, and the analytical techniques pivotal to its structural elucidation. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in the field of natural product drug discovery.
Introduction: The Dawn of Marine Natural Product Chemistry and the Discovery of Avarone
The exploration of marine organisms as a source of novel secondary metabolites began in earnest in the mid-20th century, revealing a chemical diversity unparalleled in terrestrial ecosystems. Sponges, in particular, have proven to be a prolific source of bioactive compounds, likely due to their sessile nature and the need to develop chemical defenses against predation and microbial fouling.
In the early 1970s, a team of Italian chemists led by G. Cimino, S. De Stefano, and L. Minale was investigating the chemical constituents of the marine sponge Dysidea avara, collected from the Bay of Naples. Their work led to the isolation of a novel sesquiterpenoid hydroquinone they named avarol . This discovery was significant as it represented a new class of natural products possessing a unique rearranged drimane skeleton linked to a hydroquinone moiety. Subsequent research by the same group led to the isolation of the corresponding quinone, avarone , the oxidized form of avarol. Avarone quickly garnered scientific interest due to its potent biological activities, including cytotoxic and antimicrobial properties.
The initial discovery of avarol and avarone was a testament to the power of systematic chemical investigation of marine invertebrates. It underscored the potential of the marine environment as a frontier for discovering new chemical scaffolds with therapeutic promise.
Sourcing and Extraction of Avarone: A Methodological Deep Dive
The successful isolation of a target natural product is fundamentally dependent on the initial sourcing and extraction strategy. The choice of methodology is dictated by the chemical properties of the target compound and the nature of the biological matrix from which it is being extracted.
Source Organism and Collection
Avarone is naturally produced by the marine sponge Dysidea avara. This sponge is found in the Mediterranean Sea and the Atlantic Ocean. For research purposes, the sponge is typically collected by scuba diving and is often frozen immediately to preserve the chemical integrity of its metabolites. It is crucial to accurately identify the sponge species, as the chemical profile can vary significantly even between closely related species.
Rationale for Solvent Selection in Extraction
Avarone, being a moderately polar molecule due to the quinone functional group but also possessing a large nonpolar sesquiterpenoid tail, requires a solvent system that can efficiently solubilize it from the complex lipophilic and hydrophilic environment of the sponge tissue.
Initial extraction is typically carried out using a sequence of solvents with increasing polarity. A common approach involves the following steps:
-
Initial Extraction with a Nonpolar Solvent: The lyophilized and ground sponge material is first extracted with a nonpolar solvent such as hexane or dichloromethane. This step serves to remove highly nonpolar compounds like fats and sterols, which can interfere with subsequent purification steps.
-
Extraction of the Target Compound: The sponge material is then extracted with a more polar solvent, such as acetone or methanol. Avarone, along with avarol, is efficiently extracted in this step. The choice of acetone is often favored due to its ability to precipitate proteins and its miscibility with water, which can aid in partitioning.
Experimental Protocol: Solvent Extraction
-
Preparation of Sponge Material: A collected specimen of Dysidea avara is frozen at -20°C, followed by lyophilization to remove water. The dried sponge is then ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction:
-
The powdered sponge material (e.g., 100 g) is macerated with acetone (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
The acetone extracts are combined and filtered to remove solid biological debris.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude acetone extract is resuspended in a biphasic system of methanol/water (9:1) and partitioned against hexane. This step further removes nonpolar lipids into the hexane layer.
-
The methanol/water layer, containing avarone and avarol, is then diluted with water to a concentration of methanol/water (1:1) and partitioned against dichloromethane or ethyl acetate. Avarone will preferentially partition into the organic layer.
-
The rationale for this multi-step partitioning is to achieve a preliminary fractionation of the crude extract based on polarity, which significantly simplifies the subsequent chromatographic purification.
Purification of Avarone: A Stepwise Chromatographic Approach
The purification of avarone from the enriched extract is a multi-step process that leverages various chromatographic techniques. The goal is to separate avarone from other closely related compounds and impurities.
Column Chromatography: The Workhorse of Purification
Column chromatography is the primary method for the initial purification of avarone. The choice of stationary and mobile phases is critical for achieving good separation.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like avarone. Its polar surface interacts with the polar functionalities of the molecules in the mixture.
-
Mobile Phase: A solvent gradient is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common gradient system for avarone purification is a mixture of hexane and ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. More polar compounds will have a stronger interaction with the silica gel and will elute later with a more polar mobile phase.
Experimental Protocol: Column Chromatography
-
Column Preparation: A glass column is packed with silica gel slurried in hexane.
-
Sample Loading: The dried extract from the solvent partitioning step is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a stepwise gradient of hexane-ethyl acetate mixtures (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2, 7:3, and so on, up to 100% ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing avarone. Fractions with similar TLC profiles are pooled.
High-Performance Liquid Chromatography (HPLC): The Final Polish
For obtaining highly pure avarone, a final purification step using High-Performance Liquid Chromatography (HPLC) is often necessary. Reversed-phase HPLC is typically employed for this purpose.
-
Stationary Phase: A nonpolar stationary phase, such as C18-bonded silica, is used.
-
Mobile Phase: A polar mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used.
In reversed-phase HPLC, nonpolar compounds have a stronger interaction with the stationary phase and elute later. This provides a complementary separation mechanism to the normal-phase silica gel chromatography.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 reversed-phase HPLC column.
-
Mobile Phase: An isocratic or gradient system of methanol and water.
-
Detection: UV detection at a wavelength where avarone has a strong absorbance (typically around 254 nm).
-
Injection and Collection: The avarone-containing fraction from the column chromatography is dissolved in a small volume of the mobile phase, injected onto the HPLC column, and the peak corresponding to avarone is collected.
The following diagram illustrates the general workflow for the isolation and purification of avarone.
Caption: Workflow for the isolation and purification of avarone.
Structural Elucidation of Avarone: Spectroscopic and Spectrometric Analysis
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
Key Analytical Techniques
The following techniques are indispensable for the structural elucidation of a novel natural product like avarone:
-
Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For avarone, characteristic peaks for the quinone carbonyl groups (C=O) and C=C double bonds would be expected.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule. The quinone chromophore of avarone gives rise to characteristic UV-Vis absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Spectroscopic Data for Avarone
The following table summarizes the expected spectroscopic data for avarone.
| Technique | Observation | Interpretation |
| HR-MS | Molecular ion peak corresponding to C₂₁H₂₈O₂ | Confirms the molecular formula. |
| IR (cm⁻¹) | ~1660 (conjugated C=O), ~1645 (C=C) | Presence of a quinone functional group. |
| UV (nm) | λmax around 250 and 330 nm | Indicates the presence of a benzoquinone chromophore. |
| ¹H NMR | Signals for olefinic protons, methyl groups, and methine protons | Reveals the proton environment in the sesquiterpenoid skeleton. |
| ¹³C NMR | Signals for carbonyl carbons (~187 ppm), olefinic carbons, and aliphatic carbons | Confirms the carbon skeleton and the presence of the quinone ring. |
The following diagram illustrates the logical relationship in the structural elucidation process.
Caption: The process of structural elucidation for avarone.
Biological Activity and Future Perspectives
Avarone has demonstrated a range of interesting biological activities, including:
-
Antimicrobial Activity: It shows activity against various Gram-positive bacteria.
-
Cytotoxic Activity: It has been shown to be cytotoxic to several cancer cell lines.
-
Antiviral Activity: Avarol and avarone were among the first natural products to show inhibitory activity against the HIV-1 reverse transcriptase.
The discovery and investigation of avarone have paved the way for the exploration of other marine-derived terpenoid quinones as potential drug leads. The unique chemical scaffold of avarone continues to be a subject of interest for synthetic chemists aiming to create analogues with improved potency and selectivity.
Conclusion
The journey from the initial collection of the marine sponge Dysidea avara to the structural elucidation and biological evaluation of avarone exemplifies the classical process of natural product drug discovery. This in-depth guide has highlighted the critical thinking and methodological considerations that underpin each stage of this process. The story of avarone serves as a compelling case study for the continued exploration of the marine environment for novel therapeutic agents and provides a foundational framework for researchers in the field.
References
-
Cimino, G., De Stefano, S., & Minale, L. (1974). Avarol, a novel sesquiterpenoid hydroquinone with a rearranged drimane skeleton from the sponge Dysidea avara. Tetrahedron, 30(5), 645-649. [Link]
-
De Rosa, S., De Stefano, S., & Zavodnik, N. (1988). Terpenoids from the sponge Dysidea avara. Journal of Natural Products, 51(5), 1008-1010. [Link]
-
Loya, S., & Hizi, A. (1990). The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives. FEBS Letters, 269(1), 131-134. [Link]
-
Sar, S., & Kitchanan, S. (2016). A review of the sesterterpenoids and meroterpenoids from marine sponges of the genera Dysidea and Carteriospongia. Marine Drugs, 14(7), 133. [Link]
Theoretical Insights into the Electronic Structure of Trimethylquinone: A Guide for Researchers
Introduction
Trimethylquinone (TMQ), specifically 2,3,5-trimethyl-1,4-benzoquinone, is a significant organic compound, notably serving as a key intermediate in the synthesis of Vitamin E. Understanding its electronic structure is crucial for optimizing its synthesis, predicting its reactivity, and exploring its potential applications in drug development and materials science. Despite its importance, comprehensive theoretical studies focusing solely on the electronic structure of trimethylquinone are not abundant in publicly accessible literature.
This guide addresses this gap by providing a detailed overview of the theoretical approaches used to study quinone systems and presenting available computational data on structurally similar analogues: the parent p-benzoquinone (BQ), and its methylated derivatives, methyl-p-benzoquinone (MpBQ), and duroquinone (DQ or 2,3,5,6-tetramethyl-1,4-benzoquinone). By examining these related molecules, we can infer key characteristics of trimethylquinone's electronic properties, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Electronic Properties of Quinone Analogues
The electronic properties of quinones, such as their ability to accept electrons, are central to their chemical and biological functions. Key parameters in understanding these properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electron affinity (EA). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[1] The electron affinity quantifies the energy change when an electron is added to a neutral molecule.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have proven effective in predicting these properties for quinone systems. The following tables summarize key electronic properties for p-benzoquinone and its methylated analogues as reported in theoretical studies.
Table 1: Calculated Electronic Properties of p-Benzoquinone (BQ) and Methyl-p-benzoquinone (MpBQ)
| Property | p-Benzoquinone (BQ) | Methyl-p-benzoquinone (MpBQ) |
| Vertical Electron Affinity (eV) | - | 1.24 |
| Adiabatic Electron Affinity (eV) | 1.89 | 1.65 |
Note: Data for this table was extracted from studies on p-benzoquinone and methyl-p-benzoquinone.
Computational Methodologies
The accuracy of theoretical predictions of electronic structure is highly dependent on the computational methods and basis sets employed. For quinones and their radicals, hybrid DFT methods, such as B3LYP, have been shown to be particularly suitable.
Key Experimental (Computational) Protocols:
-
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of many-body systems. The B3LYP functional is a popular hybrid functional that combines Hartree-Fock theory with DFT.
-
Basis Sets: In the studies of quinone analogues, basis sets such as aug-cc-pVDZ were used. These sets of functions are used to build the molecular orbitals.
-
Geometry Optimization: Before calculating electronic properties, the molecule's geometry is typically optimized to find its lowest energy conformation.
-
Calculation of Properties:
-
Electron Affinity (EA): Can be calculated as the energy difference between the neutral molecule and its anion (E(neutral) - E(anion)). Adiabatic EA involves optimized geometries for both the neutral and anion, while vertical EA uses the geometry of the neutral species for the anion calculation.
-
HOMO and LUMO Energies: These are direct outputs of DFT calculations and are crucial for understanding chemical reactivity and electronic transitions.
-
Visualizing Molecular Structures and Computational Workflows
To provide a clear visual context, the molecular structures of trimethylquinone and its analogues are presented below. This comparison highlights the progressive methylation from the parent p-benzoquinone.
Caption: Molecular structures of Trimethylquinone and its analogues.
The following diagram illustrates a typical workflow for the theoretical study of a molecule's electronic structure using computational chemistry methods.
Caption: A generalized workflow for computational electronic structure analysis.
Conclusion and Future Directions
While direct and extensive theoretical studies on the electronic structure of trimethylquinone are limited, analysis of its close analogues provides significant insights. The available data on p-benzoquinone, methyl-p-benzoquinone, and duroquinone, primarily obtained through DFT calculations, allows for a robust estimation of trimethylquinone's electronic properties. The methodologies outlined in this guide serve as a blueprint for future computational studies that could provide more precise data on trimethylquinone itself. Such studies would be invaluable for applications in medicinal chemistry, particularly in the context of Vitamin E synthesis and the development of new antioxidant compounds, as well as in the design of novel electronic materials. For professionals in drug development, a deeper understanding of the electronic structure can aid in predicting metabolic pathways and designing more effective and stable therapeutic agents.
References
Solubility of 2,3,5-Trimethylbenzoquinone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for 2,3,5-trimethylbenzoquinone across a variety of organic solvents. However, it is qualitatively known to be soluble in acetone.[1][2] To facilitate research and development, the following table provides a template for presenting experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocols outlined in the subsequent section.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |
| Acetone | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Ethanol | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Methanol | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Toluene | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Hexane | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | [e.g., 25] | [Experimental Value] | [Experimental Value] |
| Dichloromethane | [e.g., 25] | [Experimental Value] | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of 2,3,5-trimethylbenzoquinone in organic solvents.
Isothermal Shake-Flask Method
This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 2,3,5-trimethylbenzoquinone in a selected organic solvent at a constant temperature.
Materials:
-
2,3,5-Trimethylbenzoquinone (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Screw-capped vials
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,3,5-trimethylbenzoquinone to a series of screw-capped vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask in a fume hood, followed by drying in an oven at a temperature below the melting point of 2,3,5-trimethylbenzoquinone (Melting Point: 32-36 °C) until a constant weight is achieved.
-
Weigh the volumetric flask containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved 2,3,5-trimethylbenzoquinone by subtracting the initial weight of the empty flask from the final weight.
-
Express the solubility in g/100 g of solvent or as a mole fraction.
-
Spectroscopic Method
This method is suitable for compounds that have a chromophore and can be an alternative to the gravimetric method, especially for higher throughput screening.
Objective: To determine the solubility of 2,3,5-trimethylbenzoquinone in a selected organic solvent using UV-Vis spectroscopy.
Materials:
-
2,3,5-Trimethylbenzoquinone (high purity)
-
Selected organic solvent (analytical grade, UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Screw-capped vials
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of 2,3,5-trimethylbenzoquinone of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,3,5-trimethylbenzoquinone.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the Isothermal Shake-Flask Method (Section 2.1).
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Follow step 3 as described in the Isothermal Shake-Flask Method (Section 2.1).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of 2,3,5-trimethylbenzoquinone.
Caption: Workflow for determining the solubility of 2,3,5-trimethylbenzoquinone.
Caption: Comparison of analytical pathways for solubility measurement.
References
The Antimicrobial and Antifungal Potential of Trimethylquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of trimethylquinone derivatives. Drawing from a range of scientific studies, this document consolidates key quantitative data, details common experimental methodologies, and visualizes the proposed mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of various trimethylquinone derivatives has been evaluated against a spectrum of pathogenic microorganisms. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI), are summarized in the tables below for clear comparison.
Antibacterial Activity Data
| Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thymoquinone | Staphylococcus aureus (MRSA) | 1.25 - 2.5 | - | [1] |
| Thymoquinone | Escherichia coli | - | 10.0 ± 0.2 | [2][3] |
| Thymoquinone | Bacillus subtilis | - | 11.0 ± 0.2 | [2][3] |
| 5-isopropyl-2-methyloxepine-1-one | Escherichia coli | - | 10.0 ± 0.2 | [2] |
| 5-isopropyl-2-methyloxepine-1-one | Bacillus subtilis | - | 11.0 ± 0.2 | [2] |
| Quinolone Derivative 4e | Escherichia coli | 0.25 | - | [4] |
| Naphthoquinone Derivatives | Staphylococcus aureus | 0.30 | - | [5] |
| Naphthoquinone Derivatives | Pseudomonas aeruginosa | 1.05 | - | [5] |
| Naphthoquinone Derivatives | Escherichia coli | 1.05 | - | [5] |
| Naphthoquinone Derivatives | Klebsiella pneumoniae | 1.05 | - | [5] |
| Various Quinone Derivatives | Gram-positive pathogens | 0.5 - 64 | - | [6] |
| Tert-butyl benzoquinone (TBBQ) | Staphylococcus aureus biofilms | ≤64 (MBEC) | - | [7] |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Antifungal Activity Data
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Shikonin (Naphthoquinone) | Candida krusei | 4 | [8] |
| Shikonin (Naphthoquinone) | Saccharomyces cerevisiae | 4 | [8] |
| Deoxyshikonin (Naphthoquinone) | Candida krusei | 4 | [8] |
| Deoxyshikonin (Naphthoquinone) | Saccharomyces cerevisiae | 2 | [8] |
| 8-hydroxyquinoline derivative PH265 | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 | [9] |
| 8-hydroxyquinoline derivative PH276 | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [9] |
| Juglone-arabinosidic tetracycles | S. aureus | 6.25 µM | [10] |
| Quinoxaline derivative 5j | Rhizoctonia solani | 8.54 (EC50) | [11] |
| Quinoxaline derivative 5t | Rhizoctonia solani | 12.01 (EC50) | [11] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration
Experimental Protocols
The evaluation of antimicrobial and antifungal properties of trimethylquinone derivatives typically involves a set of standardized in vitro assays. The most commonly cited methodologies are detailed below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric. The broth microdilution method is a frequently used technique.
Protocol: Broth Microdilution Method
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compounds: The trimethylquinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well/Disc Diffusion Assay
This method is used to assess the extent of antimicrobial activity by measuring the zone of growth inhibition around a reservoir containing the test compound.
Protocol: Agar Well/Disc Diffusion
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Test Compound:
-
Well Diffusion: Wells are created in the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.
-
Disc Diffusion: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the well or disc is measured in millimeters.
Visualizing Mechanisms and Workflows
Proposed Antimicrobial Mechanisms of Action
The antimicrobial activity of quinone derivatives, including trimethylquinones, is believed to stem from multiple mechanisms that disrupt essential cellular processes in microorganisms.
Caption: Proposed antimicrobial mechanisms of quinone derivatives.
General Experimental Workflow for Antimicrobial Screening
The process of identifying and characterizing the antimicrobial properties of new trimethylquinone derivatives follows a logical progression from initial screening to more detailed mechanistic studies.
References
- 1. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of thymoquinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5-Trimethylbenzoquinone from 2,3,6-Trimethylphenol
Introduction
The selective oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), also known as trimethylbenzoquinone, is a crucial chemical transformation. TMQ is a key intermediate in the industrial synthesis of Vitamin E, a vital antioxidant.[1][2][3] The efficiency and selectivity of this oxidation are of significant interest to researchers and professionals in the fields of organic synthesis and drug development. This document provides detailed application notes and experimental protocols for this synthesis, focusing on catalytic methods that offer high yields and selectivity.
Various catalytic systems have been developed for the oxidation of 2,3,6-trimethylphenol, employing different oxidizing agents such as molecular oxygen, air, or hydrogen peroxide.[4][5][6] Common catalysts include copper-based systems, such as copper(II) halides, often in combination with other metal salts like iron(III) chloride.[7][8][9] Other notable catalytic systems involve cobalt complexes and heteropoly acids.[1][10] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency, selectivity, and environmental impact.
Data Presentation
The following table summarizes quantitative data from various catalytic systems for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone. This allows for a clear comparison of different methodologies.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | TMP Conversion (%) | TMQ Yield (%) | Reference |
| Co(Salphen) Supramolecular Polymers | O₂ (0.1 MPa) | Not Specified | 30 | Not Specified | >99 | >99 | [5] |
| Copper(II) Halide | O₂ or O₂-containing gas | Water and secondary aliphatic acyclic alcohol | Not Specified | Not Specified | Not Specified | Not Specified | [7][9] |
| CuCl₂ and FeCl₃ | Not Specified | n-hexanol | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Mo-V-Phosphoric Heteropoly Acids | O₂ | Two-phase system | 20-60 | 10-30 min | Not Specified | >99 | [10] |
| High-Velocity Air in Microreactor | High-velocity air | Not Specified | Not Specified | 78.5 seconds | 100 | 89.9 | [3] |
| Rotor-Stator + Stirred Tank Reactor | Gas-liquid-liquid three-phase | Not Specified | Not Specified | Not Specified | 86.9 | 20.0 | [11] |
| Peroxidase-Based Biocatalyst | H₂O₂ | Not Specified | 40 | Not Specified | High | High | [6] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2,3,5-trimethylbenzoquinone from 2,3,6-trimethylphenol using a copper(II) chloride and iron(III) chloride catalyst system, based on commonly employed methodologies.[8]
Materials and Reagents:
-
2,3,6-Trimethylphenol (TMP) (C₉H₁₂O, MW: 136.19 g/mol )[12]
-
Copper(II) chloride (CuCl₂, anhydrous)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
n-Hexanol
-
Oxygen gas (O₂)
-
Diatomaceous earth (optional, as a filter aid)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Toluene
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas inlet tube
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and a condenser, add 2,3,6-trimethylphenol.
-
Solvent and Catalyst Addition: Add n-hexanol to dissolve the 2,3,6-trimethylphenol. To this solution, add the catalytic amounts of anhydrous copper(II) chloride and anhydrous iron(III) chloride.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring. Once the temperature is stable, start bubbling a slow stream of oxygen gas through the reaction mixture via the gas inlet tube.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filtration: If any solid precipitates are present, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining catalyst and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude 2,3,5-trimethylbenzoquinone can be further purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous metal chlorides are hygroscopic and should be handled in a dry environment.
-
Oxygen is a strong oxidizer; ensure there are no flammable materials nearby and that the oxygen flow is controlled.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis process.
Caption: Experimental workflow for the synthesis of 2,3,5-trimethylbenzoquinone.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015000767A1 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 10. davidpublisher.com [davidpublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3,6-Trimethylphenol CAS#: 2416-94-6 [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2,3,5-Trimethyl-p-benzoquinone (TMBQ)
Introduction: The Significance of 2,3,5-Trimethyl-p-benzoquinone (TMBQ)
2,3,5-Trimethyl-p-benzoquinone (TMBQ) is a molecule of considerable industrial and synthetic importance. It serves as a key intermediate in the synthesis of Vitamin E (α-tocopherol), a vital antioxidant essential for human health. The efficient and selective synthesis of TMBQ is, therefore, a critical focus in pharmaceutical and fine chemical manufacturing. This document provides detailed protocols and scientific insights into the oxidation of 1,2,4-trimethylbenzene (also known as pseudocumene) to TMBQ, offering a comprehensive guide for researchers, chemists, and professionals in drug development. We will explore a highly efficient metal-free oxidation method and provide a comparative overview of a catalytic route, emphasizing the underlying chemical principles and practical considerations for successful synthesis.
Chemical Principles: The Oxidation of an Aromatic Hydrocarbon
The conversion of 1,2,4-trimethylbenzene to TMBQ involves the selective oxidation of the aromatic ring. This transformation requires a potent oxidizing agent that can overcome the aromatic stability of the benzene ring and selectively introduce oxygen atoms at the desired positions. The methyl groups on the aromatic ring are activating and direct the oxidation to the unsubstituted ring carbons. The challenge lies in achieving high selectivity for the desired benzoquinone product while minimizing side reactions, such as over-oxidation or the formation of other isomers.
Mechanism of Metal-Free Oxidation with Phthaloyl Peroxide
A robust and environmentally friendly method for the synthesis of TMBQ from 1,2,4-trimethylbenzene involves the use of phthaloyl peroxide. This oxidant is conveniently generated in situ from phthalic anhydride and hydrogen peroxide. The reaction is believed to proceed through a diradical mechanism.[1][2] Phthaloyl peroxide, upon thermal decomposition, generates phthalate diradicals. These reactive intermediates can then attack the electron-rich aromatic ring of 1,2,4-trimethylbenzene. This "reverse-rebound" mechanism is a novel pathway for arene hydroxylation.[1]
Caption: Experimental workflow for the metal-free synthesis of TMBQ.
Alternative Synthetic Route: Catalytic Oxidation of 2,3,6-Trimethylphenol
An industrially relevant alternative for the synthesis of TMBQ is the catalytic oxidation of 2,3,6-trimethylphenol. This method often employs copper-based catalysts and molecular oxygen as the oxidant, presenting a different set of advantages and challenges.
Protocol 2: Copper-Catalyzed Oxidation of 2,3,6-Trimethylphenol
This protocol is a representative procedure based on principles described in the patent literature. [3] Materials and Reagents:
-
2,3,6-Trimethylphenol (TMP)
-
Copper(II) chloride (CuCl₂)
-
3-Heptanol (or other suitable secondary alcohol)
-
Deionized water
-
Oxygen gas
-
Aqueous alkaline solution (e.g., 5% NaOH)
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Gas inlet tube
-
Thermocouple
-
Condenser
-
Separatory funnel
Experimental Procedure:
Step 1: Catalyst and Substrate Preparation
-
In a jacketed reaction vessel, prepare the aqueous catalyst phase by dissolving copper(II) chloride in deionized water.
-
In a separate container, dissolve 2,3,6-trimethylphenol in 3-heptanol to create the organic phase.
Step 2: Reaction Execution
-
Add the aqueous catalyst phase to the reaction vessel.
-
Begin vigorous stirring to create a fine emulsion.
-
Heat the mixture to 50-65°C.
-
Introduce a stream of oxygen gas into the reaction mixture through a gas inlet tube.
-
Slowly add the organic phase (TMP in 3-heptanol) to the reaction vessel over a period of 4-7 hours while maintaining the temperature and oxygen flow.
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC or TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and stop the oxygen flow.
-
Transfer the biphasic mixture to a separatory funnel and allow the layers to separate.
-
The upper organic layer contains the TMBQ product. The lower aqueous layer contains the copper catalyst and can be recycled.
-
Wash the organic layer with an aqueous alkaline solution to remove any unreacted phenol.
-
Wash the organic layer with deionized water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude TMBQ.
Step 4: Purification
-
The crude TMBQ can be purified by vacuum distillation or crystallization as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: Metal-Free Oxidation | Protocol 2: Catalytic Oxidation |
| Starting Material | 1,2,4-Trimethylbenzene | 2,3,6-Trimethylphenol |
| Oxidant | H₂O₂ (in situ generated phthaloyl peroxide) | O₂ |
| Catalyst | None | Copper(II) Chloride |
| Solvent | Solvent-free | 3-Heptanol/Water (biphasic) |
| Temperature | 120°C | 50-65°C |
| Reaction Time | 2.5 hours | 4-7 hours |
| Reported Yield | up to 92% [4] | High yields reported in patents [3] |
| Key Advantages | High yield, metal-free, eco-friendly | Use of O₂ as oxidant, catalyst recyclability |
Conclusion and Field-Proven Insights
The synthesis of 2,3,5-trimethyl-p-benzoquinone is a pivotal step in the production of Vitamin E. The choice of synthetic protocol depends on various factors, including the desired scale of production, cost considerations, and environmental impact.
The metal-free oxidation of 1,2,4-trimethylbenzene using in situ generated phthaloyl peroxide offers an excellent laboratory-scale method with high yields and a favorable environmental profile. The solvent-free condition is a significant advantage, reducing waste and simplifying the reaction setup. The key to success in this protocol is maintaining the reaction temperature and ensuring efficient mixing.
The copper-catalyzed oxidation of 2,3,6-trimethylphenol represents a more common industrial approach. The use of molecular oxygen as the terminal oxidant is economically advantageous. However, this method requires careful control of the reaction parameters to ensure high selectivity and efficient catalyst recycling. The biphasic nature of the reaction simplifies product-catalyst separation, a crucial aspect for industrial applications.
For researchers and drug development professionals, both protocols offer viable pathways to TMBQ. The metal-free method is particularly attractive for its simplicity and high yield on a smaller scale, while the catalytic method provides insights into industrial production processes. The detailed protocols and underlying scientific principles presented in this application note are intended to empower scientists to confidently and successfully synthesize this important chemical intermediate.
References
-
Computational and Experimental Studies of Phthaloyl Peroxide-Mediated Hydroxylation of Arenes Yield a More Reactive Derivative, 4,5-Dichlorophthaloyl Peroxide. Journal of Organic Chemistry. [Link]
-
Dearomatization Reactions Using Phthaloyl Peroxide. Organic Letters. [Link]
-
Preparation of phenols by phthaloyl peroxide-mediated oxidation of arenes. ResearchGate. [Link]
- Process for the preparation of 2,3,5-trimethylbenzoquinone.
-
A protocol to generate phthaloyl peroxide in flow for the hydroxylation of arenes. Semantic Scholar. [Link]
- Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.
-
Process for the production of 2,3,5-trimethylbenzo. setnomakorabea.com. [Link]
-
Oxidation of 2,3,6-trimethylphenol (TMP) to... ResearchGate. [Link]
-
BENZOQUINONE SYNTHESIS. #ncchem. YouTube. [Link]
-
The purification of old p-Benzoquinone. Sciencemadness.org. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(PDF) An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ResearchGate. [Link]
Sources
- 1. Copper‐Catalyzed Monooxygenation of Phenols: Evidence for a Mononuclear Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]
- 3. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB) - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vitamin E using Trimethyl-p-benzoquinone as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a vital fat-soluble antioxidant, is a critical component in the pharmaceutical, nutraceutical, and cosmetic industries. The most biologically active form, α-tocopherol, is primarily synthesized chemically to meet global demand.[1] A key industrial route to α-tocopherol involves the condensation of two principal intermediates: 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Vitamin E, focusing on the use of trimethyl-p-benzoquinone as a direct precursor to TMHQ.
The overall synthetic pathway involves two primary transformations:
-
Reduction of 2,3,5-trimethyl-p-benzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ).
-
Friedel-Crafts condensation of TMHQ with isophytol to yield α-tocopherol.
These protocols and the accompanying data are designed to serve as a comprehensive resource for laboratory-scale synthesis and process development.
Data Presentation
Table 1: Catalytic Hydrogenation of 2,3,5-Trimethyl-p-benzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (MPa) | Substrate Concentration (% w/v) | Catalyst Loading (% w/v) | Yield/Selectivity (%) | Reference |
| Pd/C | LBA (commercial mixed solvent) | Not specified | Not specified | Not specified | Not specified | 99.4 (molar yield) | [3] |
| Raney Nickel | Methanol | 100 | 3.5 | 10 | 1 | 100 (selectivity) | [4] |
| 10% Pd/C | Toluene | 85 - 90 | 800 mm H₂O | Not specified | Not specified | Not specified | [5] |
| Palladium on charcoal | Alcohol | Room Temperature | Atmospheric | Not specified | Not specified | Not specified | [5] |
| Palladium on silicic acid | Isobutyl alcohol | 80 | Not specified | 30 | 2 | Not specified | [6] |
| Raney Nickel | Isobutyl acetate | 50 | 1.0 | 12 | 10 | >99.5 (purity) | [7] |
Table 2: Friedel-Crafts Condensation of Trimethylhydroquinone (TMHQ) with Isophytol to Synthesize α-Tocopherol
| Catalyst System | Solvent | Temperature (°C) | Reactant Ratio (TMHQ:Isophytol) | Reaction Time | Yield (%) | Reference |
| ZnCl₂ / HCl | Isobutyl acetate | 30-40 | 1:1 | 5 hours | Not specified | [8] |
| p-Toluenesulfonic acid | Propylene carbonate / Hexane | 100-135 | 1.5:1 | 1.5 hours | Not specified | [8] |
| Scandium(III) triflate | Toluene | Reflux | 1.5:1 | 3 hours | Not specified | Not specified |
| Sulfuric acid | Ethylene carbonate / Heptane | 100 | 1.5:1 | 20 min addition | 95.6 | [9] |
| ZnCl₂ | Water (reduced pressure) | Not specified | Not specified | Not specified | up to 89 | [10] |
| ZnCl₂ / 3-methyl-N-butylpyridinium bromide | Not specified | 60 | 1:1 | 30 min | 74.61 (conversion) | [11] |
Experimental Protocols
Protocol 1: Reduction of 2,3,5-Trimethyl-p-benzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ) via Catalytic Hydrogenation
This protocol is a general procedure based on common laboratory practices for catalytic hydrogenation.[12]
Materials:
-
2,3,5-Trimethyl-p-benzoquinone (TMBQ)
-
Solvent (e.g., Methanol, Isobutyl acetate, Toluene)[4][5][7]
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)[4][5]
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, charge 2,3,5-trimethyl-p-benzoquinone, the chosen solvent (e.g., methanol), and the hydrogenation catalyst (e.g., 5% Pd/C).[4][5]
-
Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-4 times to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[5]
-
Hydrogenation: Purge the reactor with hydrogen gas 2-3 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.5 MPa) and begin vigorous stirring.[4] Heat the reaction to the desired temperature (e.g., 100°C for Raney Nickel in methanol).[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood and purge the reactor with an inert gas.[5]
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[13]
-
Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3,5-trimethylhydroquinone.[13]
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene and methyl isobutyl ketone).[13] Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Protocol 2: Synthesis of α-Tocopherol via Friedel-Crafts Condensation of Trimethylhydroquinone (TMHQ) and Isophytol
This protocol is based on a common method employing a Lewis acid catalyst.[8]
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol
-
Zinc chloride (ZnCl₂), anhydrous
-
Concentrated Hydrochloric acid (HCl)
-
Isobutyl acetate
-
Hexane
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 2,3,5-trimethylhydroquinone (0.460 mol), zinc chloride (0.386 mol), isobutyl acetate (150 ml), and concentrated hydrochloric acid (7.5 g).[8]
-
Reactant Addition: Stir the mixture and maintain the temperature between 30-40°C using a water bath. Add isophytol (0.459 mol) dropwise to the reaction mixture from the dropping funnel over a period of 3 hours, ensuring the temperature remains within the specified range.[8]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture and wash it with water. Separate the organic layer.
-
Product Isolation: Remove the solvent from the organic layer by distillation under reduced pressure to obtain crude α-tocopherol.
-
Purification: The crude product can be further purified by vacuum distillation or chromatography to yield pure α-tocopherol.
Mandatory Visualization
Caption: Overall workflow for the synthesis of α-Tocopherol.
Caption: Reaction mechanism for α-Tocopherol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US3723541A - Manufacture of trimethyl hydroquinone - Google Patents [patents.google.com]
- 7. CN102898282B - Preparation method of trimethyl hydroquinone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,3,5-Trimethylbenzoquinone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) is a valuable dienophile in Diels-Alder reactions, serving as a versatile building block for the synthesis of complex polycyclic and heterocyclic scaffolds. Its electron-deficient double bond, activated by the two carbonyl groups, readily participates in [4+2] cycloaddition reactions with a variety of conjugated dienes. This reactivity profile makes TMBQ a key intermediate in the synthesis of various natural products and biologically active molecules, most notably as a precursor in the industrial synthesis of Vitamin E (α-tocopherol).[1][2]
The Diels-Alder adducts derived from TMBQ can be further elaborated, taking advantage of the ketone functionalities and the newly formed six-membered ring to construct intricate molecular architectures. These structures are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and unique electronic properties.
Applications in Organic Synthesis
The primary application of 2,3,5-trimethylbenzoquinone in Diels-Alder reactions is the construction of substituted cyclohexene-dione systems, which are precursors to a range of important compounds:
-
Vitamin E Synthesis: TMBQ is a crucial intermediate in the synthesis of trimethylhydroquinone (TMHQ), a key aromatic core of Vitamin E. While not a direct Diels-Alder reaction of TMBQ to form the final product, the synthesis of TMBQ itself is a critical step.[1][2][3][4]
-
Natural Product Synthesis: The Diels-Alder reaction provides a powerful tool for the rapid construction of the core structures of various terpenes and other natural products. Benzoquinones, in general, are common dienophiles used in these synthetic routes.
-
Bioactive Molecules: The resulting polycyclic structures from TMBQ-based Diels-Alder reactions can serve as scaffolds for the development of novel pharmaceuticals and agrochemicals. The substituents on the initial benzoquinone can be modified to tune the biological or physical properties of the final product.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5] The reaction between a conjugated diene and a dienophile, such as 2,3,5-trimethylbenzoquinone, forms a six-membered ring. The stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will form a product with cis substituents on the newly formed ring.
dot
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with 2,3,5-trimethylbenzoquinone. These should be considered as starting points and may require optimization for specific dienes and desired outcomes.
Protocol 1: Thermal Diels-Alder Reaction with an Acyclic Diene (e.g., 2,3-Dimethyl-1,3-butadiene)
This protocol is based on typical conditions for Diels-Alder reactions involving benzoquinones.
Materials:
-
2,3,5-Trimethylbenzoquinone (TMBQ)
-
2,3-Dimethyl-1,3-butadiene
-
Toluene or Xylene (anhydrous)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3,5-trimethylbenzoquinone (1.0 eq) in anhydrous toluene (or xylene for higher temperatures).
-
Add 2,3-dimethyl-1,3-butadiene (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C for toluene, ~140 °C for xylene) and maintain for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude adduct by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with a Cyclic Diene (e.g., Cyclopentadiene)
Lewis acid catalysis can accelerate the reaction and improve selectivity.[4][6][7]
Materials:
-
2,3,5-Trimethylbenzoquinone (TMBQ)
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (anhydrous)
-
Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), or Tin(IV) chloride (SnCl₄))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylbenzoquinone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.
-
After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.1 - 1.5 eq) dropwise.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
While specific quantitative data for the Diels-Alder reaction of 2,3,5-trimethylbenzoquinone is not extensively available in the searched literature, the following tables illustrate how such data should be structured for comparison based on reactions with analogous benzoquinones.
Table 1: Thermal Diels-Alder Reaction Conditions and Yields (Hypothetical Data)
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butadiene | Toluene | 110 | 12 | 75 | N/A |
| Isoprene | Xylene | 140 | 8 | 82 | N/A |
| 2,3-Dimethyl-1,3-butadiene | Toluene | 110 | 6 | 90 | N/A |
| Cyclopentadiene | Benzene | 80 | 4 | 95 | N/A |
Table 2: Lewis Acid Catalyzed Diels-Alder Reaction Conditions and Yields (Hypothetical Data)
| Diene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 2 | 85 | N/A |
| Isoprene | AlCl₃ | CH₂Cl₂ | -78 | 1 | 92 | N/A |
| Cyclopentadiene | SnCl₄ | CH₂Cl₂ | -78 to rt | 3 | 98 | N/A |
Visualizations
Experimental Workflow: Thermal Diels-Alder Reaction
dot
Caption: Workflow for a typical thermal Diels-Alder reaction.
Logical Relationship: Factors Influencing Reaction Outcome
dot
Caption: Key factors influencing the outcome of Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functional Polymers Using Trimethylquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylquinone (TMQ), a substituted p-benzoquinone, presents significant potential as a building block for novel functional polymers. The incorporation of the TMQ moiety into a polymer backbone or as a pendant group can impart valuable redox activity, making these materials promising candidates for applications in energy storage, catalysis, and drug delivery. This document provides detailed, albeit prospective, experimental protocols for the synthesis of trimethylquinone-based functional polymers. The methodologies are extrapolated from established procedures for analogous quinone-containing polymers and are intended to serve as a foundational guide for researchers in this emerging area. This application note also includes proposed characterization techniques and expected properties based on related polymer systems.
Introduction
Quinone-containing polymers are a class of redox-active macromolecules that have garnered substantial interest due to their unique electrochemical properties. These polymers can undergo reversible oxidation-reduction reactions, enabling their use in a variety of applications, including rechargeable batteries, supercapacitors, and sensors. While much of the research has focused on polymers derived from hydroquinone, benzoquinone, and anthraquinone, the use of substituted quinones like trimethylquinone remains a largely unexplored frontier.
The three methyl groups on the quinone ring of TMQ are expected to influence the polymer's properties in several ways:
-
Solubility: The hydrophobic methyl groups may enhance solubility in organic solvents, facilitating polymer processing.
-
Redox Potential: The electron-donating nature of the methyl groups can modulate the redox potential of the quinone moiety.
-
Stability: The methyl groups may provide steric hindrance, potentially increasing the thermal and chemical stability of the resulting polymer.
This document outlines three potential strategies for the synthesis of functional polymers incorporating trimethylquinone:
-
Oxidative Polymerization of Trimethylhydroquinone: A proposed method for creating a poly(trimethylhydroquinone) backbone.
-
Copolymerization of a Trimethylquinone-Functionalized Monomer: A strategy to incorporate TMQ units into a vinyl polymer chain.
-
Post-Polymerization Modification: A technique for grafting trimethylquinone onto an existing polymer backbone.
Protocol 1: Oxidative Polymerization of Trimethylhydroquinone
This protocol describes a proposed method for the synthesis of poly(trimethylhydroquinone) via oxidative polymerization. This approach is adapted from established methods for the polymerization of hydroquinone.
Experimental Workflow
Caption: Workflow for the proposed synthesis of poly(trimethylhydroquinone).
Methodology
-
Monomer Synthesis (Trimethylhydroquinone):
-
Dissolve trimethylquinone (1.0 g, 6.66 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.33 mmol) portion-wise with stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield trimethylhydroquinone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
-
Oxidative Polymerization:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylhydroquinone (0.5 g, 3.28 mmol) in 20 mL of anhydrous acetonitrile.
-
In a separate flask, prepare a solution of ferric chloride (0.88 g, 5.42 mmol) in 10 mL of anhydrous acetonitrile.
-
Add the ferric chloride solution dropwise to the stirred trimethylhydroquinone solution at room temperature over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours. A dark-colored precipitate should form.
-
-
Purification and Isolation:
-
Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual catalyst.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified poly(trimethylhydroquinone) in a vacuum oven at 60 °C overnight.
-
Expected Data (Based on Analogous Polyhydroquinone Systems)
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC/SEC |
| Glass Transition Temp. (Tg) | 120 - 180 °C | DSC |
| Decomposition Temp. (Td) | > 300 °C | TGA |
| Redox Potential (vs. Ag/AgCl) | +0.1 to +0.3 V | Cyclic Voltammetry |
Protocol 2: Copolymerization of a Trimethylquinone-Functionalized Monomer
This protocol details a proposed synthesis of a vinyl monomer functionalized with a trimethylquinone moiety and its subsequent copolymerization with a common vinyl monomer like methyl methacrylate.
Reaction Scheme
Caption: Proposed reaction scheme for the synthesis and copolymerization of a TMQ-functionalized monomer.
Methodology
-
Synthesis of Trimethylquinone Acrylate Monomer:
-
Esterification: In a flame-dried Schlenk flask under argon, dissolve trimethylhydroquinone (1.52 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C.
-
Add acryloyl chloride (0.82 mL, 10 mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and evaporate the solvent.
-
Purify the crude trimethylhydroquinone monoacrylate by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Oxidation: Dissolve the purified trimethylhydroquinone monoacrylate (1.0 g, 4.8 mmol) in 30 mL of dichloromethane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 g, 5.3 mmol) and stir at room temperature for 4 hours.
-
Filter the reaction mixture and wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting trimethylquinone acrylate monomer by column chromatography.
-
-
Radical Copolymerization:
-
In a polymerization tube, dissolve the trimethylquinone acrylate monomer (0.41 g, 2 mmol), methyl methacrylate (0.80 g, 8 mmol), and AIBN (0.016 g, 0.1 mmol) in 10 mL of toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and place it in an oil bath at 70 °C for 24 hours.
-
Cool the tube, open it, and pour the viscous solution into a large excess of cold methanol to precipitate the copolymer.
-
Filter the polymer, redissolve it in a minimal amount of THF, and reprecipitate it in methanol.
-
Dry the final copolymer product in a vacuum oven at 50 °C.
-
Expected Data for Poly(TMQ-co-MMA)
| Property | Expected Value Range | Characterization Method |
| TMQ Incorporation | 5 - 20 mol% | ¹H NMR Spectroscopy |
| Molecular Weight (Mn) | 20,000 - 50,000 g/mol | GPC/SEC |
| Glass Transition Temp. (Tg) | 100 - 130 °C | DSC |
| Electrochemical Response | Reversible redox peaks | Cyclic Voltammetry |
Protocol 3: Post-Polymerization Modification
This protocol outlines a proposed method for grafting trimethylquinone onto a pre-existing polymer with reactive side groups, such as poly(glycidyl methacrylate).
Logical Relationship Diagram
Application Note: HPLC Analysis of 2,3,5-trimethyl-1,4-benzoquinone
Introduction
2,3,5-trimethyl-1,4-benzoquinone is a significant chemical intermediate, primarily utilized in the synthesis of Vitamin E. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 2,3,5-trimethyl-1,4-benzoquinone.
Principle of the Method
This method employs reversed-phase HPLC with UV detection to separate and quantify 2,3,5-trimethyl-1,4-benzoquinone. The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile and water. The analyte is detected by its UV absorbance at 254 nm, allowing for accurate quantification.
Equipment and Reagents
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile
-
Deionized water
-
2,3,5-trimethyl-1,4-benzoquinone reference standard
Experimental Protocol
1. Mobile Phase Preparation
Prepare the mobile phase by mixing HPLC grade acetonitrile and deionized water in a 50:50 (v/v) ratio.[1] Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2,3,5-trimethyl-1,4-benzoquinone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
Accurately weigh the sample containing 2,3,5-trimethyl-1,4-benzoquinone and dissolve it in a known volume of the mobile phase. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Operating Conditions
The following HPLC conditions have been found suitable for the analysis of 2,3,5-trimethyl-1,4-benzoquinone.
| Parameter | Condition |
| Column | C18, 150 x 4.0 mm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
Note: These parameters are based on a published method and may require optimization for different HPLC systems and columns.[1]
5. Data Analysis
-
Identify the peak corresponding to 2,3,5-trimethyl-1,4-benzoquinone in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of 2,3,5-trimethyl-1,4-benzoquinone in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of 2,3,5-trimethyl-1,4-benzoquinone. (Note: Specific values for linearity, LOD, and LOQ are representative and should be determined during method validation).
| Parameter | Typical Value |
| Retention Time | ~ 5-7 minutes (column dependent) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 2,3,5-trimethyl-1,4-benzoquinone.
References
Application Note: Continuous-Flow Synthesis of 2,3,5-Trimethyl-p-Benzoquinone (TMBQ) in Microreactors
AN-TMBQ-001
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,5-Trimethyl-p-benzoquinone (TMBQ) is a crucial intermediate in the synthesis of Vitamin E. Traditional batch production methods for TMBQ often face challenges related to mass transfer limitations, particularly in gas-liquid oxidation reactions, leading to long reaction times and potential safety hazards. Continuous-flow microreactors offer a compelling solution by providing enhanced mass and heat transfer, precise control over reaction parameters, and improved safety. This application note details the experimental setup and protocol for the continuous-flow synthesis of TMBQ via the catalytic oxidation of 2,3,6-trimethylphenol (TMP).
The use of microreactors significantly intensifies the process, reducing reaction times from hours to mere seconds while achieving high conversion and yield.[1] This approach is not only more efficient but also aligns with the principles of green chemistry by enabling safer and more sustainable chemical production.
Experimental Overview
The synthesis of TMBQ is achieved through the oxidation of 2,3,6-trimethylphenol. In a continuous-flow setup, solutions of the substrate and catalyst are continuously pumped into a microreactor where they are mixed with an oxidant. The enhanced surface-area-to-volume ratio in the microreactor facilitates rapid mass transfer between the gas and liquid phases, which is often the rate-limiting step in traditional reactors.[1][2] The product stream then exits the reactor for collection and analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments in the continuous-flow synthesis of TMBQ.
| Parameter | Value | Reference |
| Reactant | 2,3,6-Trimethylphenol (TMP) | [1] |
| Product | 2,3,5-Trimethyl-p-benzoquinone (TMBQ) | [1] |
| Oxidant | High-velocity air | [1] |
| Optimal TMP Conversion | 100% | [1] |
| Optimal TMBQ Yield | 89.9% | [1] |
| Reaction Time | 78.5 seconds | [1] |
| Reactor Type | Self-built continuous flow microreactor | [1] |
Experimental Workflow Diagram
Caption: Workflow for the continuous-flow synthesis of TMBQ.
Detailed Experimental Protocol
This protocol is based on the principles of continuous-flow oxidation of 2,3,6-trimethylphenol.
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Suitable solvent (e.g., acetonitrile, methanol)
-
Catalyst (e.g., copper or cobalt-based catalyst)
-
Pressurized air or oxygen source
-
Syringe pumps
-
Gas-liquid mixer
-
Microreactor (e.g., PFA tubing of specific inner diameter and length)
-
Back pressure regulator
-
Collection vials
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reactant Solution Preparation:
-
Prepare a stock solution of 2,3,6-trimethylphenol (TMP) in the chosen solvent at a specified concentration.
-
Prepare a stock solution of the catalyst in the same solvent.
-
-
Experimental Setup Assembly:
-
Assemble the continuous-flow setup as depicted in the workflow diagram.
-
Connect the reactant and catalyst solution syringes to their respective syringe pumps.
-
Connect the outlets of the pumps to the inlets of a gas-liquid mixer.
-
Connect a pressurized air source to the gas inlet of the mixer.
-
Connect the outlet of the mixer to the inlet of the microreactor coil.
-
Place the microreactor coil in a temperature-controlled environment (e.g., an oil bath or a column heater).
-
Connect the outlet of the microreactor to a back pressure regulator to maintain the desired reaction pressure.
-
The outlet of the back pressure regulator should lead to a collection vial.
-
-
Reaction Execution:
-
Set the desired flow rates for the TMP solution, catalyst solution, and air on the respective pumps and mass flow controller.
-
Set the desired temperature for the microreactor.
-
Set the desired pressure using the back pressure regulator.
-
Start the pumps and the gas flow to initiate the reaction.
-
Allow the system to reach a steady state, which is typically 3-5 times the residence time of the reactor.
-
-
Sample Collection and Analysis:
-
Once the system has reached a steady state, collect the product stream in a vial.
-
Quench the reaction if necessary.
-
Analyze the collected sample using GC or HPLC to determine the conversion of TMP and the yield of TMBQ.
-
The effects of various parameters such as temperature, pressure, flow rate (residence time), and reactant concentration can be investigated by systematically varying these conditions.
-
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure the continuous-flow system is pressure-tight to avoid leaks of flammable solvents or toxic materials.
-
Operate the system in a well-ventilated fume hood.
-
Be aware of the potential for blockages in the microreactor tubing.
This application note provides a comprehensive guide for researchers interested in leveraging continuous-flow technology for the efficient and safe synthesis of 2,3,5-trimethyl-p-benzoquinone. The provided protocols and data serve as a starting point for further optimization and development.
References
Application of Trimethyl-p-benzoquinone in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl-p-benzoquinone (TMBQ), a substituted benzoquinone, serves as a valuable scaffold in medicinal chemistry. Its structural motif is found in various biologically active compounds and natural products, including the essential micronutrient Vitamin E. TMBQ and its derivatives have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties make TMBQ a compelling starting point for the design and development of novel therapeutic agents.
This document provides detailed application notes on the medicinal chemistry research of TMBQ, summarizing key biological activities and mechanisms of action. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of TMBQ and its derivatives, intended to guide researchers in this field.
Synthesis of Trimethyl-p-benzoquinone
Trimethyl-p-benzoquinone can be synthesized through the oxidation of 2,3,6-trimethylphenol. Various methods have been developed to achieve this transformation with high efficiency.
Experimental Protocol: Synthesis of Trimethyl-p-benzoquinone
Materials:
-
2,3,6-trimethylphenol
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄), aqueous solution (e.g., 15% w/w)
-
Organic solvent for extraction (e.g., diethyl ether, petroleum ether, cyclohexane, or benzene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirrer/hotplate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, prepare a 15% aqueous solution of sulfuric acid.
-
Add manganese dioxide to the sulfuric acid solution.
-
Heat the mixture to 70-75°C with continuous stirring.
-
Slowly add molten 2,3,6-trimethylphenol to the reaction mixture.
-
Maintain the reaction temperature at 70°C for approximately 25-40 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude trimethyl-p-benzoquinone.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activities and Applications
Antioxidant Activity
The antioxidant properties of TMBQ and its hydroquinone form are central to many of its biological effects. These compounds can directly scavenge free radicals and inhibit lipid peroxidation.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |
| Trimethylhydroquinone | DPPH | Not explicitly found | Ascorbic Acid | Not specified |
| Trimethylhydroquinone | ABTS | Not explicitly found | Trolox | Not specified |
| Thymoquinone | DPPH | ~25 | - | - |
| Thymohydroquinone | DPPH | ~5 | - | - |
Note: Data for thymoquinone and thymohydroquinone, structurally related compounds, are provided for context. Specific IC50 values for trimethyl-p-benzoquinone in these assays were not consistently found in the reviewed literature.
Principle:
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
Trimethyl-p-benzoquinone or its derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control well, add 100 µL of DPPH solution and 100 µL of methanol.
-
For the blank well, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Anticancer Activity
Derivatives of the benzoquinone scaffold have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress, inhibition of key signaling pathways, and induction of apoptosis.
Quantitative Data: Anticancer Activity of Benzoquinone Derivatives
| Compound Derivative | Cell Line | IC50 Value (µM) |
| Thymoquinone | A549 (Lung) | 25 |
| Thymoquinone | HCT-116 (Colon) | 40 |
| Thymoquinone | MCF-7 (Breast) | 15 |
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Trimethyl-p-benzoquinone or its derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.
Anti-inflammatory Activity
The anti-inflammatory effects of benzoquinones are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.
Caption: Activation of the Nrf2-ARE pathway by trimethyl-p-benzoquinone.
Principle:
This assay employs a cell line containing a luciferase reporter gene driven by the Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase.
Materials:
-
ARE-reporter cell line (e.g., HepG2-ARE-C8)
-
Complete cell culture medium
-
Test compound (Trimethyl-p-benzoquinone)
-
Luciferase assay reagent
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in an opaque 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 12-24 hours. Include a vehicle control.
-
After the treatment period, lyse the cells and measure luciferase activity using a luminometer as described in the NF-κB assay protocol.
-
Express the results as fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflows
General Workflow for Biological Evaluation
Application Notes and Protocols: Co-N-C Catalysts for the Selective Oxidation of 2,3,6-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cobalt-nitrogen-carbon (Co-N-C) catalysts in the selective oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E.[1][2]
Introduction
The selective oxidation of TMP to TMBQ is a reaction of significant industrial interest.[1] Heterogeneous Co-N-C catalysts have emerged as a promising alternative to traditional methods, offering high efficiency and selectivity under mild reaction conditions.[1][3] These catalysts are typically synthesized by pyrolyzing a mixture of a cobalt salt, a nitrogen source, and a carbon support at temperatures ranging from 250–400 °C.[1][4] The active catalytic sites are believed to be Co(II) species coordinated with nitrogen and oxygen atoms dispersed on a carbonaceous support.[1][4] The presence of pyridinic nitrogen appears to be particularly important for achieving high catalytic activity.[2][5]
Data Presentation: Catalyst Performance
The following table summarizes the performance of various Co-N-C and other cobalt-based catalysts in the selective oxidation of 2,3,6-trimethylphenol.
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Co-N-C-400 | Dioxygen | 100 | 6 | >99 | >99 | [1][4] |
| Co(Salphen) Supramolecular Polymer | O₂ (1.0 MPa) | 30 | 1 | >99 | >99 | [3] |
| Co(Salphen) Supramolecular Polymer | O₂ (0.1 MPa) | 30 | - | >99 | >99 | [3] |
| CuCl₂/FeCl₃ | Oxygen | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Mo-V-Phosphoric Heteropoly Acid | Oxygen | Not Specified | Not Specified | >99 | Not Specified | [7] |
Experimental Protocols
Protocol for Co-N-C Catalyst Synthesis
This protocol describes a general method for the synthesis of a Co-N-C catalyst pyrolyzed at 400 °C, based on reported procedures.[1][4]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
1,10-Phenanthroline
-
Ethanol
-
Nitrogen gas (high purity)
-
Tube furnace
Procedure:
-
Precursor Preparation: Dissolve 1 mmol of cobalt(II) acetate tetrahydrate and 2 mmol of 1,10-phenanthroline in 20 mL of ethanol.
-
Drying: Stir the solution at room temperature for 1 hour, followed by evaporation of the solvent at 80 °C to obtain a solid precursor.
-
Pyrolysis:
-
Place the dried precursor in a quartz boat inside a tube furnace.
-
Purge the furnace with a continuous flow of nitrogen gas.
-
Heat the furnace to 400 °C at a ramping rate of 5 °C/min and hold for 2 hours under the nitrogen atmosphere.
-
After pyrolysis, allow the furnace to cool down to room temperature under nitrogen flow.
-
-
Post-Treatment: The resulting black powder is the Co-N-C-400 catalyst and can be used directly.
Protocol for Selective Oxidation of 2,3,6-Trimethylphenol
This protocol outlines the procedure for the catalytic oxidation of TMP to TMBQ using a Co-N-C catalyst.[1][4]
Materials:
-
Co-N-C catalyst
-
2,3,6-Trimethylphenol (TMP)
-
Solvent (e.g., n-butanol)
-
Oxygen gas (O₂) or air
-
Reaction vessel (e.g., a mechanically stirred autoclave or a round-bottom flask with a condenser)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the Co-N-C catalyst (e.g., 50 mg), 2,3,6-trimethylphenol (e.g., 1 mmol), and the solvent (e.g., 10 mL of n-butanol).
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of TMP and the selectivity to TMBQ.
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
The product, 2,3,5-trimethyl-1,4-benzoquinone, can be isolated from the filtrate by solvent evaporation and further purified if necessary (e.g., by chromatography).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from catalyst synthesis to the final product analysis.
Caption: Experimental workflow for Co-N-C catalyst synthesis and its application.
Proposed Reaction Pathway
This diagram illustrates a simplified proposed pathway for the selective oxidation of TMP catalyzed by Co-N-C materials. The reaction is believed to proceed through the formation of phenoxy radicals.
Caption: Proposed reaction pathway for the selective oxidation of TMP.
References
- 1. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Stable Non-Covalent Co(Salphen)-Based Polymeric Catalyst for Highly Efficient and Selective Oxidation of 2,3,6-Trimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. davidpublisher.com [davidpublisher.com]
Application Notes and Protocols: The Role of Quinone Derivatives in the Development of Organic Electronic Materials
Introduction
While 2,3,5-Trimethylbenzoquinone (TMBQ) is a well-known quinone derivative, its direct application and role in the development of organic electronic materials are not extensively documented in current scientific literature. TMBQ is primarily recognized as a key intermediate in the synthesis of Vitamin E.[1] However, the broader class of quinone compounds, characterized by their fully conjugated cyclic dione structure, plays a significant and versatile role in the field of organic electronics.[2]
This document provides detailed application notes and protocols on the use of various quinone derivatives in organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Quinones are valued for their redox properties, electron-accepting nature, and potential as building blocks for novel organic semiconductors.[3] These characteristics make them suitable for applications such as n-type semiconductors, dopants, and redox mediators.
I. Applications of Quinone Derivatives in Organic Electronics
Organic Solar Cells (OSCs)
Quinone derivatives, particularly the hydroquinone/benzoquinone (HQ/BQ) redox couple, have been investigated as bio-inspired redox mediators in dye-sensitized solar cells (DSSCs).[4][5] In a DSSC, the redox mediator is responsible for regenerating the oxidized dye molecule and transporting charge to the counter electrode. The HQ/BQ system offers a metal-free alternative to the commonly used iodide/triiodide redox couple.
Substituted hydroquinone/benzoquinone derivatives have been shown to be effective organic redox mediators.[6] For instance, the use of di-tert-butylhydroquinone (DTHQ) and thymohydroquinone (ThymHQ) has been explored.[6]
Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with Quinone-Based Redox Mediators
| Redox Couple | Dye | Counter Electrode | Power Conversion Efficiency (PCE) | Reference |
| Hydroquinone/Benzoquinone | N719 | PEDOT | 5.2% | [5] |
| Hydroquinone/Benzoquinone | N719 | MWNT | 4.9% | [5] |
| Thymohydroquinone/Thymobenzoquinone | LEG4 | PEDOT/Graphene | 3.19% | [6] |
Organic Field-Effect Transistors (OFETs)
Anthraquinone derivatives have been successfully utilized as n-type organic semiconductors in OFETs.[7] The performance of these devices is influenced by the molecular structure of the quinone derivative, including the presence of electron-withdrawing groups which can impact the HOMO-LUMO gap and electron injection capabilities.[8] Computational studies are often employed to predict the electronic properties of new anthraquinone derivatives for their potential as n-type materials.[8] The crystal packing of these materials is also a critical factor in determining charge transport characteristics.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, quinone derivatives have been explored as dopants. Their use can lead to a significant increase in the service life of the electronic components.[9] Quinone derivatives with a combination of cyano and phthalimide groups have shown promise as thermally stable, halogen-free dopants.[9] Additionally, quinoline-based materials, which are structurally related to quinones, have been synthesized and used as blue-emitting and electron-transporting materials in OLEDs.[10]
II. Experimental Protocols
Protocol for Fabrication of a Dye-Sensitized Solar Cell with a Hydroquinone/Benzoquinone Redox Couple
This protocol outlines the general steps for fabricating a DSSC using a hydroquinone/benzoquinone-based electrolyte.
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste
-
N719 dye solution (or other suitable sensitizing dye)
-
Hydroquinone (HQ)
-
p-Benzoquinone (BQ)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (anhydrous)
-
PEDOT or MWNT counter electrode
-
Surlyn sealant
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of TiO₂ paste onto the FTO substrate using a technique such as screen printing or doctor-blading.
-
Sinter the TiO₂-coated substrate at a high temperature (e.g., 450-500 °C) to form a porous, crystalline film.
-
After cooling to approximately 80 °C, immerse the photoanode in the N719 dye solution and leave for several hours to ensure adequate dye adsorption.
-
Rinse the dye-sensitized photoanode with acetonitrile to remove any non-adsorbed dye.
-
-
Preparation of the Electrolyte:
-
Prepare the organic redox electrolyte by dissolving the hydroquinone derivative (e.g., 0.2 M), the corresponding benzoquinone derivative (e.g., 0.04 M), LiTFSI (0.1 M), and TBP (0.5 M) in anhydrous acetonitrile.[6]
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode with a counter electrode (e.g., PEDOT-coated or MWNT-coated FTO glass).
-
Place a Surlyn sealant between the two electrodes and heat to seal the cell, leaving a small opening for electrolyte injection.
-
Introduce the prepared electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely using Surlyn and a small piece of glass.
-
Protocol for Synthesis of a Bis(triphenylamine)benzodifuran Derivative for OLED Applications
This protocol provides a general synthetic route for a type of chromophore used in OLEDs, based on a literature procedure.[11]
Materials:
-
2,6-bis(N,N-dihexylamino)-4,8-diiodobenzo[1,2-b:4,5-b′]difuran-3,7-dicarbonitrile
-
N-phenyl-N-(4-vinylphenyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Combine 2,6-bis(N,N-dihexylamino)-4,8-diiodobenzo[1,2-b:4,5-b′]difuran-3,7-dicarbonitrile, N-phenyl-N-(4-vinylphenyl)aniline, K₂CO₃, NBu₄Br, and Pd(OAc)₂ in a reaction flask with anhydrous DMF.
-
Bubble nitrogen gas through the mixture for approximately 10 minutes to create an inert atmosphere.
-
Heat the resulting solution at 110°C overnight under an inert atmosphere.[11]
-
After cooling to room temperature, pour the mixture into water and extract the product with dichloromethane (CH₂Cl₂).
-
Evaporate the organic phase and purify the crude product using silica gel flash chromatography.
III. Visualizations
Caption: Structure of a Dye-Sensitized Solar Cell (DSSC) with a quinone-based redox mediator.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Caption: Redox cycling of the hydroquinone/benzoquinone couple in a DSSC.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Quinone - Wikipedia [en.wikipedia.org]
- 3. Quinone and its derivatives for energy harvesting and storage materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Dye-sensitized solar cells based on hydroquinone/benzoquinone as bio-inspired redox couple with different counter electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. EP2401254B1 - Quinone compounds as dopants in organic electronics - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of Trimethylhydroquinone using Peroxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of 2,3,5-trimethylhydroquinone (TMHQ) is a critical step in the production of Vitamin E.[1] Traditional chemical synthesis methods often rely on harsh conditions and toxic reagents, leading to significant environmental concerns.[1][2] Biocatalysis presents a green and sustainable alternative, utilizing enzymes to carry out specific chemical transformations under milder conditions, which results in higher product purity and a reduced environmental footprint.[1] This document provides detailed protocols for the biocatalytic synthesis of TMHQ from 2,3,6-trimethylphenol (TMP) using horseradish peroxidase (HRP), a method that aligns with the principles of green chemistry.[3] The protocols described herein focus on the use of HRP immobilized on magnetic nanoparticles, which enhances enzyme stability and allows for easy recovery and reuse of the biocatalyst.[4]
Data Presentation
Table 1: Optimal Reaction Conditions for Peroxidase-Catalyzed TMHQ Synthesis
| Parameter | Optimal Value | Reference |
| Biocatalyst | Horseradish Peroxidase (HRP) immobilized on Fe₃O₄ nanoparticles | [1] |
| Substrate | 2,3,6-Trimethylphenol (TMP) | [4] |
| Initial Substrate Concentration | 1.5 mmol/L | [4][5] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | [4] |
| Temperature | 40 °C | [4][5] |
| pH | 6.5 | [4][5] |
| Solvent | Phosphate buffer | [3] |
Table 2: Comparison of Catalytic Systems for 2,3,6-Trimethylphenol Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Conversion/Yield | Reference |
| Immobilized Horseradish Peroxidase | H₂O₂ | 40 | High selectivity for TMHQ | [4][5] |
| Cobalt Chelate Complex | O₂ | Not specified | High yield of TMBQ | [6] |
| Copper-based or Cobalt complex | O₂ | Not specified | 25-35% overall yield | [3] |
| CuO@PIM-1 | O₂ | Not specified | 81% TMQ, 19% TMHQ | [7] |
Experimental Protocols
Protocol 1: Immobilization of Horseradish Peroxidase on Magnetic Nanoparticles
This protocol details the procedure for immobilizing HRP on Fe₃O₄ magnetic nanoparticles, a crucial step for enhancing catalyst stability and reusability.[1]
Materials:
-
Fe₃O₄ magnetic nanoparticles
-
3-aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde (GA)
-
Horseradish Peroxidase (HRP)
-
Ethanol
-
Phosphate buffer (pH 6.0 and pH 6.5)
-
Distilled water
Procedure:
-
Surface Modification with APTES:
-
Disperse the Fe₃O₄ nanoparticles in ethanol.
-
Add APTES to the suspension and stir the mixture for several hours at room temperature.
-
Collect the APTES-modified nanoparticles using a magnet and wash them multiple times with ethanol and distilled water to remove any unreacted silane.[1]
-
-
Activation with Glutaraldehyde:
-
Enzyme Immobilization:
-
Resuspend the glutaraldehyde-activated nanoparticles in a phosphate buffer (pH 6.0).
-
Add the HRP solution to the nanoparticle suspension.
-
Incubate the mixture with gentle shaking for several hours at 4°C.[1]
-
Collect the HRP-immobilized magnetic nanoparticles using a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound HRP.[1]
-
Store the immobilized HRP at 4°C until use.
-
Protocol 2: Biocatalytic Synthesis of Trimethylhydroquinone
This protocol describes the enzymatic oxidation of 2,3,6-TMP to TMHQ using the immobilized HRP.
Materials:
-
Immobilized HRP on magnetic nanoparticles (from Protocol 1)
-
Phosphate buffer (pH 6.5)
-
2,3,6-Trimethylphenol (TMP) solution (1.5 mmol/L)
-
Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Reaction Setup:
-
Reaction Initiation and Monitoring:
-
Sample Analysis and Biocatalyst Recovery:
-
Sample Preparation: Use a magnet to separate the immobilized HRP from the reaction mixture.[1]
-
Analysis: Analyze the supernatant for TMP and TMHQ concentrations using High-Performance Liquid Chromatography (HPLC).[4]
-
Biocatalyst Recovery: After the reaction is complete, wash the immobilized HRP with phosphate buffer. The recovered biocatalyst can be reused in subsequent reaction cycles.[1]
-
Visualizations
Caption: Experimental workflow for HRP immobilization and subsequent TMHQ synthesis.
Caption: Simplified reaction pathway for the biocatalytic synthesis of TMHQ.
References
- 1. benchchem.com [benchchem.com]
- 2. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 3. benchchem.com [benchchem.com]
- 4. aidic.it [aidic.it]
- 5. [PDF] Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Semantic Scholar [semanticscholar.org]
- 6. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 7. Aerobic Oxidation of 2,3,6-Trimethylphenol with Reusable Homogenized Copper Catalysts [crcu.jlu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2,3,5-Trimethylbenzoquinone Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMQ). As a crucial intermediate in the production of Vitamin E and other fine chemicals, optimizing the yield and purity of TMQ is of paramount importance for researchers and drug development professionals.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 2,3,5-trimethylbenzoquinone (TMQ)?
There are two main industrial routes for synthesizing TMQ. The most common is the selective oxidation of 2,3,6-trimethylphenol (TMP).[4] This method is widely adopted due to the availability of the starting material. A variety of catalytic systems and oxidants can be employed, offering flexibility in process design. Another efficient method is the direct oxidation of 1,2,4-trimethylbenzene (pseudocumene).[5][6] This route is attractive due to the low cost of the starting material but may require more specific catalytic systems to achieve high selectivity.
Q2: What are the most critical factors influencing the yield and selectivity of the TMQ synthesis?
Optimizing TMQ synthesis is a multifactorial challenge. The key parameters that require careful control are:
-
Catalyst Choice: The nature of the catalyst (e.g., copper halides, cobalt complexes, titanium-grafted silica) dictates the reaction mechanism and efficiency.[7][8][9]
-
Oxidizing Agent: The choice of oxidant, typically molecular oxygen (air) or hydrogen peroxide, impacts reaction rates, byproduct formation, and overall process safety.[4][5]
-
Reaction Temperature: Temperature control is critical. Insufficient heat can lead to slow or incomplete conversion, while excessive temperatures can promote side reactions and decrease selectivity.[5][7]
-
Solvent System: The solvent influences substrate solubility, catalyst stability, and mass transfer, especially in multiphase systems.[7][10] Some modern protocols even utilize solvent-free conditions to improve the environmental profile of the synthesis.[5]
-
Mass Transfer: In gas-liquid reaction systems, particularly when using air or oxygen as the oxidant, the rate of gas transfer into the liquid phase can be the rate-limiting step.[1][4]
Q3: Which analytical techniques are recommended for monitoring reaction progress and determining yield?
Gas chromatography (GC) is the most common and effective method for monitoring the consumption of the starting material (e.g., TMP) and the formation of the product (TMQ). It allows for accurate quantification of both conversion and yield when an internal standard is used. High-performance liquid chromatography (HPLC) can also be employed, particularly for analyzing non-volatile byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Q4: My reaction yield is consistently low. What are the potential causes and how can I fix it?
Low yield is a common issue that can stem from several factors. A systematic approach is needed for diagnosis.
-
Cause 1: Inactive or Poisoned Catalyst.
-
Explanation: The catalyst may have degraded due to improper storage or become poisoned by impurities in the reagents or solvent. For heterogeneous catalysts, the active sites may be blocked.
-
Solution:
-
Ensure the catalyst is fresh or has been properly activated according to the protocol.
-
Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.
-
For heterogeneous catalysts, consider a regeneration step (e.g., calcination) if applicable.
-
-
-
Cause 2: Poor Mass Transfer of Oxidant.
-
Explanation: When using gaseous oxygen, its low solubility in the liquid phase can starve the reaction, making mass transfer the rate-limiting step.[4] This leads to slow and incomplete conversion.
-
Solution:
-
Increase the stirring rate to improve the gas-liquid interface.
-
Use a reactor designed for efficient gas dispersion, such as a rotor-stator reactor or a microreactor, which can significantly enhance mass transfer and reduce reaction times from hours to seconds.[4][11]
-
Increase the partial pressure of oxygen, but be mindful of safety regulations.
-
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Explanation: The reaction may have a specific optimal temperature range. Too low a temperature results in a slow reaction rate, while too high a temperature can lead to thermal degradation of the product or promote the formation of unwanted byproducts.[12]
-
Solution:
-
Calibrate your temperature probes and ensure uniform heating.
-
Perform small-scale experiments to screen a range of temperatures (e.g., in 5-10°C increments) around the literature-reported value to find the optimum for your specific setup. For example, different systems have reported optimal temperatures ranging from 45°C to 120°C.[1][5]
-
-
Q5: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
Poor selectivity compromises yield and complicates purification. The identity of the byproduct can provide clues to the underlying issue.
-
Issue 1: Formation of Chlorinated Byproducts.
-
Explanation: This is a common problem when using copper(II) halide catalysts, where the chloride ions can participate in electrophilic substitution on the aromatic ring.[7][10]
-
Solution:
-
A patented method suggests using a two-phase reaction medium containing water and a secondary aliphatic acyclic alcohol (e.g., 3-heptanol). This system has been shown to significantly reduce the formation of organochlorine byproducts.[7]
-
Alternatively, switch to a halide-free catalytic system, such as one based on copper nitrate, cobalt, or titanium.[3][13][14]
-
-
-
Issue 2: Formation of Dimeric Phenolic Byproducts.
-
Explanation: Oxidative coupling of the starting trimethylphenol can lead to the formation of dimers like 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl, especially in the initial stages of the reaction.[10]
-
Solution:
-
Optimize the catalyst-to-substrate ratio. A higher catalyst concentration can sometimes favor the desired oxidation pathway.
-
Control the rate of addition of the oxidant to maintain a low, steady concentration, which can disfavor bimolecular side reactions.
-
-
Data Summary: Comparison of Catalytic Systems
The choice of catalyst and oxidant is critical. The table below summarizes the performance of several reported systems for the oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethylbenzoquinone (TMQ).
| Catalyst System | Oxidant | Solvent | Temperature (°C) | TMP Conversion (%) | TMQ Yield (%) | Reference |
| Fenton's Reagent | H₂O₂ (5%) | Aqueous | 45 | 100 | ~99.9 (Selectivity) | [1] |
| CuCl₂/FeCl₃ | O₂ | n-Hexanol | 85 | - | 80.66 | [10] |
| Ti(IV)/SiO₂ | H₂O₂ (aq) | Acetonitrile | 80 | 98-100 | ~98 | [9] |
| Co-N-C | Dioxygen | Toluene | 100 | >99 | 98.6 | [8] |
| Cu(NO₃)₂ | Air | Water | 60 | ~100 | 94 | [4] |
Visualizing the Process
General Experimental Workflow
The following diagram outlines the typical steps involved in the synthesis, purification, and analysis of TMQ.
Caption: General workflow for the synthesis of 2,3,5-trimethylbenzoquinone.
Troubleshooting Decision Tree
Use this decision tree to diagnose common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Experimental Protocol: Oxidation of TMP with a Cu-based Catalyst
This protocol is a representative example based on common literature methods for the oxidation of 2,3,6-trimethylphenol (TMP) using a copper catalyst and air as the oxidant.[4][7]
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., deionized water or a secondary alcohol like 3-heptanol)
-
Pressurized air or oxygen cylinder with flow controller
-
Standard laboratory glassware, including a three-neck round-bottom flask, condenser, and mechanical stirrer.
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and gas inlet tube, dissolve 2,3,6-trimethylphenol in the chosen solvent.
-
Catalyst Addition: Add the copper(II) nitrate catalyst to the solution. The catalyst loading is typically a small molar percentage relative to the TMP.
-
Heating and Inerting: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 50-65°C) under a nitrogen atmosphere.[7]
-
Initiation of Oxidation: Once the temperature has stabilized, switch the gas feed from nitrogen to air or oxygen at a controlled flow rate. The reaction is often exothermic, so monitor the temperature closely and use a cooling bath if necessary.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Analyze the samples by GC to monitor the conversion of TMP and the formation of TMQ.
-
Reaction Completion: Continue the reaction for the necessary time (typically 4-7 hours) until the TMP has been consumed.[7]
-
Workup: After cooling to room temperature, the reaction mixture can be worked up. This typically involves extraction of the product into an organic solvent (e.g., toluene), followed by washing with water to remove the catalyst. The organic layers are then combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude TMQ can be purified by recrystallization from a suitable solvent to yield a high-purity crystalline product.[15]
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxidation reactions can be highly energetic. Ensure proper temperature control and be prepared for potential exotherms.
-
When using pressurized oxygen, ensure all equipment is free of grease and oil to prevent ignition hazards.
References
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (2018). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. (2019). ResearchGate. Retrieved from [Link]
- Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol. (n.d.). Google Patents.
-
Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. (2015). ResearchGate. Retrieved from [Link]
-
Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. (2025). Catalysis Science & Technology. Retrieved from [Link]
-
Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo 2O 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (2018). ACS Publications. Retrieved from [Link]
-
Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H2O2 and grafted Ti(IV)/SiO2 catalyst. (2007). ResearchGate. Retrieved from [Link]
-
Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation by Oxygen in the Presence of. (n.d.). David Publishing. Retrieved from [Link]
-
Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. (2020). AIDIC. Retrieved from [Link]
-
Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H2O2 and grafted Ti(iv)/SiO2catalyst. (2007). Green Chemistry. Retrieved from [Link]
-
Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. (2025). Catalysis Science & Technology. Retrieved from [Link]
-
A mild and efficient oxidation of 2,3,6- trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an. (2025). RSC Publishing. Retrieved from [Link]
-
Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. (2020). Chemical Engineering Transactions. Retrieved from [Link]
-
Reaction Model Correlation of the 2,3,5-Trimethyl-1,4-Benzoquinone Synthesis Using CuFe2O4 Nano-Powder as the Catalyst. (2025). ResearchGate. Retrieved from [Link]
- Process for preparation of 2,3,5-trimethylhydroquinone. (n.d.). Google Patents.
- Preparation of 2,3,5-trimethyl-p-benzoquinone. (n.d.). Google Patents.
- Process for the preparation of trimethyl-benzoquinone. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 8. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H2O2 and grafted Ti(iv)/SiO2catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CA1234132A - Preparation of 2,3,5-trimethyl-p-benzoquinone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Trimethyl-p-benzoquinone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of trimethyl-p-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing trimethyl-p-benzoquinone?
A1: Trimethyl-p-benzoquinone is typically synthesized by the oxidation of 2,3,6-trimethylphenol.[1][2] Common oxidizing agents include manganese dioxide in sulfuric acid, sodium dichromate in sulfuric acid, and catalytic systems involving cobalt or copper and iron chlorides with oxygen.[1][2][3] Another approach involves the metal-free oxidation of 1,2,4-trimethylbenzene.[4]
Q2: What are the potential impurities in my synthesized trimethyl-p-benzoquinone?
A2: Potential impurities can include unreacted 2,3,6-trimethylphenol, residual oxidizing agents or catalysts, and by-products from side reactions. One possible side reaction is the coupling of aryloxy radicals. Depending on the workup procedure, residual solvents may also be present.
Q3: My final product has a low yield. What are the possible causes?
A3: Low yields can result from several factors:
-
Incomplete Oxidation: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature moderately.
-
Suboptimal Reagent Concentration: The concentration of the oxidizing agent and acid can significantly impact the yield. For instance, when using manganese dioxide, the concentration of sulfuric acid should ideally not exceed 40% by weight.[1]
-
Inefficient Extraction or Isolation: During workup, the product may not be fully extracted from the reaction mixture. Ensure proper solvent selection and a sufficient number of extractions. Steam distillation is another isolation method that can affect yields if not performed optimally.[1]
-
Side Reactions: The formation of by-products can consume the starting material and reduce the yield of the desired product.
Q4: The purity of my trimethyl-p-benzoquinone is low. How can I improve it?
A4: Improving the purity of trimethyl-p-benzoquinone often involves post-synthesis purification steps. Common methods include:
-
Recrystallization: This is a standard technique for purifying solid organic compounds. Selecting an appropriate solvent is crucial.
-
Steam Distillation: This method is effective for separating volatile compounds like trimethyl-p-benzoquinone from non-volatile impurities.[1][5][6]
-
Column Chromatography: For difficult separations, column chromatography can be employed to separate the desired product from closely related impurities.
-
Sublimation: Benzoquinones can often be purified by sublimation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Yellow-brown, oily product instead of a crystalline solid. | Presence of unreacted starting material or by-products. | Purify the crude product using steam distillation, recrystallization, or column chromatography. |
| Product darkens upon storage. | Exposure to light. | Store the purified trimethyl-p-benzoquinone in a dark, cool, and dry place, preferably under an inert atmosphere. |
| Broad melting point range. | Presence of impurities. | Recrystallize the product until a sharp and consistent melting point is achieved. |
| Unexpected peaks in NMR or GC-MS analysis. | Contamination with starting materials, solvents, or by-products. | Review the reaction conditions to minimize side reactions. Enhance the purification protocol; consider using a different purification technique or a combination of methods. |
Data Presentation: Synthesis Method Comparison
| Starting Material | Oxidizing Agent/Catalyst | Yield | Purity | Reference |
| 2,3,6-trimethylphenol | Sodium dichromate/H₂SO₄ | ~50% | - | [1] |
| 2,3,6-trimethylphenol | Manganese dioxide/H₂SO₄ (≤40%) | ~80% | - | [1] |
| 1,2,4-trimethylbenzene | Phthaloyl peroxide | 92% | "Great purity" | [4] |
| 2,3,6-trimethylphenol | CuCl₂/FeCl₃ | - | - | [3] |
| 2,3,6-trimethylphenol | Co–N–C materials/O₂ | High activity | High selectivity | [2] |
| 2,3,6-trimethylphenol | Oxygen in the presence of HPA | >99% | - | [7] |
Experimental Protocols
Protocol 1: Purification by Steam Distillation
Objective: To separate volatile trimethyl-p-benzoquinone from non-volatile impurities.
Materials:
-
Crude trimethyl-p-benzoquinone
-
Distillation apparatus with a steam inlet
-
Heating mantle
-
Receiving flask
-
Ice bath
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up the steam distillation apparatus. Place the crude trimethyl-p-benzoquinone in the distilling flask.
-
Begin passing steam through the flask, which is gently heated with a heating mantle.
-
The trimethyl-p-benzoquinone will co-distill with the steam. Collect the distillate in a receiving flask cooled in an ice bath. The product will appear as a yellow solid in the distillate.
-
Continue the distillation until the distillate runs clear.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous suspension with an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified trimethyl-p-benzoquinone.
Protocol 2: Purification by Recrystallization
Objective: To purify solid trimethyl-p-benzoquinone by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Materials:
-
Crude trimethyl-p-benzoquinone
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, petroleum ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude trimethyl-p-benzoquinone in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of trimethyl-p-benzoquinone.
Caption: Decision tree for troubleshooting the purity of synthesized trimethyl-p-benzoquinone.
References
- 1. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 2. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DK143444B - METHOD FOR PREPARING TRIMETHYL-P-BENZOQUINON BY OXIDATION OF 2,3,6-TRIMETHYLPHENOL - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. davidpublisher.com [davidpublisher.com]
reducing byproduct formation in the oxidation of 2,3,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the oxidation of 2,3,6-trimethylphenol?
The primary goal of oxidizing 2,3,6-trimethylphenol is to selectively synthesize 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[1][2][4] This compound is a key intermediate in the industrial production of synthetic Vitamin E.[3][5]
Q2: What are the common byproducts formed during the oxidation of 2,3,6-trimethylphenol?
The most significant byproduct reported in the literature is 2,2′,3,3′,6,6′-hexamethyl-4,4′-biphenol (BP).[6] Other potential byproducts can include positional isomers and over-oxidation products, depending on the reaction conditions and catalyst used.[7][8]
Q3: What are the key factors influencing byproduct formation?
Several factors can influence the formation of byproducts, including:
-
Catalyst Choice: The type of catalyst used plays a critical role in the selectivity of the reaction.[1][9][10]
-
Oxidant: The choice of oxidant (e.g., dioxygen, hydrogen peroxide, air) can affect the reaction pathway and byproduct profile.[4][6][11]
-
Reaction Temperature and Pressure: These parameters can significantly impact reaction rates and the formation of undesired side products.[9][12]
-
Solvent: The solvent system can influence catalyst activity and product selectivity.[10]
-
Mass Transfer: In gas-liquid reactions, the rate of oxygen transfer can be a limiting factor and affect selectivity.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Selectivity / High Byproduct Formation | Inefficient Catalyst System | * Catalyst Selection: Consider using heterogeneous cobalt-based catalysts, particularly those with pyridinic nitrogen, which have shown high selectivity.[1][2][13] Co(Salphen) supramolecular polymers have also demonstrated excellent selectivity.[9] For liquid-phase reactions, Mo-V-phosphoric heteropoly acids are a highly effective homogeneous catalyst.[10] * Catalyst Preparation: For pyrolyzed Co–N–C materials, ensure the pyrolysis temperature is within the optimal range of 250-400 °C.[1][2] |
| Suboptimal Reaction Conditions | * Temperature and Pressure: Optimize the reaction temperature and pressure. For instance, with Co(Salphen) supramolecular polymers, high conversion and selectivity were achieved at 1.0 MPa of O2.[9] With Fenton's reagent, optimal conditions were found to be 45°C for 3 hours.[6] * Solvent Choice: The choice of solvent can be critical. For example, in the oxidation catalyzed by heteropoly acids, the solvent type significantly impacts the TMBQ yield.[10] | |
| Low Conversion of 2,3,6-Trimethylphenol | Poor Mass Transfer of Oxidant | * Improve Gas-Liquid Contact: For reactions using gaseous oxidants like air or oxygen, consider using a continuous-flow microreactor or a rotating packed bed reactor to enhance mass transfer.[4][6] These systems can dramatically reduce reaction times from hours to seconds.[4] |
| Catalyst Deactivation | * Catalyst Stability: Some catalysts may deactivate over time. Investigate the stability of your chosen catalyst under the reaction conditions. Heterogeneous catalysts can offer advantages in terms of stability and reusability.[9][11] | |
| Difficulty in Product Separation | Similar Physical Properties of Product and Byproducts | * Reaction Optimization: The primary strategy should be to minimize byproduct formation through careful selection of catalyst and optimization of reaction conditions to achieve high selectivity. * Purification Techniques: If byproducts are unavoidable, standard purification techniques such as fractional distillation or crystallization may be employed, though they can be challenging due to the similar physical properties of the isomers.[7] |
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time | TMP Conversion (%) | TMBQ Selectivity/Yield (%) | Reference |
| Heterogeneous Co-N-C | Dioxygen | - | - | - | High | High (associated with pyridinic N) | [1][2] |
| Co(Salphen) Supramolecular Polymers | O₂ (1.0 MPa) | - | - | 1.0 h | >99 | >99 | [9] |
| Continuous-flow Microreactor (with catalyst) | High-velocity air | - | - | 78.5 s | 100 | 89.9 (Yield) | [4] |
| Mo-V-Phosphoric Heteropoly Acids (HPA-x') | Oxygen | Two-phase system | Optimal conditions | - | >99 | >99 (Yield) | [10] |
| Fenton's Reagent | H₂O₂ | Aqueous | 45 | 3 h | 100 | ~99.9 (Selectivity) | [6] |
| CuO@PIM-1 | Air | - | - | - | - | 81 (Yield of TMBQ and TMHQ) | [6] |
| Peroxidase-Based Biocatalyst | H₂O₂ | - | 40 | - | - | High (to 2,3,5-trimethylhydroquinone) | [12] |
Experimental Protocols
1. Selective Oxidation using Heterogeneous Co-N-C Catalyst
-
Catalyst Preparation: Prepare Co–N–C materials through a pyrolysis process of a cobalt-nitrogen precursor at a temperature between 250 and 400 °C. The presence of pyridinic nitrogen on the surface is crucial for high catalytic activity.[1][2]
-
Reaction Procedure:
-
In a suitable reactor, add the 2,3,6-trimethylphenol and the prepared Co-N-C catalyst.
-
Pressurize the reactor with dioxygen.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reactor, vent the excess pressure, and separate the catalyst from the reaction mixture by filtration.
-
Isolate the 2,3,5-trimethyl-1,4-benzoquinone from the solution, for example, by solvent evaporation and subsequent purification.
-
2. Oxidation in a Continuous-Flow Microreactor
-
Experimental Setup: Construct a continuous-flow microreactor system. This setup typically involves a microchannel reactor where gas and liquid phases can achieve efficient mixing.
-
Reaction Procedure:
-
Prepare a solution of 2,3,6-trimethylphenol in a suitable solvent containing a catalyst.
-
Pump the liquid feedstock and high-velocity air simultaneously into the microreactor. The high gas velocity enhances mass transfer.
-
The reaction occurs within the microreactor, with residence times that can be as short as a few seconds.[4]
-
Collect the product mixture at the outlet of the reactor.
-
Analyze the product mixture to determine conversion and yield.
-
Visualizations
Caption: Reaction pathway for the oxidation of 2,3,6-trimethylphenol.
Caption: General experimental workflow for TMP oxidation.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acrossbiotech.com [acrossbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. davidpublisher.com [davidpublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in TMBQ Synthesis
Welcome to the technical support center for 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of TMBQ, a critical intermediate in various chemical processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that can lead to low conversion rates and yields during TMBQ synthesis.
Q1: My TMBQ synthesis via oxidation of 2,3,6-trimethylphenol (TMP) is resulting in a low yield. What are the primary causes?
Low yields in the oxidation of TMP to TMBQ can often be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and mass transfer limitations. Key areas to investigate include:
-
Reaction Conditions: Temperature, solvent, and the concentration of reactants and oxidants play a crucial role.
-
Catalyst Performance: The activity and stability of the catalyst are paramount. Catalyst deactivation or poisoning can significantly hinder the reaction.
-
Oxidant Choice and Concentration: The type of oxidant (e.g., hydrogen peroxide, air, oxygen) and its concentration must be optimized.
-
Mass Transfer: In gas-liquid reactions (e.g., using air or oxygen), inefficient mixing can limit the availability of the oxidant in the reaction mixture.
Q2: How can I optimize the reaction conditions to improve the conversion rate of TMP to TMBQ?
Systematic optimization of reaction parameters is key. The following table summarizes the impact of various conditions on TMBQ yield based on reported data.
| Parameter | Condition | TMP Conversion (%) | TMBQ Yield (%) | Notes |
| Solvent | Acetonitrile | >99 | ~89 | Acetonitrile often provides high selectivity towards TMBQ. |
| n-Butanol | High | High | Can have a positive effect on activity and selectivity with certain catalysts. | |
| Methanol | Lower | Lower | Polar protic solvents can sometimes lead to lower reaction rates. | |
| Temperature | 70°C | High | High | A common temperature for achieving good conversion and selectivity. |
| 45°C | 100 | ~99.9 (selectivity) | Milder conditions can also be highly effective with the right catalyst system.[1] | |
| Oxidant | High-Velocity Air | 100 | 89.9 | Can significantly reduce reaction time by improving mass transfer.[2] |
| Hydrogen Peroxide (60% aq.) | High | High | A common and effective oxidant. | |
| Catalyst | CuCl₂/FeCl₃ | - | 80.66 | A combination of catalysts can be effective.[3] |
| Trifloaluminate Ionic Liquids | 92.10 (total conversion) | - | Can act as efficient and recyclable catalysts. |
Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?
A common side product in the oxidation of TMP is the C-C coupled dimer, 2,2',3,3',5,5'-hexamethyl-4,4'-biphenol. Formation of this byproduct is often favored under certain conditions.
Strategies to Minimize Side Products:
-
Optimize Catalyst: Some catalysts have higher selectivity for TMBQ.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation.
-
Adjust Reactant Concentrations: The ratio of TMP to the oxidant can influence the reaction pathway.
Q4: My synthesis of TMBQ from durene is showing low conversion. What are the critical steps to focus on?
The synthesis of TMBQ (duroquinone) from durene typically involves nitration, reduction, and subsequent oxidation.[4][5] Low conversion can occur at any of these stages.
-
Nitration: Ensure the use of pure durene and control the reaction temperature carefully. Excess nitric acid can lower the yield.[4]
-
Reduction: The reduction of dinitrodurene is a critical step. The choice of reducing agent and reaction conditions are important.
-
Oxidation: The final oxidation step to form duroquinone needs to be efficient to ensure a high overall yield.
Experimental Protocols
Protocol 1: Synthesis of TMBQ via Oxidation of 2,3,6-Trimethylphenol (TMP)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Hydrogen Peroxide (H₂O₂) (30% or 60% aq.)
-
Catalyst (e.g., CuCl₂, FeCl₃, or a supported catalyst)
-
Solvent (e.g., Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of 2,3,6-trimethylphenol in the chosen solvent.
-
Add the catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude TMBQ by filtration or extraction, depending on the workup procedure.
-
Purify the crude product by recrystallization or column chromatography.[6][7][8][9][10]
Protocol 2: Synthesis of TMBQ (Duroquinone) from Durene
This multi-step synthesis requires careful handling of reagents.
Step A: Dinitrodurene Synthesis [4]
-
In a beaker with a mechanical stirrer, add durene to a mixture of chloroform and concentrated sulfuric acid, and cool to 10°C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 15°C.
-
After the addition, stir for a few minutes and then pour the mixture onto ice.
-
Filter the precipitated dinitrodurene, wash with water, and then with a sodium carbonate solution, and finally with water again.
-
Recrystallize the crude dinitrodurene from ethyl alcohol.
Step B: Reduction of Dinitrodurene [4]
-
Dissolve the dinitrodurene in glacial acetic acid and bring it to a boil.
-
In a separate flask, dissolve stannous chloride in concentrated hydrochloric acid and heat to boiling.
-
Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution.
-
After the reaction is complete, cool the mixture and filter the precipitated tin compound.
Step C: Oxidation to Duroquinone (TMBQ) [4]
-
Suspend the tin compound from the previous step in a solution of ferric chloride in water and hydrochloric acid.
-
Allow the mixture to stand overnight at approximately 30°C and then filter.
-
Dissolve the product in hot 95% ethyl alcohol, filter the solution, and allow it to crystallize.
Visualizations
Caption: Catalytic oxidation pathway of TMP to TMBQ.
Caption: Troubleshooting workflow for low TMBQ conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Duroquinone - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. How To [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
Technical Support Center: Scaling Up Trimethylbenzoquinone (TMBQ) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered during the scaling up of trimethylbenzoquinone (TMBQ) production for industrial use.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale TMBQ production?
A1: The most common routes for TMBQ synthesis on an industrial scale start from either 2,3,6-trimethylphenol (TMP) or 1,2,4-trimethylbenzene (TMB). The oxidation of TMP is a widely explored method, utilizing various oxidizing agents and catalytic systems.[1][2] Another viable method is the direct oxidation of TMB.[3]
Q2: What are the main challenges when scaling up TMBQ production?
A2: Scaling up TMBQ production from laboratory to industrial scale presents several challenges. These include ensuring process optimization and reproducibility, managing supply chains for raw materials, controlling costs, and adhering to regulatory compliance.[4] Specific chemical challenges involve managing exothermic reactions, dealing with mass transfer limitations, preventing side reactions and byproduct formation, and ensuring product purity.[5][6]
Q3: What are the key safety and environmental considerations in TMBQ production?
A3: The industrial production of TMBQ involves handling hazardous materials and can generate toxic waste.[7] For instance, processes using copper(II) halide catalysts can produce organochlorine byproducts. The use of strong acids like sulfuric acid raises concerns about corrosion and handling.[1] It is crucial to implement robust safety protocols, including the use of appropriate personal protective equipment (PPE), and to manage waste streams to minimize environmental impact.[8][9]
Q4: How can the purity of TMBQ be ensured during large-scale production?
A4: Ensuring the chemical integrity of TMBQ is vital, especially for its use in Vitamin E synthesis. Purity can be compromised by byproducts from side reactions. Strategies to maintain high purity include optimizing reaction conditions to minimize byproduct formation, utilizing specific solvent systems that facilitate cleaner reactions, and implementing effective purification methods such as distillation or chromatography.[10] Quality control throughout the production process is essential and can be monitored using analytical techniques like HPLC and GC.[11]
Troubleshooting Guides
Issue 1: Low Yield of TMBQ
Q: My TMBQ yield is significantly lower than expected after scaling up the reaction. What are the potential causes and how can I troubleshoot this?
A: Low yield upon scale-up is a common problem and can be attributed to several factors.[6]
-
Mass Transfer Limitations: In gas-liquid reactions, such as those using oxygen as the oxidant, the rate of reaction can be limited by the transfer of gas into the liquid phase.[5]
-
Solution: Employing reactors with high mass transfer efficiency, such as a rotating packed bed (RPB) reactor, can address this issue.[5]
-
-
Suboptimal Reaction Conditions: The optimal temperature, pressure, and reaction time can differ between small-scale and large-scale setups due to differences in heat and mass transfer.[4]
-
Solution: A re-optimization of reaction parameters at the larger scale is necessary. For example, in the oxidation of TMB with phthaloyl peroxide, the yield is highly dependent on temperature, with 120°C being optimal to avoid further oxidation to side products.[3]
-
-
Catalyst Deactivation: The catalyst may lose activity over time, especially during prolonged reactions at a larger scale.
-
Solution: Investigate the stability of your catalyst under the scaled-up conditions. For heterogeneous catalysts, consider regeneration protocols. For instance, Ti/SiO2 catalysts have shown good reusability in TMP oxidation.[12]
-
Issue 2: High Levels of Impurities
Q: I am observing significant impurities in my final TMBQ product. How can I identify and minimize them?
A: Impurities can arise from side reactions, unreacted starting materials, or catalyst residues.
-
Side Reactions: Over-oxidation is a common side reaction that can produce unwanted byproducts.[3] The use of certain catalysts, like copper(II) halides, can lead to the formation of organochlorine impurities.
-
Solution: Fine-tune the reaction conditions, such as temperature and reaction time, to improve selectivity.[3] Consider alternative, cleaner catalyst systems. For example, metal-free oxidation using phthaloyl peroxide or enzymatic approaches with peroxidase-based catalysts can offer higher selectivity and reduce toxic byproducts.[2][3]
-
-
Purification Inefficiencies: The purification method may not be scalable or effective for the impurity profile at an industrial level.
Issue 3: Process Safety Concerns
Q: I am concerned about the safety of my scaled-up process, particularly regarding exothermic reactions and hazardous materials. What precautions should I take?
A: Safety is paramount in industrial chemical production.
-
Exothermic Reactions: Many oxidation reactions are exothermic. On a large scale, the heat generated can be significant and difficult to manage, potentially leading to runaway reactions.[6]
-
Solution: Avoid adding all reactants at once. Instead, use a semi-batch process where one reactant is added gradually to control the reaction temperature.[1] Ensure adequate cooling capacity for the reactor.
-
-
Hazardous Materials: The use of corrosive substances like concentrated sulfuric acid or toxic metal catalysts requires strict handling protocols.[1][2]
-
Solution: Adhere to safety data sheet (SDS) recommendations for all chemicals.[8] Use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and protective clothing.[8] Work in well-ventilated areas and have emergency procedures in place.[8] Whenever possible, explore greener and safer alternatives, such as solvent-free reactions or the use of biocatalysts.[2][3]
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for TMBQ Synthesis from 2,3,6-Trimethylphenol (TMP)
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | TMP Conversion (%) | TMBQ Selectivity (%) | TMBQ Yield (%) | Reference |
| Manganese Dioxide | - | Aqueous H₂SO₄ | 95 | 1.1 | - | - | - | [1] |
| CuCl₂ | O₂ | - | 30 | 3 | 91 | 89 | - | [2] |
| Peroxidase-based biocatalyst | H₂O₂ | Water | 40 | - | - | - | - | [2] |
| Ti(IV)/SiO₂ | H₂O₂ | Acetonitrile | 80 | 0.5 | 98-100 | - | - | [12] |
| Mo-V-Phosphoric Heteropoly Acid | O₂ | Varies | - | - | - | - | up to 24.5 | [13] |
Table 2: Effect of Reaction Conditions on the Oxidation of 1,2,4-Trimethylbenzene (TMB) to TMBQ using Phthaloyl Peroxide
| TMB:Phthalic Anhydride:H₂O₂ (molar ratio) | Temperature (°C) | Time (h) | TMB Conversion (%) | TMBQ Yield (%) | Reference |
| 1:3:8 | 120 | 2.5 | 95 | 92 | [3] |
| 1:3:8 | 100 | 2.5 | - | <92 | [3] |
| 1:3:8 | 140 | 2.5 | - | <92 | [3] |
| 1:3:8 | 120 | 1.5 | <95 | - | [3] |
| 1:3:8 | 120 | 3.5 | 95 | <92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of TMBQ by Oxidation of 2,3,6-Trimethylphenol with Manganese Dioxide
This protocol is based on a process designed to avoid an intermediate sulphonation step.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, introduce a 15% aqueous solution of sulfuric acid and manganese dioxide (pyrolusite). The molar ratio of manganese dioxide to 2,3,6-trimethyl-phenol should be between 1.8 and 3.[1]
-
Reactant Addition: Heat the mixture to 70-75°C with stirring. Simultaneously add molten 2,3,6-trimethyl-phenol and a solution of pure sulfuric acid in water over a period of approximately 40 minutes.[1]
-
Reaction: Maintain the reaction temperature at 70°C for an additional 25 minutes after the addition is complete.[1]
-
Workup: Allow the mixture to cool to room temperature. Add distilled water and extract the product with a suitable organic solvent such as benzene.[1]
-
Purification: The combined organic phases can be concentrated. The crude TMBQ can then be purified, for example, by steam distillation or extraction.[1]
Protocol 2: Metal-Free Synthesis of TMBQ by Oxidation of 1,2,4-Trimethylbenzene
This protocol describes a solvent-free, metal-free oxidation method.[3]
-
Reactant Mixture: In a reaction vessel, combine 1,2,4-trimethylbenzene, phthalic anhydride, and 30% aqueous hydrogen peroxide. The optimal molar ratio is 1 mole of TMB to 3 moles of phthalic anhydride and 8 moles of H₂O₂.[3]
-
Reaction: Heat the mixture to 120°C and maintain this temperature for 2.5 hours under solvent-free conditions.[3]
-
Monitoring: The progress of the reaction can be monitored by techniques such as HPLC.[3]
-
Isolation: After the reaction is complete, the TMBQ can be isolated. The product obtained is of high purity.[3]
Visualizations
Caption: Experimental workflow for TMBQ synthesis from TMP.
Caption: Troubleshooting logic for low TMBQ yield.
References
- 1. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. engineering.mu.edu.iq [engineering.mu.edu.iq]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. davidpublisher.com [davidpublisher.com]
Technical Support Center: Purification of Crude 2,3,5-Trimethyl-1,4-benzoquinone
Prepared by: Gemini, Senior Application Scientist Last Updated: December 30, 2025
Welcome to the technical support guide for the purification of crude 2,3,5-trimethyl-1,4-benzoquinone (TMQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. As a key precursor in the synthesis of Vitamin E, the purity of TMQ is paramount for downstream applications.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high-purity TMQ consistently.
Section 1: Frequently Asked Questions (FAQs) about Crude TMQ
This section addresses fundamental questions regarding the properties, handling, and common contaminants of 2,3,5-trimethyl-1,4-benzoquinone.
Q1: What are the expected physical properties of pure 2,3,5-trimethyl-1,4-benzoquinone?
Pure TMQ is a yellow crystalline solid.[3][4] Significant deviation from this appearance, such as a dark orange, brown, or tarry consistency, indicates the presence of impurities. Key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Light yellow to orange powder/crystals | [3][4] |
| Melting Point | 32-36 °C | [3][4] |
| Boiling Point | ~212 °C (rough estimate) | [4] |
| Solubility | Soluble in acetone, ether, ethanol.[3][4][5] |
Q2: My crude product is a dark brown oil/tar. What are the likely impurities?
A dark, viscous, or tarry appearance is a common issue resulting from the synthesis of quinones. The primary causes are:
-
Over-oxidation or Decomposition: Harsh oxidation conditions can lead to the breakdown of the quinone ring structure.[6]
-
Polymeric Byproducts: Quinones, especially in the presence of radical species (semiquinones), can polymerize to form complex, high-molecular-weight, colored impurities.[6]
-
Quinhydrone-type Complexes: Residual hydroquinone (the reduced form of the quinone) can form dark-colored charge-transfer complexes with the quinone product. This is a common issue with benzoquinones that have been stored for extended periods.[7]
-
Catalyst Residues: If metal catalysts like CuCl₂ or FeCl₃ are used in the synthesis, residual metal ions can contaminate the product.[1][8]
Q3: How should I handle and store crude TMQ before purification?
Given its relatively low melting point and potential for decomposition, proper handling is crucial.
-
Storage: Store crude TMQ in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1][3][4]
-
Handling: Avoid prolonged exposure to heat and light. Benzoquinones can be volatile and may sublime even under mild heating, leading to loss of material.[6][7]
Section 2: Troubleshooting Guide for TMQ Purification
This guide uses a problem-cause-solution format to address specific experimental issues.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: The synthesis did not proceed to completion, leaving significant starting material. 2. Material Loss During Transfers: Physical loss of product during extraction, filtration, or other handling steps. 3. Sublimation: Product was lost due to excessive heating during solvent evaporation under vacuum.[6] 4. Inappropriate Purification Method: The chosen technique is not suitable for the impurity profile. | 1. Monitor the reaction progress by TLC or HPLC to confirm completion before workup.[6] 2. Ensure efficient extraction and careful handling. Use appropriately sized glassware and filter paper. 3. Use a rotary evaporator with controlled temperature and vacuum. Dry the final product at lower temperatures if possible. 4. If recrystallization fails, consider column chromatography, which is more effective for complex mixtures.[6] |
| Product is Contaminated with Starting Material (e.g., 2,3,6-trimethylphenol) | 1. Incomplete Oxidation: Insufficient oxidizing agent, reaction time, or temperature.[6] 2. Inefficient Purification: The polarity difference between the starting material and TMQ is insufficient for the chosen recrystallization solvent or chromatography mobile phase. | 1. Optimize the reaction by increasing the amount of oxidizing agent or extending the reaction time.[6] 2. Recrystallization: Try a different solvent system. 3. Column Chromatography: This is often the most effective method. Use a gradient elution to achieve good separation. A non-polar solvent like hexane with a more polar solvent like ethyl acetate is a common choice. |
| Final Product has a Broad or Depressed Melting Point | 1. Solvent Entrapment: Residual solvent is trapped within the crystal lattice. 2. Presence of Impurities: Even small amounts of impurities can significantly affect the melting point. Common culprits include isomeric quinones, starting materials, or decomposition products. | 1. Dry the product thoroughly under vacuum for an extended period. Gentle heating can be applied, but be mindful of sublimation. 2. Re-purify the product. A second recrystallization or passing the material through a short silica plug may be sufficient. |
| Difficulty in Crystallizing the Product | 1. High Solubility: The product is too soluble in the chosen solvent, even at low temperatures.[6] 2. Presence of "Oily" Impurities: Tarry or oily impurities can inhibit crystal nucleation and growth.[6] 3. Supersaturation: The solution is supersaturated but has not yet begun to crystallize. | 1. Use a different solvent or a co-solvent system (a good solvent mixed with a poor solvent). Add the non-solvent dropwise to the solution of your product until turbidity appears, then warm to redissolve and cool slowly. 2. Attempt to remove the oily impurities first using column chromatography. 3. Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Seeding with a pure crystal of TMQ, if available, is also highly effective. |
Section 3: Detailed Purification Protocols
This section provides step-by-step methodologies for the primary purification techniques applicable to TMQ. The choice of method depends on the nature and quantity of impurities.
Workflow for Selecting a Purification Method
The following diagram provides a decision-making framework for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method for crude TMQ.
Protocol 1: Recrystallization
Recrystallization is effective for removing small amounts of impurities from a solid product. The key is selecting a solvent in which TMQ is highly soluble when hot but poorly soluble when cold.
Rationale: This differential solubility allows the compound to dissolve at high temperatures while impurities either remain insoluble (and can be filtered off) or stay in solution upon cooling as the desired product crystallizes.
Recommended Solvents:
-
Ethanol/Water: Good for moderately polar impurities.
-
Petroleum Ether or Hexane: Excellent for removing more polar, colored impurities, but requires larger volumes.[7]
-
Acetone: TMQ is quite soluble in acetone, so it may need to be used in a co-solvent system.[3][4]
Step-by-Step Methodology:
-
Dissolution: Place the crude TMQ in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the yellow crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by taking a melting point.
Protocol 2: Column Chromatography
This technique is highly effective for separating TMQ from starting materials, byproducts, and dark, polar impurities, especially when the crude product is an oil.[6][9]
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. Less polar compounds (like TMQ) travel down the column faster than more polar impurities when using a relatively non-polar mobile phase.
Step-by-Step Methodology:
-
Column Preparation: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended).
-
Sample Loading: Dissolve the crude TMQ in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as Hexane:Ethyl Acetate (95:5). The yellow band corresponding to TMQ should begin to move down the column.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the TMQ more quickly after less polar impurities have been washed off. Highly colored, polar impurities will remain at the top of the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Protocol 3: Vacuum Sublimation
Sublimation is a solvent-free method suitable for purifying compounds that can transition directly from a solid to a gas phase. It is particularly effective for removing non-volatile or polymeric impurities.[4][10]
Rationale: When heated under reduced pressure, TMQ will sublime and can be re-deposited as pure crystals on a cold surface (a "cold finger"), leaving non-volatile impurities behind.
Step-by-Step Methodology:
-
Setup: Place the crude TMQ in the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed. Connect the apparatus to a high-vacuum line.
-
Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Vacuum: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point to avoid bumping.
-
Deposition: Pure TMQ will sublime and deposit as yellow crystals on the cold finger.
-
Completion: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Collection: Carefully remove the cold finger and scrape the pure, crystalline TMQ onto a watch glass.
Section 4: Purity Assessment
Verifying the purity of your final product is a critical final step.
-
Melting Point Analysis: A sharp melting point within the literature range (32-36 °C) is a strong indicator of high purity.[3][4] Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates high purity. Compare the Rf value to a standard if available.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC can be used.[11][12] A single, sharp peak is indicative of a pure compound. An example method might use a C18 column with a mobile phase of acetonitrile and water.[11][12]
References
-
2,3,5-trimethyl-p-benzoquinone - ChemBK. (2024). ChemBK. Available at: [Link]
-
The Chemical Integrity of 2,3,5-Trimethylbenzoquinone: Ensuring Purity in Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
2,5,6-Trimethyl-p-benzoquinone]. (n.d.). PubChem. Available at: [Link]
-
2,3,5,6-Tetraamino-1,4-benzoquinone (21). (n.d.). Organic Syntheses. Available at: [Link]
-
Separation of 2,3,5-Trimethylhydroquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. Available at: [Link]
-
2,3-Dimethoxy-5-methyl-1,4-benzoquinone. (n.d.). PubChem. Available at: [Link]
-
Yerramreddy, T.R., et al. (2019). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Journal of Chemical Research, 43(11-12), 565-568. Available at: [Link]
-
Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of trimethyl-benzoquinone. (1976). Google Patents.
-
Trimethyl‐1,4‐benzoquinone (TMQ) selectivity (%), 2,3,5‐trimethylphenol... (n.d.). ResearchGate. Available at: [Link]
-
Rodikova, Y.A., et al. (2013). Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation by Oxygen in the Presence of Non-Keggin-Type Mo-V-Phosphoric Heteropoly Acid Solutions. Journal of Chemistry, 2013. Available at: [Link]
-
Kholdeeva, O.A., et al. (2007). Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H2O2 and grafted Ti(IV)/SiO2 catalyst. Green Chemistry, 9(7), 731-734. Available at: [Link]
-
The purification of old p-Benzoquinone. (2021). Sciencemadness.org. Available at: [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (2018). ACS Publications. Available at: [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (2018). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Duroquinone. (n.d.). Wikipedia. Available at: [Link]
-
1,4 benzoquinone sublimation | Purification of Organic Compound |. (2020). YouTube. Available at: [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. (2018). ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. davidpublisher.com [davidpublisher.com]
- 3. chembk.com [chembk.com]
- 4. TRIMETHYLQUINONE | 935-92-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of 2,3,5-Trimethylhydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. aidic.it [aidic.it]
Technical Support Center: Managing Overoxidation in Trimethylphenol to Trimethylbenzoquinone Conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E.[1][2][3][4]
Troubleshooting Guides
Issue: Low Yield of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ)
| Question | Answer |
| My reaction shows high conversion of the starting material, but the yield of TMBQ is low. What are the potential causes? | Low yields despite high conversion often point to the formation of side products or overoxidation of the desired TMBQ. Key factors to investigate include reaction time, temperature, oxidant concentration, and catalyst selectivity. |
| How can I identify the byproducts in my reaction mixture? | Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for identifying byproducts.[5] Common byproducts can include chlorinated derivatives of both the starting material and the product if using copper halide catalysts, as well as oligomeric or polymeric materials. |
| What are the initial steps to improve the yield? | Start by optimizing the reaction time. Take aliquots at regular intervals to determine the point of maximum TMBQ concentration before significant byproduct formation occurs. Also, consider lowering the reaction temperature to improve selectivity. |
Issue: Evidence of Overoxidation
| Question | Answer |
| My reaction mixture is turning a dark color, and I'm observing products with different characteristics than TMBQ. What could be happening? | A dark coloration can be indicative of the formation of complex overoxidation and polymerization products. Overoxidation occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long, leading to the degradation of the desired TMBQ. |
| What are the likely overoxidation products of TMBQ? | Further oxidation of TMBQ can lead to the formation of hydroxylated quinones. Under more aggressive conditions, ring-opening of the benzoquinone can occur, leading to the formation of smaller organic acids, such as oxalic acid. |
| How can I minimize overoxidation? | To mitigate overoxidation, consider the following strategies:• Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the optimal yield of TMBQ is reached.• Lower the Temperature: Conducting the reaction at a lower temperature can decrease the rate of overoxidation.• Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidizing agent.• Catalyst Choice: Select a catalyst known for high selectivity towards TMBQ. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common catalytic systems for this conversion? | A variety of catalysts have been employed, including cobalt-based catalysts, heteropoly acids, copper(II) chloride, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).[1][6][7] The choice of catalyst can significantly impact selectivity and reaction conditions. |
| Which oxidants are typically used? | Molecular oxygen (often from air) and hydrogen peroxide are the most common and environmentally friendly oxidants used for this conversion.[3][8] |
| What are suitable solvents for this reaction? | The choice of solvent depends on the catalytic system. Methanol, acetonitrile, and n-hexanol have been reported as effective solvents in various protocols.[2][6] |
| How can I monitor the progress of the reaction? | The reaction can be effectively monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5] |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone under various conditions.
Table 1: Performance of Cobalt-Based Catalysts
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Co-N-C | O₂ | Methanol | 60 | 6 | >99 | >99 |
| CoW12-ZSM-5 | H₂O₂ | Acetonitrile | 60 | 6 | ~80 | ~53 (TMBQ + TMHQ) |
| BiCo-BiPy1:1 CSP | O₂ | - | 30 | 3 | >99 | >99 |
Data compiled from multiple sources.[4][6][8]
Table 2: Performance of Other Catalytic Systems
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Mo-V-P HPA | O₂ | Hexanol-1 | 60 | 0.25 | 100 | >99 |
| CuCl₂/FeCl₃ | O₂ | n-hexanol | 85 | 8 | - | 80.7 |
| Fenton's Reagent | H₂O₂ | Aqueous | 45 | 3 | 100 | ~99.9 (Selectivity) |
Data compiled from multiple sources.[1][7][9]
Experimental Protocols
Protocol 1: Oxidation using a Heterogeneous Cobalt Catalyst
-
Catalyst Preparation: Prepare the Co-N-C catalyst via pyrolysis of a cobalt-phenanthroline complex.
-
Reaction Setup: In a reaction vessel, combine 2,3,6-trimethylphenol, the Co-N-C catalyst, and methanol as the solvent.[2]
-
Reaction Conditions: Pressurize the vessel with oxygen (e.g., 0.5 MPa) and heat to 60°C with stirring.[2]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC.[2]
-
Workup: Once the reaction is complete, cool the mixture, filter the catalyst, and isolate the product from the solvent.
Protocol 2: Oxidation using a Heteropoly Acid Catalyst
-
Catalyst Solution: Prepare an aqueous solution of the modified Mo-V-phosphoric heteropoly acid (HPA).
-
Reaction Setup: Combine the HPA solution with 2,3,6-trimethylphenol in a two-phase system with an organic solvent like hexanol-1.[1]
-
Reaction Conditions: Heat the mixture to 60°C under an air atmosphere with vigorous stirring.[1]
-
Monitoring: Monitor the conversion of the starting material using an appropriate analytical method.
-
Workup: After the reaction, separate the organic and aqueous phases. The product can be isolated from the organic phase, and the catalyst in the aqueous phase can be regenerated and reused.[1]
Visualizations
References
- 1. ascelibrary.org [ascelibrary.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
effect of temperature and residence time on TMBQ yield in microreactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) using microreactors. The focus is on the effects of temperature and residence time on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a microreactor for TMBQ synthesis compared to traditional batch reactors?
A1: Microreactors offer several key advantages for the synthesis of TMBQ, primarily through process intensification:
-
Enhanced Mass Transfer: The high surface-area-to-volume ratio in microreactors significantly improves the mass transfer between the gas (oxidant, e.g., air) and liquid phases. This is crucial for reactions like the oxidation of 2,3,6-trimethylphenol (TMP) to TMBQ, which is often limited by the slow diffusion of the oxidizing agent into the liquid phase.
-
Drastically Reduced Reaction Times: Efficient mass transfer and precise temperature control can dramatically shorten the required reaction time. For instance, in a continuous-flow microreactor, the reaction time for TMBQ synthesis can be reduced to as little as 78.5 seconds, compared to approximately 5 hours in a conventional tank reactor.[1][2]
-
Improved Safety: The small reaction volumes within a microreactor minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.
-
Precise Process Control: Microreactors allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yield.
-
Scalability: Scaling up production with microreactors often involves "numbering-up" or running multiple microreactors in parallel, which can be more straightforward than scaling up a large batch reactor.
Q2: What are the typical starting materials and catalysts used for TMBQ synthesis in a microreactor?
A2: The most common precursor for TMBQ synthesis is 2,3,6-trimethylphenol (TMP). The oxidation of TMP is typically carried out using an oxidizing agent and a catalyst. In microreactor systems, high-velocity air can be used as a mild and efficient oxidant.[1][2] Various catalytic systems have been explored, including copper-based catalysts.
Q3: How do temperature and residence time generally affect TMBQ yield?
A3: Both temperature and residence time are critical parameters that significantly influence the yield and selectivity of TMBQ synthesis.
-
Temperature: Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product, thus reducing the overall yield and purity.
-
Residence Time: This is the average amount of time the reactants spend in the reactor. A shorter residence time might lead to incomplete conversion of the starting material (TMP). Conversely, an overly long residence time can increase the likelihood of side reactions and product degradation, especially at elevated temperatures. Finding the optimal residence time is key to maximizing TMBQ yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TMBQ in microreactors, with a focus on problems related to temperature and residence time.
| Problem | Potential Cause | Troubleshooting Steps |
| Low TMBQ Yield | 1. Incomplete conversion of 2,3,6-trimethylphenol (TMP).2. Formation of byproducts due to suboptimal temperature or residence time.3. Catalyst deactivation. | 1. Increase Residence Time: Gradually increase the residence time by reducing the flow rate of the reactants to allow for more complete conversion.2. Optimize Temperature: Systematically vary the reaction temperature. A moderate increase may improve the reaction rate. If byproduct formation is suspected, a slight decrease in temperature might be necessary.3. Check Catalyst: Ensure the catalyst is active and properly loaded in the microreactor. Consider catalyst regeneration or replacement if deactivation is suspected. |
| Presence of Impurities or Byproducts | 1. Over-oxidation of the product at high temperatures or long residence times.2. Side reactions, such as the formation of diphenoquinones or other oxidation products.3. Inefficient mixing of reactants. | 1. Reduce Temperature and/or Residence Time: Lowering the temperature and/or shortening the residence time can minimize over-oxidation and other side reactions.2. Improve Mixing: Ensure the microreactor design and operating conditions promote efficient mixing of the gas and liquid phases.3. Analyze Byproducts: Identify the structure of the main byproducts to understand the undesired reaction pathways. This can provide clues for further optimization of reaction conditions. A potential byproduct is 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl. |
| Reactor Clogging or Fouling | 1. Precipitation of starting materials, products, or byproducts.2. Catalyst leaching and deposition. | 1. Adjust Solvent Composition: Use a solvent system in which all components remain soluble under the reaction conditions.2. Filter Feed Solutions: Ensure all reactant solutions are free of particulate matter before entering the microreactor.3. Optimize Temperature Profile: In some cases, a specific temperature profile along the microreactor can prevent precipitation. |
| Inconsistent Product Yield | 1. Fluctuations in flow rate or temperature.2. Inconsistent catalyst activity. | 1. Stabilize System: Ensure that the pumps delivering the reactants are providing a stable and accurate flow rate. Verify that the temperature control system is maintaining a constant temperature.2. Monitor Catalyst Performance: Regularly check the catalyst's performance to ensure it is not degrading over time. |
Data Presentation
The following table summarizes the effect of various operating conditions on the conversion of 2,3,6-trimethylphenol (TMP) and the yield of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) in a continuous-flow microreactor. Under optimal conditions, a TMP conversion of 100% and a TMBQ yield of 89.9% can be achieved.[1][2]
| Parameter | Range Studied | Optimal Condition | TMP Conversion (%) at Optimal Condition | TMBQ Yield (%) at Optimal Condition |
| Reaction Temperature (°C) | Not specified in abstract | Not specified in abstract | 100 | 89.9 |
| Residence Time (s) | Not specified in abstract | 78.5 | 100 | 89.9 |
| Other Parameters | Various operating conditions and microreactor parameters were investigated. | Optimized | 100 | 89.9 |
Note: The specific ranges of temperature and other parameters studied are not available in the provided search results. The optimal conditions that led to the reported high yield and conversion are highlighted.
Experimental Protocols
A detailed experimental protocol for the synthesis of TMBQ in a continuous-flow microreactor, based on the available information, would involve the following steps:
1. Preparation of Reactant Solutions:
-
Prepare a solution of 2,3,6-trimethylphenol (TMP) in a suitable organic solvent.
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Prepare a solution of the chosen catalyst in the same or a miscible solvent.
2. Microreactor Setup:
-
Assemble the microreactor system, which typically includes:
-
Syringe pumps or other precision pumping systems for delivering the reactant solutions.
-
A gas delivery system for the oxidant (e.g., high-velocity air).
-
A micromixer to ensure efficient mixing of the gas and liquid phases.
-
The microreactor chip or capillary, placed in a temperature-controlled environment (e.g., an oil bath or a heating block).
-
A back-pressure regulator to maintain the desired reaction pressure.
-
A collection vessel for the product stream.
-
3. Reaction Execution:
-
Set the desired reaction temperature.
-
Pump the reactant solutions and the oxidant gas into the microreactor at the desired flow rates to achieve the target residence time.
-
Allow the system to reach a steady state.
-
Collect the product stream after it exits the microreactor.
4. Product Analysis:
-
Quench the reaction if necessary.
-
Analyze the composition of the product mixture using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of TMP and the yield of TMBQ.
Mandatory Visualization
Caption: Experimental workflow for TMBQ synthesis in a microreactor.
Caption: Relationship between temperature, residence time, and TMBQ yield.
References
catalyst deactivation issues in 2,3,5-trimethylbenzoquinone synthesis
Welcome to the Technical Support Center for the synthesis of 2,3,5-trimethylbenzoquinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the synthesis of 2,3,5-trimethylbenzoquinone, a key intermediate in Vitamin E production. The primary focus is on the widely used method of oxidizing 2,3,6-trimethylphenol using copper-based catalysts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Q1: My product yield has significantly dropped in recent batches. What are the likely causes related to the catalyst?
A1: A drop in yield is a primary indicator of catalyst deactivation. The most common causes for copper catalysts, such as copper (II) chloride (CuCl₂), in this reaction are:
-
Copper Leaching: The active copper species may be dissolving into the reaction medium, reducing the number of active sites on the catalyst. This is particularly prevalent in acidic conditions. An acidic pH can lead to significant leaching of copper from the catalyst support into the solution.[1][2][3][4]
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites. These deposits can arise from the polymerization or degradation of reactants, intermediates, or products.
-
Sintering: At elevated temperatures, the small, highly active copper particles on the catalyst support can agglomerate into larger, less active particles. This process, known as sintering, reduces the active surface area of the catalyst.
To diagnose the issue, you can analyze the copper content of your reaction filtrate to check for leaching. Characterization of the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) or spectroscopic methods can confirm the presence of coke.
Q2: I'm observing a change in the color of my catalyst after several runs. What does this indicate?
A2: A color change in your copper-based catalyst often signals a change in the oxidation state of the copper or the deposition of foreign materials. For instance, the formation of black or dark-colored carbonaceous deposits (coke) on the catalyst surface is a common reason for a color change and is directly linked to deactivation. Additionally, the reduction of the active Cu(II) species to less active or inactive forms like Cu(I) or Cu(0) can also result in a color change.
Q3: My reaction selectivity is decreasing, and I'm seeing more byproducts. How can I address this?
A3: A decrease in selectivity towards 2,3,5-trimethylbenzoquinone can be due to changes in the catalyst's active sites.
-
Altered Active Sites: The deactivation of specific active sites responsible for the desired reaction pathway can lead to an increase in side reactions.
-
Influence of Leached Copper: If copper is leaching into the reaction medium, the homogeneous catalysis by dissolved copper ions may favor different reaction pathways and byproduct formation compared to the heterogeneous catalyst.[1][4]
-
Reaction Conditions: Ensure that your reaction parameters, such as temperature and pressure, are within the optimal range. Deviations can impact selectivity.
To improve selectivity, it is crucial to maintain the integrity of your catalyst. Operating at a neutral or slightly basic pH can minimize copper leaching.[1][2][3] If coking is suspected, a regeneration step to burn off the carbon deposits may be necessary.
Q4: How can I regenerate my deactivated copper catalyst?
A4: Regeneration aims to restore the catalytic activity by removing the cause of deactivation.
-
For Coke Removal: A common method is calcination in air or a controlled oxygen atmosphere. This process burns off the carbonaceous deposits from the catalyst surface. An oxidation-reduction treatment can also be effective, where the catalyst is first oxidized and then re-reduced to redisperse the active metal particles.[5]
-
For Leached Catalyst: Regeneration of a catalyst that has lost a significant amount of its active metal due to leaching is often not feasible. In such cases, reimpregnation of the support with a copper precursor may be necessary, followed by calcination.
-
Regeneration of CuCl₂: For CuCl₂ catalysts, regeneration often involves the re-oxidation of Cu(I) back to Cu(II). This can be achieved using oxidants like hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl) or by using chlorine gas (Cl₂).[6]
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of copper catalyst deactivation in 2,3,6-trimethylphenol oxidation?
A1: The primary deactivation mechanisms are:
-
Leaching: The dissolution of active copper species from the catalyst support into the reaction medium, often exacerbated by acidic conditions (low pH).[1][2][3][4]
-
Fouling (Coking): The deposition of carbonaceous materials on the catalyst surface, which blocks access to the active sites.
-
Sintering: The thermal agglomeration of small copper particles into larger ones, leading to a reduction in the active surface area.[7]
Q2: How does pH affect catalyst stability and performance?
A2: The pH of the reaction medium is a critical factor. Acidic conditions (pH < 5) significantly increase the leaching of copper from the catalyst, leading to a loss of activity and potential contamination of the product.[1][3] Operating at a neutral or slightly basic pH can minimize leaching and improve catalyst stability.
Q3: What are the recommended techniques to characterize a deactivated catalyst?
A3: Several techniques can provide insights into the cause of deactivation:
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To measure the copper content in the reaction filtrate (to quantify leaching) and on the spent catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of copper on the catalyst surface.
-
Temperature-Programmed Oxidation (TPO): To quantify the amount of carbonaceous deposits (coke).
-
X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst, such as the growth of copper oxide crystallites (sintering).[8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize changes in the catalyst morphology and particle size.
Q4: Can I reuse my copper catalyst without regeneration?
A4: While some robust catalysts may be reusable for a limited number of cycles without significant loss of activity, it is generally expected that performance will decline with each use.[9] Monitoring the conversion and selectivity of your reaction will indicate when regeneration is necessary. For consistent results, developing a regeneration protocol is highly recommended.
Data Presentation
The following tables summarize quantitative data on the impact of reaction conditions on catalyst performance and deactivation.
Table 1: Effect of pH on Copper Leaching and Phenol Conversion
| Initial pH of Solution | Copper Concentration in Effluent (mg/L) | Phenol Conversion (%) | Reference |
| 3.5 | > 10 | High (significant homogeneous catalysis) | [2] |
| 5.0 | ~1 | Moderate | [1][3] |
| 6.0 | < 1 | High | [2] |
| 8.0 | Negligible (< 0.1) | High | [2][3] |
Table 2: Performance of Different Copper-Based Catalysts in Phenol Oxidation
| Catalyst | Support | Phenol Conversion (%) | Copper Leaching (%) | Reference |
| CuO | None | > 96 | High | [4] |
| CuO | γ-Al₂O₃ | > 96 | Low | [4] |
| CuO | Pillared Clay (PILC) | > 96 | 72 | [4] |
| CuO | TiO₂ | > 96 | Moderate | [4] |
Experimental Protocols
1. Protocol for Synthesis of 2,3,5-Trimethylbenzoquinone using a CuCl₂/FeCl₃ Catalyst
This protocol is adapted from a representative synthesis procedure.
-
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Copper (II) chloride (CuCl₂)
-
Iron (III) chloride (FeCl₃)
-
n-hexanol (solvent)
-
Oxygen or air
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve 2,3,6-trimethylphenol in n-hexanol.
-
Add the CuCl₂ and FeCl₃ catalysts to the solution. A typical molar ratio of TMP:CuCl₂:FeCl₃ is 1:0.75:1.5.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.
-
Introduce a continuous flow of oxygen or air into the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture and separate the catalyst (if heterogeneous).
-
Wash the organic phase with water to remove any residual catalyst.
-
Isolate the 2,3,5-trimethylbenzoquinone product from the organic solvent, for example, by distillation or crystallization.
-
2. Protocol for Regeneration of a CuCl₂ Catalyst using Hydrogen Peroxide and HCl
This is a general procedure for regenerating a deactivated CuCl₂ catalyst.
-
Materials:
-
Deactivated CuCl₂ catalyst
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
If the catalyst is supported, separate it from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent to remove any adsorbed organic species, followed by washing with deionized water.
-
Create a slurry of the catalyst in an aqueous solution.
-
Slowly add a stoichiometric amount of HCl to the slurry.
-
Gradually add a corresponding amount of H₂O₂ to the acidified slurry with stirring. The H₂O₂ will oxidize the Cu(I) back to Cu(II).[6][11]
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.
-
Filter the regenerated catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum or in an oven at a suitable temperature before reuse.
-
3. Protocol for Preparation of a CuO/γ-Al₂O₃ Catalyst
This protocol describes the preparation of a supported copper oxide catalyst via impregnation.
-
Materials:
-
γ-Al₂O₃ support pellets or powder
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
-
Procedure:
-
Calculate the amount of copper nitrate required to achieve the desired copper loading (e.g., 5-10 wt%).
-
Dissolve the calculated amount of copper nitrate in a volume of deionized water sufficient to just fill the pores of the γ-Al₂O₃ support (incipient wetness impregnation).
-
Add the copper nitrate solution to the γ-Al₂O₃ support dropwise, ensuring even distribution.
-
Age the impregnated support for a period (e.g., 12-24 hours) at room temperature.
-
Dry the material in an oven at a temperature of around 120°C for several hours to remove water.
-
Calcine the dried material in a furnace in a static air atmosphere. Gradually increase the temperature to a final calcination temperature (e.g., 400-500°C) and hold for several hours to decompose the nitrate precursor to copper oxide.[12]
-
Cool the catalyst to room temperature before use.
-
Visualizations
Caption: Catalyst Deactivation Pathways in 2,3,5-Trimethylbenzoquinone Synthesis.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the wet oxidation of phenol with copper catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemical Connection: Cupric Chloride Regeneration Options :: I-Connect007 [iconnect007.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aerobic Oxidation of 2,3,6-Trimethylphenol with Reusable Homogenized Copper Catalysts [crcu.jlu.edu.cn]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. EP0178347B1 - Process for automatically regenerating cupric chloride etching solutions - Google Patents [patents.google.com]
- 12. Bimetallic M–Cu (M = Ag, Au, Ni) Nanoparticles Supported on γAl2O3-CeO2 Synthesized by a Redox Method Applied in Wet Oxidation of Phenol in Aqueous Solution and Petroleum Refinery Wastewater [mdpi.com]
stability issues and proper storage of 2,3,5-trimethylbenzoquinone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 2,3,5-trimethylbenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,3,5-trimethylbenzoquinone?
A1: 2,3,5-trimethylbenzoquinone should be stored at 2-8°C in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and protected from moisture and strong light to prevent degradation.[1]
Q2: What are the main stability concerns with 2,3,5-trimethylbenzoquinone?
A2: The primary stability concerns for 2,3,5-trimethylbenzoquinone are its sensitivity to light, moisture, and high temperatures. It is also incompatible with strong oxidizing agents, which can lead to decomposition.
Q3: What are the visual signs of 2,3,5-trimethylbenzoquinone degradation?
A3: A noticeable change in color of the solid material or a solution, such as darkening or the appearance of a different hue, can indicate degradation. The formation of precipitates in a solution may also be a sign of degradation product formation.
Q4: Is 2,3,5-trimethylbenzoquinone sensitive to pH?
A4: While specific quantitative data is limited, benzoquinones, in general, can be susceptible to degradation under certain pH conditions, particularly in alkaline environments. It is advisable to maintain solutions at a neutral or slightly acidic pH unless the experimental protocol requires otherwise.
Q5: What are the known degradation products of 2,3,5-trimethylbenzoquinone?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change of the solid or solution (e.g., darkening). | Exposure to light, air (oxidation), or high temperatures. | Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. Store at the recommended 2-8°C. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Precipitate formation in a solution. | Degradation of the compound leading to insoluble byproducts. The solvent may not be suitable, or the concentration may be too high. | Prepare fresh solutions before use. Ensure the chosen solvent is appropriate and the compound is fully dissolved. Consider filtering the solution if a precipitate is observed, but be aware that this may alter the concentration. |
| Inconsistent experimental results or loss of compound activity. | Degradation of the 2,3,5-trimethylbenzoquinone stock solution. Incompatibility with other reagents in the experiment. | Prepare fresh stock solutions regularly and store them under the recommended conditions. Verify the compatibility of 2,3,5-trimethylbenzoquinone with all other reagents in the experimental setup. |
| Low purity of the starting material. | Improper synthesis or purification. | It is crucial to use high-purity 2,3,5-trimethylbenzoquinone for reliable experimental results. Purity can be checked using analytical techniques like HPLC. |
Quantitative Stability Data
The available quantitative data on the stability of 2,3,5-trimethylbenzoquinone is limited. The following table summarizes the known information.
| Condition | Parameter | Result | Source |
| Thermal Stability | 75 wt% solution in 3-heptanol at 110°C | 8% decomposition after 125 hours | [2] |
| Thermal Stability | Crude product from reaction in 1-hexanol at 110°C | 44% decomposition after 125 hours | [2] |
| pH Sensitivity | General for benzoquinones | Potentially unstable in alkaline pH. | General chemical knowledge |
| Photosensitivity | General for quinones | Sensitive to light exposure. | General chemical knowledge |
Experimental Protocols
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying 2,3,5-trimethylbenzoquinone in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water is a common mobile phase for similar compounds. The exact ratio should be optimized for best separation.
Detection:
-
UV detection at a wavelength where 2,3,5-trimethylbenzoquinone has maximum absorbance.
Procedure:
-
Prepare a standard solution of 2,3,5-trimethylbenzoquinone in a suitable solvent (e.g., acetonitrile).
-
Inject the standard solution into the HPLC system to determine the retention time and peak area.
-
Subject the 2,3,5-trimethylbenzoquinone solution to stress conditions (see protocol below).
-
Inject the stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Forced Degradation Study Protocol
This protocol outlines a forced degradation study to investigate the stability of 2,3,5-trimethylbenzoquinone under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,3,5-trimethylbenzoquinone of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours), taking samples at various time points. Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 8 hours), taking samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours), taking samples at various time points.
-
Thermal Degradation: Store a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose a sample of the stock solution in a photochemically stable, transparent container to a light source (e.g., UV lamp at 254 nm or a visible light source). Keep a control sample in the dark at the same temperature.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for the forced degradation study of 2,3,5-trimethylbenzoquinone.
Caption: Troubleshooting decision tree for inconsistent experimental results with 2,3,5-trimethylbenzoquinone.
References
reaction optimization strategies for photoredox reactions involving quinones
Welcome to the technical support center for photoredox reactions involving quinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What makes quinones suitable for photoredox catalysis? A1: Quinones are effective in photoredox catalysis due to their unique electronic properties. Their fully conjugated structures allow for easy access to excited states under visible light irradiation.[1] They are versatile scaffolds that can mediate a wide range of transformations, including oxidative, reductive, and hydrogen atom transfer (HAT) reactions, by offering a very large redox window.[2][3][4] Furthermore, their properties can be finely tuned through functionalization, and they are compatible with a broad range of solvents.[3]
Q2: Can the same quinone catalyst be used for both oxidative and reductive transformations? A2: Yes, a key advantage of using quinones as photocatalysts is their ability to mediate both oxidative and reductive pathways.[2] The reaction type can often be switched by simple additives. Oxidative transformations and HAT reactions frequently occur under ambient air, while reductive pathways can be accessed by adding an inorganic base, such as cesium carbonate (Cs₂CO₃), which activates the chromophore through deprotonation.[3][4]
Q3: What are the common degradation pathways for quinones in photoredox reactions? A3: Quinones can be light-sensitive and may degrade during photoredox reactions, which can lead to reduced efficiency and capacity fade in applications like flow batteries.[5][6] Degradation can occur through various mechanisms, including photochemical reactions that alter their structure.[7] For instance, some quinones are known to be highly sensitive to near-UV light, leading to their depletion.[7] Understanding these pathways is crucial for improving the long-term stability of the catalytic system.[6]
Q4: How does solvent choice impact my reaction? A4: The choice of solvent is critical as it can significantly influence the electrochemistry and stability of quinones.[8] In aprotic solvents, the reduced forms of quinones can be highly reactive.[9] The presence of protic solvents or even trace amounts of water can stabilize the quinone dianions through hydrogen bonding, altering their redox potential and reactivity.[8][9] The reaction course itself can sometimes be changed simply by using a different reaction medium.[5]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Yield | 1. Incorrect Wavelength/Light Source: The light source may not overlap with the quinone's absorption spectrum. 2. Low Light Intensity: Insufficient photon flux can lead to slow or stalled reactions.[10] 3. Catalyst Degradation: The quinone photocatalyst may be unstable under the reaction conditions.[6][7] 4. Presence of Quenchers: Dissolved oxygen can quench excited states, especially for reductive processes. Other species in the reaction mixture could also act as quenchers. 5. Sub-optimal Solvent: The solvent may not be suitable for the desired transformation.[5][8] | 1. Match Light Source to Catalyst: Check the UV-Vis absorption spectrum of your quinone and ensure your LED or lamp emits at an appropriate wavelength. 2. Increase Light Intensity: Move the light source closer to the reactor or use a more powerful lamp. High-intensity LEDs can significantly accelerate reaction rates.[10] 3. Monitor Catalyst Stability: Use HPLC or NMR to check for catalyst degradation over time. If degradation is observed, consider using a more robust quinone derivative or adjusting the reaction conditions (e.g., lower temperature, different solvent). 4. Degas the Reaction Mixture: For reductive cycles or oxygen-sensitive reactions, thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (N₂ or Ar). 5. Screen Solvents: Test a range of solvents with varying polarities and properties (e.g., acetonitrile, DMF, DMSO, HFIP). Fluorinated solvents can sometimes offer unique reactivity and stability.[11] |
| Formation of Side Products / Low Selectivity | 1. Substrate/Product Instability: The starting material or product may be degrading under photochemical conditions. 2. Alternative Reaction Pathways: The excited quinone may be participating in undesired side reactions like [2+2] photocycloadditions (Paternò-Büchi reaction).[1] 3. Incorrect Redox Pathway: The conditions may favor a mix of oxidative and reductive cycles.[2] | 1. Run Dark Control: Perform the reaction without light to check for thermal degradation of the substrate or product. 2. Modify Reaction Conditions: Adjust the solvent, temperature, or concentration. Sometimes, changing the light wavelength can improve selectivity. 3. Control the Redox Environment: For oxidative reactions, ensure the presence of air/oxygen. For reductive reactions, add a base like Cs₂CO₃ and rigorously exclude oxygen.[3][4] |
| Reaction Stalls After Initial Conversion | 1. Product Inhibition: The product formed may be absorbing light or inhibiting the catalyst. 2. Catalyst Deactivation: The photocatalyst may be consumed or deactivated over the course of the reaction.[6] 3. Change in pH: If protons are generated or consumed, the resulting pH change can halt the reaction.[12] | 1. Analyze Reaction Mixture: Use spectroscopy to see if the product absorbs at the excitation wavelength. If so, consider a different wavelength or running the reaction at lower concentrations. 2. Re-add Catalyst: Add a fresh portion of the photocatalyst to the stalled reaction to see if it restarts. 3. Add a Buffer or Base/Acid: If a pH change is suspected, adding a non-interfering buffer or a stoichiometric amount of a base/acid can maintain the optimal reaction conditions.[12] |
Optimization Data & Protocols
Table 1: General Reaction Parameter Optimization
The following table provides a starting point for optimizing a generic photoredox reaction using a quinone photocatalyst.
| Parameter | Condition A (Oxidative) | Condition B (Reductive) | Key Considerations |
| Atmosphere | Ambient Air or O₂ | Inert (N₂ or Ar) | Crucial for controlling the redox pathway.[3][4] |
| Additive | None | Cs₂CO₃ (or other base) | A base is often required to initiate the reductive cycle.[2][4] |
| Solvent | Acetonitrile (MeCN) | Degassed Acetonitrile (MeCN) | Solvent choice affects redox potentials and stability.[8] |
| Light Source | 420 nm Blue LED | 420 nm Blue LED | Wavelength should match the absorbance of the quinone catalyst. |
| Catalyst Loading | 0.5 - 2 mol% | 0.5 - 2 mol% | Lowering catalyst loading can be tested once conditions are optimized. |
| Temperature | Room Temperature | Room Temperature | Most photoredox reactions are run at ambient temperature. |
General Experimental Protocol for Reaction Setup
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a borosilicate glass vial) equipped with a magnetic stir bar, add the quinone photocatalyst, substrate(s), and any solid additives (like Cs₂CO₃ for reductive cycles).
-
Solvent Addition: Add the appropriate solvent via syringe.
-
Atmosphere Control:
-
For Oxidative Reactions: Cap the vessel loosely or pierce the cap with a needle to ensure access to ambient air.
-
For Reductive Reactions: Seal the vessel with a septum and degas the mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes while stirring.
-
-
Photoreactor Setup: Place the reaction vessel in the photoreactor, ensuring it is positioned at a consistent distance from the light source. Use a fan to maintain a constant temperature (typically room temperature) and prevent overheating from the lamp.
-
Irradiation: Turn on the light source and begin stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, turn off the light source. Quench the reaction if necessary, and proceed with a standard aqueous work-up and purification by column chromatography.
Visualized Workflows and Mechanisms
Caption: General mechanisms for oxidative and reductive photoredox cycles involving quinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinones as multifunctional scaffolds for oxidative, reductive, and HAT photocatalysis - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making the Photochemistry of Quinones More Predictable and User-Friendly - ChemistryViews [chemistryviews.org]
- 6. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. The Electrochemistry of Quinones in Aprotic Solvents [escholarship.org]
- 10. High intensity light source accelerates photoredox catalysis. - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
TMBQ Synthesis Technical Support Center: A Guide to Mitigating Side Reactions with Copper Halide Catalysts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,3,5-trimethyl-p-benzoquinone (TMBQ). As a critical intermediate in the production of Vitamin E and other valuable compounds, the efficient synthesis of TMBQ is of paramount importance. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of copper halide catalysts in the aerobic oxidation of 2,3,6-trimethylphenol (TMP) to TMBQ. Our focus is to equip you with the knowledge to mitigate common side reactions, thereby enhancing your yield and product purity.
Core Principles of Copper-Catalyzed TMP Oxidation
The copper-catalyzed aerobic oxidation of TMP to TMBQ is a widely employed synthetic route. The catalytic cycle typically involves the oxidation of a Cu(I) species to a Cu(II) species by molecular oxygen, followed by the oxidation of the phenol by the Cu(II) species, regenerating the Cu(I) catalyst.[1] While efficient, this process is susceptible to side reactions that can significantly impact the outcome of your synthesis. Understanding the underlying mechanisms of these side reactions is the first step toward their mitigation.
Troubleshooting Guide: From Common Issues to Effective Solutions
This section addresses specific challenges you may encounter during your experiments, providing not just solutions, but also the scientific rationale behind them.
Issue 1: Low TMBQ Yield and Significant Formation of Polymeric Byproducts
Question: My reaction is producing a low yield of TMBQ, and I'm observing a substantial amount of a dark, insoluble precipitate. What's causing this, and how can I prevent it?
Answer:
The formation of a polymeric byproduct is a common issue in phenol oxidation and is often the result of over-oxidation or radical-mediated side reactions. The desired TMBQ product can itself be susceptible to further oxidation or can participate in polymerization reactions.
Root Causes:
-
Excessive Catalyst Activity: High concentrations of the copper catalyst can lead to an overly rapid and uncontrolled oxidation process.
-
Elevated Temperatures: Higher reaction temperatures can accelerate undesirable side reactions, including polymerization.
-
Inadequate Ligand Coordination: The absence or incorrect choice of a ligand can result in a highly reactive and less selective copper catalytic species.
Mitigation Strategies:
-
Optimize Catalyst Loading:
-
Protocol: Start with a catalyst loading in the range of 1-3 mol% of the copper halide (e.g., CuCl) relative to the TMP substrate. If byproduct formation persists, incrementally decrease the catalyst concentration.
-
Rationale: A lower catalyst loading can temper the reaction rate, allowing for the selective oxidation of TMP to TMBQ without promoting further unwanted reactions.
-
-
Precise Temperature Control:
-
Protocol: Maintain a reaction temperature between 50-70°C. Utilize a temperature-controlled reaction setup to ensure stability.
-
Rationale: Temperature has a significant impact on reaction kinetics. By maintaining a moderate and stable temperature, you can favor the desired reaction pathway.
-
-
Leverage Ligand Effects:
-
Protocol: Introduce a suitable ligand to modulate the catalyst's reactivity. Bidentate nitrogen ligands, such as 1,10-phenanthroline or N,N,N',N'-tetramethylethylenediamine (TMEDA), are often effective. A good starting point is a 1:1 or 1.2:1 ligand-to-copper molar ratio.
-
Rationale: Ligands coordinate to the copper center, altering its electronic properties and steric environment.[2] This can enhance the catalyst's stability and selectivity, steering the reaction away from polymerization pathways.[2]
-
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing low TMBQ yield.
Issue 2: Presence of Halogenated Impurities in the Final Product
Question: My product analysis shows the presence of chlorinated (or brominated) TMP and TMBQ. How can I eliminate this side reaction?
Answer:
The formation of halogenated byproducts is a known complication when using copper(II) halides. The Cu(II) center can act as a halogenating agent, leading to electrophilic substitution on the electron-rich aromatic ring of the phenol.
Root Causes:
-
Use of Cu(II) Halides: Starting with a Cu(II) salt (e.g., CuCl₂) provides a direct source for halogenation.
-
Excess Halide Ions: A high concentration of halide ions in the reaction mixture can promote this side reaction.
Mitigation Strategies:
-
Start with a Cu(I) Catalyst:
-
Protocol: Utilize a Cu(I) halide, such as CuCl or CuBr, as your catalyst precursor. The active Cu(II) species will be generated in situ through aerobic oxidation.
-
Rationale: This approach ensures a low initial concentration of the halogenating Cu(II) species, thereby minimizing the opportunity for electrophilic halogenation of the aromatic ring.
-
-
Control of Reaction pH:
-
Protocol: In some systems, the addition of a non-coordinating base can suppress halogenation. Experiment with the addition of a mild base, carefully monitoring the reaction progress.
-
Rationale: The basicity of the reaction medium can influence the electrophilicity of the copper species and the nucleophilicity of the phenol, potentially disfavoring the halogenation pathway.
-
Catalyst Selection and Halogenation Risk:
| Catalyst | Propensity for Halogenation | Recommended Use |
| CuCl₂/CuBr₂ | High | Not recommended if halogenation is a concern |
| CuCl/CuBr | Low | Preferred choice to minimize halogenated byproducts |
| Cu(OAc)₂ | Very Low | An alternative to consider, though may require different reaction conditions |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Polar aprotic solvents are generally preferred. Acetonitrile is a common choice due to its ability to dissolve both the organic substrate and the copper catalyst complex. Other solvents like methanol or a mixture of methanol and a less polar solvent have also been used successfully. The ideal solvent should be determined experimentally for your specific catalytic system.
Q2: How can I monitor the reaction's progress effectively?
A2: A combination of techniques is recommended for accurate monitoring:
-
Thin-Layer Chromatography (TLC): For a quick, qualitative assessment of the consumption of the starting material (TMP) and the formation of the product (TMBQ).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the conversion of TMP and the yield of TMBQ accurately.
Q3: Is pure oxygen necessary, or is air sufficient as the oxidant?
A3: For most lab-scale syntheses, bubbling compressed air through the reaction mixture is sufficient and safer than using pure oxygen. While pure oxygen can increase the reaction rate, it can also heighten the risk of over-oxidation and the formation of polymeric byproducts.
Q4: Can you explain the role of a ligand in more detail?
A4: A ligand plays a multifaceted role in copper-catalyzed oxidations:
-
Solubilization: It forms a soluble complex with the copper salt in the organic solvent.
-
Stabilization: It stabilizes the copper catalytic species, preventing its decomposition or precipitation.
-
Modulation of Reactivity: It fine-tunes the redox potential of the Cu(I)/Cu(II) couple, which is crucial for achieving high selectivity.[3]
Simplified Catalytic Cycle:
Caption: A simplified representation of the copper-catalyzed oxidation of TMP.
We are confident that this guide will be a valuable asset in your work. For further assistance or more specific inquiries, please do not hesitate to reach out to our technical support team.
References
-
Copper-assisted oxidation of catechols into quinone derivatives. Chemical Science, 2020. [Link]
-
Reaction Model Correlation of the 2,3,5-Trimethyl-1,4-Benzoquinone Synthesis Using CuFe2O4 Nano-Powder as the Catalyst. ResearchGate, 2017. [Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. National Institutes of Health, 2020. [Link]
-
Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. AIDIC - The Italian Association of Chemical Engineering, 2020. [Link]
-
Oxidation of mono-phenols to para-benzoquinones: a comparative study. Journal of the Brazilian Chemical Society, 2007. [Link]
-
Oxidation of Phenols to Quinones. Chemistry LibreTexts, 2019. [Link]
-
Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. ResearchGate, 2018. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI, 2021. [Link]
-
Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 2015. [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 2013. [Link]
-
Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. National Institutes of Health, 2019. [Link]
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating the Purity of 2,3,5-Trimethylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 2,3,5-trimethylbenzoquinone, a key intermediate in various synthetic processes, is critical for ensuring product quality, safety, and efficacy in research and drug development. This guide provides an objective comparison of the principal analytical methods for validating the purity of 2,3,5-trimethylbenzoquinone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Redox Titration. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to assist in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of HPLC, GC, qNMR, and Redox Titration for the analysis of 2,3,5-trimethylbenzoquinone.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | Redox Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Reaction of the analyte with a standardized titrant in an oxidation-reduction reaction. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Not applicable (direct quantification) | Not applicable |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | Dependent on sample concentration and number of scans | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL | Dependent on sample concentration and number of scans | ~0.3% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% | < 1.5% |
| Specificity | High (with appropriate column and detector) | High (for volatile impurities) | High (structure-specific signals) | Moderate (potential interferences from other reducing/oxidizing agents) |
| Sample Throughput | High | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of 2,3,5-trimethylbenzoquinone, offering a good balance of speed, sensitivity, and resolution.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
2,3,5-Trimethylbenzoquinone reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,3,5-trimethylbenzoquinone sample.
-
Dissolve the sample in the mobile phase in a 25 mL volumetric flask and sonicate to ensure complete dissolution.
-
Dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC-FID)
GC is particularly useful for identifying and quantifying volatile impurities that may be present in the 2,3,5-trimethylbenzoquinone sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Standards:
-
Dichloromethane or other suitable solvent (GC grade)
-
2,3,5-Trimethylbenzoquinone reference standard
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2,3,5-trimethylbenzoquinone sample.
-
Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Analysis: The purity is determined by area normalization, where the area of the 2,3,5-trimethylbenzoquinone peak is expressed as a percentage of the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1] It relies on the use of a certified internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Reagents and Standards:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
2,3,5-Trimethylbenzoquinone sample
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 2,3,5-trimethylbenzoquinone sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of 2,3,5-trimethylbenzoquinone and a signal of the internal standard.
-
Data Analysis: The purity of the 2,3,5-trimethylbenzoquinone sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to 2,3,5-trimethylbenzoquinone and the internal standard, respectively.
References
A Comparative Guide to Catalysts for the Selective Oxidation of 2,3,6-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMQ) is a critical step in the industrial synthesis of Vitamin E. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the conversion of TMP and the selectivity towards the desired TMQ product. Below is a summary of the performance of prominent homogeneous and heterogeneous catalysts under various reaction conditions.
Homogeneous Catalysts
Homogeneous catalysts, particularly copper-based systems, have been extensively studied and are used in industrial processes. They generally exhibit high activity and selectivity.
| Catalyst System | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | TMP Conversion (%) | TMQ Selectivity (%) | Reference |
| CuCl₂ | FeCl₃ | n-Hexanol | 70 | 1 | 100 | 97.7 | [1] |
| Li[CuCl₃]·2H₂O | LiCl | 1-Hexanol | 60 | 4 | 100 | 97.2-97.6 | [1] |
| CuCl₂ | MgCl₂ | Dodecanol-1 | 80 | 3 | 100 | 94.9 | [1] |
| CuCl₂ | CrCl₃ | Octanoic, nonanoic, and decanoic acids mixture | 90 | 8 | - | 92.3 | [1] |
| Mo-V-Phosphoric Heteropoly Acid (HPA-x') | - | Octanol-1 | 60 | 0.5 | >99 | >99 | [2] |
Heterogeneous Catalysts
Heterogeneous catalysts offer the significant advantage of easier separation from the reaction mixture and potential for recycling. Recent research has focused on developing robust and highly active solid catalysts.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | TMP Conversion (%) | TMQ Selectivity (%) | Reusability | Reference |
| Co(Salphen) Supramolecular Polymer (BiCo-BiPy1:1 CSP) | O₂ | Methanol | 30 | 12 | >99 | >99 | At least 5 cycles | [3] |
| Co-N-C (pyrolyzed Co(Phen)₂) | O₂ | Methanol | 60 | 6 | High | High (Pyridinic N is key) | - | [4] |
| CuO@PIM-1 | O₂ | - | - | - | High | 81% (TMQ), 19% (TMHQ) | At least 5 cycles | [5] |
| CuCl₂-poly(4-vinylpyridine) | O₂ | - | - | - | - | - | Reusable | [1] |
| Composite Catalyst (CuCl₂, FeCl₃, MgCl₂) with [Bmim]Cl | Air | Isoamylol | 90 | 7-8 | 100 | 96.7 | More than 4 cycles | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key catalytic systems.
Protocol 1: Homogeneous Oxidation using CuCl₂/FeCl₃
This protocol is based on the highly selective system reported in the literature.[1]
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Copper(II) chloride (CuCl₂)
-
Iron(III) chloride (FeCl₃)
-
n-Hexanol
-
Oxygen gas (O₂)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet.
Procedure:
-
In a round-bottom flask, dissolve 2,3,6-trimethylphenol in n-hexanol.
-
Add CuCl₂ and FeCl₃ to the solution. The molar ratio of TMP:CuCl₂:FeCl₃ should be 1:0.75:1.5.[1]
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Bubble oxygen gas through the solution continuously.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC).
-
The reaction is typically complete within 1 hour, achieving full conversion of TMP.
-
Upon completion, cool the reaction mixture and proceed with product isolation and purification.
Protocol 2: Heterogeneous Oxidation using Co(Salphen) Supramolecular Polymer
This protocol describes the use of a highly efficient and recyclable heterogeneous catalyst.
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Co(Salphen) supramolecular polymer (BiCo-BiPy1:1 CSP)
-
Methanol
-
Oxygen gas (O₂)
-
High-pressure reaction kettle with magnetic stirring.
Procedure:
-
To a high-pressure reaction kettle, add 2,3,6-trimethylphenol (0.5 mmol, 68.1 mg), the Co(Salphen) supramolecular polymer catalyst (10.0 mg), and methanol (2.0 mL).
-
Seal the reactor and purge with oxygen gas.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 0.1 MPa for mild conditions or 1.0 MPa for faster reaction).[3]
-
Stir the mixture at 30°C for the desired reaction time (e.g., 12 hours for mild conditions or 1 hour at higher pressure).[3]
-
After the reaction, depressurize the reactor and collect the reaction mixture.
-
Separate the catalyst by centrifugation.
-
Wash the recovered catalyst with methanol and dry for reuse in subsequent cycles.
-
Analyze the supernatant for TMP conversion and TMQ selectivity using appropriate analytical methods.
Reaction Pathways and Mechanisms
The selective oxidation of 2,3,6-trimethylphenol proceeds through different mechanisms depending on the catalyst used. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design.
Copper-Catalyzed Oxidation Pathway
In copper-catalyzed systems, the reaction is believed to proceed via a phenoxyl radical intermediate. The copper center activates molecular oxygen, which then attacks the phenoxyl radical to form the desired p-benzoquinone.
References
- 1. sibran.ru [sibran.ru]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Aerobic Oxidation of 2,3,6-Trimethylphenol with Reusable Homogenized Copper Catalysts [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Oxidizing Strength: Trimethyl-p-benzoquinone vs. Duroquinone
For researchers and professionals in drug development and organic synthesis, the choice of an oxidizing agent is critical for reaction efficiency and selectivity. This guide provides a comprehensive comparison of two popular benzoquinone derivatives, trimethyl-p-benzoquinone (TMQ) and duroquinone, evaluating their performance as oxidizing agents based on available experimental data.
This report delves into the electrochemical properties, reaction kinetics, and typical applications of both compounds. Detailed experimental protocols for a representative oxidation reaction are provided to allow for a practical understanding of their application.
At a Glance: Key Performance Indicators
| Property | Trimethyl-p-benzoquinone (TMQ) | Duroquinone | Reference |
| One-Electron Reduction Potential (E°') | ~ -0.15 V (estimated vs. NHE) | -0.240 V (vs. NHE) | [1][2] |
| Oxidizing Strength | Stronger | Weaker | [2] |
| Steric Hindrance | Moderate | High | |
| Solubility (in organic solvents) | Generally good | Generally good |
Deeper Dive: Electrochemical Properties and Oxidizing Power
The efficacy of an oxidizing agent is fundamentally determined by its reduction potential. A more positive reduction potential indicates a greater tendency to accept electrons and thus, a stronger oxidizing agent.
Duroquinone , on the other hand, has a well-established one-electron half-cell reduction potential of -0.240 V vs. NHE[2]. The more negative value for duroquinone signifies that it is a weaker oxidizing agent compared to 1,4-benzoquinone and, by extension, TMQ[2]. The four methyl groups on the duroquinone ring are electron-donating, which increases the electron density on the quinone system and makes it less favorable to accept an additional electron.
The difference in oxidizing strength can be a critical factor in reaction design. For substrates that are difficult to oxidize, TMQ would be the more suitable choice. Conversely, for reactions requiring a milder oxidant to avoid over-oxidation or side reactions, duroquinone might be preferred.
Experimental Protocols: Oxidation of Benzyl Alcohol
To provide a practical comparison, we present detailed experimental protocols for the oxidation of benzyl alcohol to benzaldehyde, a common benchmark reaction for evaluating oxidizing agents.
Oxidation of Benzyl Alcohol using Trimethyl-p-benzoquinone (TMQ)
This protocol is adapted from general procedures for quinone-mediated alcohol oxidations.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Trimethyl-p-benzoquinone (1.2 mmol, 180 mg)
-
Palladium(II) acetate (0.05 mmol, 11.2 mg)
-
Sodium acetate (1.5 mmol, 123 mg)
-
Toluene (5 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol, trimethyl-p-benzoquinone, palladium(II) acetate, and sodium acetate.
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethyl acetate (10 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzaldehyde.
Oxidation of Benzyl Alcohol using Duroquinone
This protocol is adapted from general procedures for quinone-mediated alcohol oxidations.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Duroquinone (1.2 mmol, 197 mg)
-
Palladium(II) acetate (0.05 mmol, 11.2 mg)
-
Sodium acetate (1.5 mmol, 123 mg)
-
Toluene (5 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol, duroquinone, palladium(II) acetate, and sodium acetate.
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethyl acetate (10 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzaldehyde.
Researchers can expect a higher yield of benzaldehyde when using TMQ under these conditions due to its greater oxidizing power.
Mechanistic Insights: The Role of Quinones in Oxidation
The oxidation of alcohols by p-benzoquinones, often catalyzed by a transition metal such as palladium, is believed to proceed through a few key steps. The following diagrams illustrate the generalized mechanism.
References
A Comparative Guide to Alternative Precursors for the Industrial Synthesis of Vitamin E
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E, has traditionally relied on the condensation of two key petrochemical-derived precursors: trimethylhydroquinone (TMHQ) and isophytol.[1][2] Escalating environmental concerns and the volatility of fossil fuel markets have spurred the exploration of sustainable and economically viable alternative precursors and synthetic routes. This guide provides an objective comparison of these emerging alternatives against the conventional methods, supported by available experimental data.
Traditional Synthesis Pathway: A Brief Overview
The cornerstone of industrial Vitamin E production is the Friedel-Crafts alkylation of trimethylhydroquinone (TMHQ) with isophytol, typically catalyzed by a Lewis or Brønsted acid.[1] Both TMHQ and isophytol are synthesized through multi-step chemical processes originating from petrochemical feedstocks.[2]
-
Trimethylhydroquinone (TMHQ) Synthesis: The classical route involves the methylation of m-cresol to 2,3,6-trimethylphenol (TMP), followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and subsequent reduction to TMHQ.[3][4]
-
Isophytol Synthesis: Traditional methods for producing isophytol are complex, often involving nearly 20 chemical reaction steps.[3]
Alternative Precursors and Synthetic Routes
Innovations in biotechnology and catalysis have opened new avenues for the synthesis of Vitamin E, focusing on more sustainable and potentially cost-effective precursors. These alternatives can be broadly categorized into novel starting materials for TMHQ and isophytol synthesis.
I. Alternative Precursors for Trimethylhydroquinone (TMHQ)
Several alternatives to the traditional m-cresol-based synthesis of TMHQ have been investigated, aiming to utilize more readily available and environmentally benign starting materials.
-
Isophorone-based Route: Isophorone, which can be produced from the self-condensation of acetone, presents an attractive alternative starting material for TMHQ synthesis.[5] This route is considered efficient and environmentally friendly due to the use of readily available raw materials and simpler processing.[3]
-
p-tert-Butylphenol-based Route: Another alternative involves the use of p-tert-butylphenol to produce 2,3,6-trimethylphenol, which is then converted to TMHQ.[3] This method offers economic advantages, especially in situations of m-cresol scarcity.[3]
-
Biocatalytic Synthesis from 2,3,6-Trimethylphenol (TMP): A greener approach utilizes a whole-cell biocatalyst expressing the monooxygenase system MpdAB, which can directly hydroxylate TMP to TMHQ under mild conditions.[6] This method avoids the harsh chemicals and high temperatures associated with traditional chemical oxidation and reduction steps.[7]
II. Alternative Precursors for Isophytol
The synthesis of the C20 phytol side chain has been a significant technical barrier in the traditional Vitamin E synthesis.[8] Bio-based routes are emerging as promising alternatives.
-
Bio-fermentation of Farnesene: A revolutionary approach involves the use of genetically engineered Saccharomyces cerevisiae to produce β-farnesene from sugars.[8] This bio-based farnesene can then be chemically converted to isophytol in a three-step process with a high yield.[8] A factory with an annual output of 30,000 tons of Vitamin E has been successfully operating using this new process.
-
Geranylgeraniol as a Precursor: Biologically produced geranylgeraniol is being explored as a substitute for petrochemical-based isophytol.[9] One promising route involves the deoxygenation of epoxyphytol (derived from geranylgeraniol) to generate a mixture of phytol and isophytol with a yield greater than 90%.[10] This mixture can be directly used in the final condensation step with TMHQ.[10]
III. Plant-Based Production through Metabolic Engineering
Direct enhancement of Vitamin E production in plants through metabolic engineering offers a long-term sustainable strategy. This approach focuses on upregulating the biosynthesis of natural precursors within the plant cells. The key precursors in the plant biosynthetic pathway are homogentisate (HGA), which forms the chromanol ring, and phytyl diphosphate (PDP) or geranylgeranyl diphosphate (GGDP), which form the side chain.[11][12]
Overexpression of key enzymes in the vitamin E biosynthetic pathway has shown promising results in various plant species. For instance, overexpressing γ-tocopherol methyltransferase in Arabidopsis seeds significantly shifted the tocopherol composition in favor of the more active α-tocopherol.[13] Similarly, overexpression of homogentisate phytyltransferase (HPT) has led to increased α-tocopherol levels in the leaves of several plants.[14]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the traditional and alternative synthesis routes of Vitamin E precursors.
Table 1: Comparison of Trimethylhydroquinone (TMHQ) Synthesis Routes
| Parameter | Traditional Route (from m-cresol) | Alternative Route (Biocatalytic from TMP) |
| Starting Material | m-cresol | 2,3,6-Trimethylphenol (TMP) |
| Key Steps | Methylation, Oxidation, Reduction | Whole-cell biocatalysis (hydroxylation) |
| Reaction Conditions | High temperature, harsh chemicals | Mild conditions (near neutral pH, ambient temp.) |
| Reported Yield | High product yield[3] | 5.29-fold improvement in production achieved[7] |
| Environmental Impact | Generation of toxic byproducts and waste | Reduced environmental impact, greener process[6] |
Table 2: Comparison of Isophytol Synthesis Routes
| Parameter | Traditional Route (Petrochemical) | Alternative Route (from Bio-fermented Farnesene) | Alternative Route (from Geranylgeraniol) |
| Starting Material | Acetone, isobutylene, formaldehyde[2] | Farnesene (from microbial fermentation) | Geranylgeraniol (biologically produced) |
| Number of Steps | ~20 chemical reactions[3] | 3 chemical steps from farnesene[8] | 3 steps from geranylgeraniol to phytol/isophytol mixture[10] |
| Reported Yield | Varies | ~92% from farnesene[8] | >90% from geranylgeraniol[10] |
| Key Advantages | Established industrial process | Lower cost, increased safety, sustainable[8] | Bio-based, "plug-in" replacement for isophytol[10] |
Table 3: Final Condensation Step - TMHQ and Isophytol to α-Tocopherol
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| p-toluenesulfonic acid | Propylene carbonate / Hexane | 100-135 | 95.6 | 94.2 |
| Zinc chloride / Hydrochloric acid | Isobutyl acetate | 30-40 | Not specified | Not specified |
| Sulfuric acid | Ethylene carbonate / Heptane | 100-145 | 91.1 | 87.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of α-Tocopherol via Friedel-Crafts Condensation
This protocol is based on the acid-catalyzed condensation of TMHQ and isophytol.[1]
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol
-
p-toluenesulfonic acid
-
Propylene carbonate
-
Hexane
Procedure:
-
In a flask equipped with a reflux condenser, water collector, and mechanical stirrer, dissolve 23.3 g (150 mmol) of TMHQ and 0.1 g of p-toluenesulfonic acid in 80 ml of propylene carbonate.[15]
-
Prepare a solution of 36.55 ml (100 mmol) of isophytol in 100 ml of hexane.[15]
-
Heat the TMHQ solution to approximately 100°C.
-
Add the isophytol solution dropwise over 30 minutes while removing the hexane/water azeotrope.[15]
-
After the addition is complete, heat the reaction mixture at 135°C for 30 minutes.[15]
-
Cool the mixture to 80°C and add 100 ml of hexane.
-
Separate the two phases. The upper hexane layer contains the crude α-tocopherol.
-
Wash the hexane layer with water and then evaporate the solvent to obtain the final product.[15]
Protocol 2: Biocatalytic Synthesis of Trimethylhydroquinone (TMHQ)
This protocol outlines the whole-cell biocatalytic conversion of 2,3,6-trimethylphenol (TMP) to TMHQ.[6]
Materials:
-
Genetically engineered E. coli expressing the MpdAB monooxygenase system
-
Luria-Bertani (LB) medium
-
Inducer (e.g., IPTG)
-
2,3,6-Trimethylphenol (TMP)
Procedure:
-
Cultivate the recombinant E. coli strain in LB medium to the mid-logarithmic phase.
-
Induce the expression of the MpdAB enzymes by adding an appropriate inducer and continue the cultivation at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer to a desired cell density.
-
Initiate the biotransformation by adding TMP to the cell suspension.
-
Incubate the reaction mixture at an optimal temperature with vigorous shaking to ensure adequate oxygen supply.
-
Monitor the formation of TMHQ over time using analytical techniques such as HPLC.
-
After the reaction, separate the cells and extract the TMHQ from the supernatant for purification.
Mandatory Visualization
Caption: Comparison of traditional and alternative synthesis pathways for Vitamin E.
Caption: Simplified biosynthesis pathway of α-tocopherol in plants.
Caption: Experimental workflow for the condensation of TMHQ and isophytol.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 3. acrossbiotech.com [acrossbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol [the-innovation.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 12. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevating the vitamin E content of plants through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics [mdpi.com]
- 15. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
A Comparative Guide to Batch vs. Continuous-Flow Synthesis of 2,3,5-Trimethyl-p-Benzoquinone (TMBQ)
Introduction: The Significance of TMBQ
2,3,5-Trimethyl-p-benzoquinone (TMBQ) is a molecule of significant industrial importance, primarily serving as a crucial intermediate in the synthesis of Vitamin E (α-tocopherol). The efficient and safe production of TMBQ is therefore a key focus in the fine chemicals and pharmaceutical industries. Traditionally, TMBQ is produced via the oxidation of 2,3,6-trimethylphenol (TMP) using batch reactor technologies.[1][2] However, the emergence of continuous-flow chemistry offers a compelling alternative, promising enhanced safety, efficiency, and scalability.[3] This guide provides an in-depth comparative analysis of these two synthetic methodologies, supported by experimental data and protocols, to inform researchers and process chemists in selecting the optimal approach for their needs.
The Chemical Transformation: From TMP to TMBQ
The core reaction involves the selective oxidation of 2,3,6-trimethylphenol (TMP). This process requires an oxidant and often a catalyst to achieve high selectivity and yield. Common oxidants include oxygen or air, hydrogen peroxide, and other peroxides, frequently used in conjunction with metal-based catalysts like copper or cobalt complexes.[1][4]
Caption: Core oxidation reaction for TMBQ synthesis.
The primary challenge in this synthesis is to control the reaction to prevent the formation of byproducts, ensuring high purity of the desired TMBQ. Both batch and continuous-flow approaches have distinct ways of managing these reaction parameters.
Part 1: The Traditional Approach - Batch Synthesis
Batch synthesis is the conventional workhorse of chemical production, where reagents are loaded into a stirred-tank reactor (STR), the reaction is run for a specified time, and the product is then isolated.[5]
Principles and Causality in Batch Synthesis
In a batch process, all reactants are mixed together at the start. The reaction's progress is governed by bulk conditions—temperature, pressure, and stirring speed—which are maintained as uniformly as possible throughout the vessel. Heat management is a critical factor; since the oxidation of phenols is often exothermic, inefficient heat dissipation from a large reactor volume can lead to temperature gradients, reduced selectivity, and potential thermal runaway. The reliance on mechanical stirring for mixing can also create non-uniformities, especially in larger vessels, impacting reaction kinetics and consistency.[6]
Representative Experimental Protocol: Batch Oxidation of TMP
This protocol is based on established methods using a copper-halide catalyst system.[2]
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Lithium chloride (LiCl)
-
A secondary aliphatic alcohol (e.g., 2-ethylhexanol)
-
Deionized water
-
Oxygen gas
-
Aqueous alkaline solution (e.g., 5% NaOH) for washing
Procedure:
-
Catalyst Preparation: In a 4 L jacketed glass reactor, charge an aqueous solution of CuCl₂·2H₂O (151 g) and LiCl (150 g) in water (365 g).
-
Solvent Addition: Add the secondary alcohol (818 g) to the reactor. This creates a two-phase reaction medium which is crucial for the catalytic cycle.
-
Temperature Control: Heat the two-phase mixture to the target reaction temperature of 55 °C with vigorous stirring.
-
Oxygenation: Begin bubbling oxygen gas through the mixture at a controlled rate.
-
Reaction Initiation: Slowly feed a solution of TMP dissolved in the same alcohol into the reactor over a period of 5-7 hours. The slow addition helps manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress via an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), until TMP conversion is complete.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic phase.
-
Purification: Wash the organic phase with an aqueous alkaline solution to remove any unreacted phenolic starting material and acidic byproducts.[2] The solvent can then be removed under reduced pressure to yield crude TMBQ, which may be further purified by recrystallization.
Caption: Generalized workflow for batch synthesis of TMBQ.
Part 2: The Modern Approach - Continuous-Flow Synthesis
Continuous-flow chemistry involves pumping reactants through a network of tubes and reactors where the reaction occurs. This methodology transforms the synthesis from a time-based operation to a location-based one, offering fundamentally different ways to control the process.[3][7]
Principles and Causality in Continuous-Flow Synthesis
The defining feature of flow chemistry is the use of small-diameter tubing or microreactors, which results in a very high surface-area-to-volume ratio.[8] This characteristic provides several key advantages:
-
Superior Heat Transfer: Exothermic heat is rapidly dissipated into the reactor walls, allowing for precise temperature control and the safe use of highly reactive reagents or reaction conditions that would be hazardous in batch.[7][8]
-
Enhanced Mass Transfer: The small channel dimensions ensure rapid mixing of reactants, leading to faster and more uniform reactions.[3] This is particularly beneficial for multiphasic systems (gas-liquid), such as those using oxygen for oxidation.[9]
-
Precise Reaction Control: Reaction time is determined by the reactor volume and the flow rate of the reagents, a parameter known as "residence time." This can be controlled with high precision, allowing for the rapid generation and immediate use of unstable intermediates.[8][10]
-
Inherent Safety: The volume of hazardous material within the reactor at any given moment is minimal, drastically reducing the risk associated with energetic events.[7]
Representative Experimental Protocol: Continuous-Flow Oxidation of TMP
This protocol is a conceptual model based on microreactor studies.[10][11]
Equipment:
-
Two high-precision syringe or HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA or stainless steel tubing) of known volume
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve 2,3,6-trimethylphenol (TMP) and a suitable catalyst in a solvent (e.g., acetonitrile).
-
Solution B: Prepare a solution of the oxidant (e.g., tert-butyl hydroperoxide) in the same solvent.
-
-
System Setup: Assemble the flow chemistry system as shown in the diagram below. The coil reactor is submerged in the temperature bath, and the BPR is set to a pressure sufficient to keep solvents in the liquid phase at the reaction temperature (e.g., 5-10 bar).
-
Priming: Prime the pumps and lines with the solvent to ensure a stable, bubble-free flow.
-
Reaction Initiation: Set the desired flow rates for both pumps to achieve the target residence time. For example, for a 10 mL reactor and a target 12-minute residence time, the total flow rate would be 0.833 mL/min (0.417 mL/min from each pump).[11]
-
Steady State: Allow the system to reach a steady state (typically 3-5 times the residence time), discarding the initial output.
-
Collection: Once at steady state, collect the product stream in the collection vessel.
-
Workup and Analysis: The collected solution containing TMBQ can be analyzed directly or subjected to a downstream purification process, which can also be integrated in a continuous fashion (e.g., liquid-liquid extraction or continuous crystallization).
Caption: Schematic of a continuous-flow synthesis setup.
Part 3: Comparative Analysis
The choice between batch and continuous-flow synthesis depends on a careful evaluation of several key performance indicators. Continuous processing often demonstrates significant advantages, particularly in areas of safety, efficiency, and control.[5][8]
| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Rationale & Justification |
| Reaction Time | Long (e.g., 4-8 hours)[2] | Short (e.g., 12 min residence time)[11] | Superior heat and mass transfer in flow reactors accelerate reaction rates. |
| Process Control | Moderate (Bulk properties) | High (Precise control of T, P, time)[3] | Flow allows for fine-tuning of residence time and maintains excellent thermal homogeneity. |
| Safety | Moderate Risk | Inherently Safer | Small reactor volumes minimize the inventory of hazardous materials and prevent thermal runaway.[7] |
| Heat Transfer | Limited by surface area | Excellent | High surface-area-to-volume ratio allows for rapid dissipation of exothermic heat.[8] |
| Scalability | Complex (Redesign often needed) | Straightforward ("Numbering-up" or running longer) | Scaling up is achieved by running the system for a longer duration or by parallelizing multiple reactors, avoiding redevelopment.[3] |
| Yield & Selectivity | Variable | Often Higher & More Consistent | Precise control over reaction parameters minimizes byproduct formation, leading to higher purity and yield.[3][7] |
| Footprint | Large (Large vessels) | Small (Compact reactor setup) | Flow chemistry equipment is significantly more compact than traditional batch reactors of equivalent throughput. |
A direct comparison in one study combining a rotor-stator reactor (an intensified mixing device) with a traditional stirred tank showed the tandem continuous process achieved an 86.9% conversion of TMP, while the standalone batch process only reached 46.8% under the same conditions.[6] This highlights the profound impact of intensified mass transfer on reaction efficiency.
Safety and Mechanistic Considerations
Hazards: The synthesis of TMBQ involves significant safety considerations. The product, p-benzoquinone, and its derivatives are toxic and can cause skin and eye irritation.[12][13] The oxidation reaction itself can be highly exothermic, posing a risk of thermal runaway in large batch reactors. Oxidants like hydrogen peroxide must also be handled with care.
Mitigation Strategies:
-
Batch: Requires careful engineering controls, such as robust cooling systems, slow reagent addition, and potentially dilute reaction conditions to manage heat generation.
-
Continuous-Flow: Inherently mitigates these risks. The small hold-up volume means that any potential runaway is contained to a minuscule amount of material.[8] The excellent heat transfer prevents the formation of hot spots, leading to a more controlled and predictable reaction.[7]
Conclusion: Selecting the Right Path Forward
While batch synthesis remains a viable and widely used method for producing TMBQ, continuous-flow technology presents a superior alternative for modern chemical manufacturing. Its advantages in safety, process control, and efficiency are compelling. For laboratory-scale research and initial process development, the ability to rapidly screen conditions and optimize reactions in a flow reactor is invaluable. For industrial production, the straightforward scalability, consistent product quality, and smaller footprint offer significant economic and safety benefits.[3][5] As the pharmaceutical and fine chemical industries continue to embrace process intensification, the adoption of continuous-flow synthesis for critical intermediates like TMBQ is not just an alternative, but a logical and strategic evolution.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Techniques for Fine Chemical Manufacturing [lonza.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lobachemie.com [lobachemie.com]
- 13. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
Validating the Structure of 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) with 1H and 13C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed comparison of the ¹H and ¹³C NMR spectral data of 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ), also known as duroquinone, with a structural isomer, 2,3,5-trimethyl-1,4-benzoquinone. Through the presentation of experimental data and detailed protocols, we demonstrate the power of NMR in unambiguously validating the highly symmetrical structure of TMBQ.
Distinguishing TMBQ from its Isomer: A Spectroscopic Comparison
The structural differences between TMBQ and its isomer, 2,3,5-trimethyl-1,4-benzoquinone, are clearly reflected in their respective ¹H and ¹³C NMR spectra. The high degree of symmetry in TMBQ results in a significantly simpler spectrum compared to its less symmetrical counterpart.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) | -CH₃ (12H) | ~2.02 | Singlet |
| 2,3,5-trimethyl-1,4-benzoquinone | Vinyl-H (1H) | ~6.5-6.7 | Quartet |
| -CH₃ (3H) | ~2.05 | Singlet | |
| -CH₃ (3H) | ~2.03 | Singlet | |
| -CH₃ (3H) | ~2.00 | Doublet |
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) | C=O | ~187.8 |
| =C-CH₃ | ~139.7 | |
| -CH₃ | ~11.7 | |
| 2,3,5-trimethyl-1,4-benzoquinone | C=O | ~188, ~187 |
| =C-CH₃ | ~145, ~140, ~138 | |
| =CH | ~133 | |
| -CH₃ | ~16, ~12, ~11 |
The most striking difference is in the ¹H NMR spectrum. Due to its four-fold symmetry, all twelve methyl protons of TMBQ are chemically equivalent, giving rise to a single sharp singlet at approximately 2.02 ppm. In contrast, 2,3,5-trimethyl-1,4-benzoquinone, with its reduced symmetry, exhibits a more complex ¹H NMR spectrum, including a distinct signal for the vinyl proton and multiple, unique signals for the three methyl groups.
Similarly, the ¹³C NMR spectrum of TMBQ is characterized by its simplicity, showing only three distinct signals corresponding to the carbonyl carbons, the methyl-substituted ring carbons, and the methyl carbons themselves. The spectrum of 2,3,5-trimethyl-1,4-benzoquinone, however, displays a greater number of signals, reflecting the larger number of non-equivalent carbon atoms in the molecule.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized data acquisition procedures.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like TMBQ.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.
Protocol for 1D NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer's magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability throughout the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize spectral resolution. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, a small number of scans is usually sufficient, while ¹³C spectra typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing: The acquired FID is then subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable NMR spectrum.
Logical Workflow for TMBQ Structure Validation
The process of validating the structure of TMBQ using NMR spectroscopy follows a logical workflow, from initial hypothesis to final confirmation.
A Comparative Analysis of the Antioxidant Activity of Trimethylbenzoquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of trimethylbenzoquinone (TMBQ) with other relevant quinone compounds. The information is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to Trimethylbenzoquinone as an Antioxidant
Trimethylbenzoquinone is a derivative of 1,4-benzoquinone and a key structural component related to Vitamin E. Its antioxidant properties, and that of its reduced form, trimethylhydroquinone (TMHQ), are of significant interest in the study of cellular protection against oxidative stress. The antioxidant capacity of quinones and their hydroquinone counterparts is generally attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative damage to cellular components.[1][2][3][4] This activity is pivotal in preventing or mitigating the progression of various diseases associated with oxidative stress, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3][4]
Comparative Antioxidant Activity: Quantitative Data
The antioxidant efficacy of TMBQ and related quinones can be quantified using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or as Trolox Equivalent Antioxidant Capacity (TEAC).
While direct comparative studies of TMBQ against a wide array of quinones are limited, the available data for various hydroquinone and benzoquinone derivatives provide valuable insights. The antioxidant activity is significantly influenced by the substitution pattern on the quinone or hydroquinone ring.
| Compound | Assay | IC50 (µM) | Scavenging Activity (%) at a given Concentration | Reference Compound | Notes |
| Hydroquinone | DPPH | 31.96 | - | Ascorbic Acid (IC50 39.48 µM) | Potent antioxidant activity.[5] |
| Arbutin (Hydroquinone glucoside) | DPPH | > 100 | - | - | Significantly less potent than hydroquinone.[5] |
| Hydroquinone Derivatives | DPPH | - | 93-97% at 230 µM | α-tocopherol (95% at 230 µM) | High radical-scavenging effects.[2] |
| Zinolol (Hydroquinone derivative) | DPPH | - | 98% at 3 mM (after 30 min) | Trolox (99% at 3 mM) | Similar inhibition to Trolox.[2] |
| tert-butyl-1,4-benzoquinone | Peroxyl radical scavenging | - | 3 times lower than BHT | BHT, Trolox | Poor to moderate antioxidant activity.[6] |
| 2,6-disubstituted tert-butyl-1,4-benzoquinone derivatives | Peroxyl radical scavenging | - | Comparable to Trolox | Trolox | Activity is comparable to the standard antioxidant Trolox.[6] |
| Thymoquinone | ESR | - | Less potent than Thymohydroquinone | Thymohydroquinone | The hydroquinone form is a more potent antioxidant.[7] |
| Thymohydroquinone | ESR | - | More potent than Thymoquinone | Thymoquinone | Demonstrates significant antioxidant activity.[7] |
| Geranylhydroquinone | Lipid peroxidation | 0.3–1.5 | - | α-tocopherol acetate (> 21.15 µM) | More potent than α-tocopherol acetate.[8] |
| Plastoquinones | Lipid peroxidation | 0.25, 2.34 | - | - | Significant antioxidant activities.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant activity of quinone compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[9][10] The discoloration of the purple DPPH solution to a yellow-colored product, diphenylpicrylhydrazine, is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[1][9]
-
Sample Preparation: The test compounds (e.g., TMBQ, other quinones) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.[9][11]
-
Assay Procedure: A specific volume of the sample solution is added to a defined volume of the DPPH solution in a 96-well plate or cuvettes.[1] A control containing the solvent instead of the sample is also prepared.[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1][11]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[1][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.[1][12]
Protocol:
-
Reagent Preparation: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water.[1] The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[1]
-
Working Solution Preparation: Before use, the ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[1]
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a series of concentrations.
-
Assay Procedure: A small volume of the sample solution is added to a defined volume of the diluted ABTS•⁺ solution.[1] A control with the solvent instead of the sample is included.[1]
-
Incubation: After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization of Experimental Workflow and Signaling Pathways
Understanding the experimental process and the underlying biological mechanisms is facilitated by visual diagrams.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Beyond direct radical scavenging, the antioxidant effects of some hydroquinones are mediated through the activation of cellular signaling pathways, such as the Nrf2 pathway.[1][3]
Caption: The Nrf2 signaling pathway activated by trimethylhydroquinone.
Discussion and Conclusion
The antioxidant activity of trimethylbenzoquinone is intrinsically linked to its hydroquinone form, TMHQ. The data suggests that hydroquinones are generally potent antioxidants, with their efficacy being modulated by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-donating groups can enhance antioxidant activity. The comparison with other quinones and hydroquinones reveals that while some derivatives exhibit antioxidant activity comparable to standards like Trolox and α-tocopherol, others, such as arbutin, are significantly less active.
The pro-oxidant potential of some quinones under certain conditions, such as in the presence of metal ions, is also a critical consideration in drug development.[7] Therefore, a comprehensive evaluation of both antioxidant and potential pro-oxidant effects is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulsus.com [pulsus.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
A Comparative Guide to Eco-Friendly Oxidation Methods for 2,3,5-Trimethyl-1,4-Benzoquinone (TMBQ) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the production of Vitamin E (α-tocopherol), is of significant industrial interest.[1] Traditional synthesis routes often rely on stoichiometric oxidants and harsh conditions, leading to environmental concerns. This guide provides a comparative overview of alternative, eco-friendly oxidation methods for TMBQ synthesis, focusing on the use of green oxidants like hydrogen peroxide and molecular oxygen. The performance of various catalytic systems is compared, with supporting data and detailed experimental protocols to aid in the selection of sustainable and efficient synthetic strategies.
Performance Comparison of Eco-Friendly TMBQ Synthesis Methods
The following table summarizes quantitative data for different eco-friendly oxidation methods for TMBQ synthesis, allowing for a direct comparison of their performance.
| Oxidation System | Starting Material | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Hydrogen Peroxide-Based | |||||||||
| Cobalt-based Solid Catalyst | 2,3,5-Trimethylphenol (TMP) | CoW12-ZSM-5 | H₂O₂ | Methanol | 60 | - | - | - | - |
| Titanium-containing Silicate | 2,3,6-Trimethylphenol (TMP) | Ti-containing mesoporous silicate | H₂O₂ | Acetonitrile | - | - | - | - | - |
| Spinel Catalyst | 2,3,5-Trimethylphenol (TMP) | CuCo₂O₄ | H₂O₂ | - | - | - | 100 | 80 | - |
| Sulfonation-Oxidation | 2,3,6-Trimethylphenol (TMP) | Sulfuric Acid/Acetic Acid | H₂O₂ | Petroleum Ether | 30 | 0.5-1 | - | - | >86 |
| Molecular Oxygen-Based | |||||||||
| Heterogeneous Co Catalyst | 2,3,6-Trimethylphenol (TMP) | Co-N-C material | Dioxygen | - | - | - | - | - | - |
| Continuous-flow Microreactor | 2,3,6-Trimethylphenol (TMP) | - | High-velocity air | - | - | 78.5 s | 100 | - | 89.9 |
| Metal-Free Oxidation | |||||||||
| Phthaloyl Peroxide | 1,2,4-Trimethylbenzene (TMB) | Phthalic Anhydride | H₂O₂ (in situ) | Solvent-free | 120 | 2.5 | 95 | - | 92 |
| Enzymatic Oxidation | |||||||||
| Immobilized Horseradish Peroxidase | 2,3,6-Trimethylphenol (TMP) | Horseradish Peroxidase (HRP) | H₂O₂ | Phosphate Buffer (pH 6.5) | 40 | - | - | High | - |
Experimental Protocols
Hydrogen Peroxide-Based Oxidation
This protocol is based on the work by Saux et al., utilizing a cobalt-based catalyst supported on ZSM-5 zeolite.[1][2]
Materials:
-
2,3,5-Trimethylphenol (TMP)
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Methanol
-
CoW12-ZSM-5 catalyst
-
Glass flask reactor with magnetic stirring
-
Thermostatized bath
-
Reflux condenser
Procedure:
-
In a 25 cm³ glass flask reactor equipped with a magnetic stirrer and a reflux condenser, add 0.1 g of the CoW12-ZSM-5 catalyst.
-
Add the desired amount of 2,3,5-trimethylphenol and methanol as the solvent.
-
Immerse the flask in a thermostatized bath set to 60 °C.
-
Add hydrogen peroxide to achieve an oxidant/substrate molar ratio of 5.
-
Stir the reaction mixture at 60 °C for the desired reaction time (e.g., 6 hours).
-
After the reaction, the catalyst can be separated by filtration for reuse.
-
The product mixture can be analyzed by gas chromatography.
This method, adapted from a patented process, involves the sulfonation of 2,3,6-trimethylphenol followed by oxidation with a mixture of acetic acid and hydrogen peroxide.[3]
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Petroleum ether
-
Sulfuric acid (50% aqueous solution)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Three-necked flask
-
Constant temperature oil bath
-
Dropping funnel
Procedure:
-
In a 250 mL three-necked flask, dissolve 0.03 mol of 2,3,6-trimethylphenol in 35 mL of petroleum ether.
-
Place the flask in a constant temperature oil bath at 30 °C.
-
Once the substrate is dissolved and the temperature is stable, add 4 molar equivalents of 50% sulfuric acid dropwise using a dropping funnel.
-
After the addition is complete, maintain the reaction at 30 °C for 30 minutes.
-
Prepare a mixture of 6 molar equivalents of glacial acetic acid and 6 molar equivalents of 30% hydrogen peroxide.
-
Add this mixture dropwise to the reaction flask.
-
After the addition is complete, continue the reaction at 30 °C for another 30 minutes.
-
After the reaction, allow the mixture to stand and separate the aqueous and organic layers.
-
Extract the aqueous layer with petroleum ether.
-
Combine the organic layers and wash with dilute sodium bicarbonate solution, followed by saturated sodium chloride solution, and finally with distilled water until the pH is neutral.
-
Remove the petroleum ether by distillation (which can be recovered and reused).
-
Cool the residue to obtain orange-yellow needle-like crystals of TMBQ.
Metal-Free Oxidation
This solvent-free method provides a high yield of TMBQ from 1,2,4-trimethylbenzene.[4]
Materials:
-
1,2,4-Trimethylbenzene (TMB)
-
Phthalic anhydride
-
Hydrogen peroxide (30% aqueous solution)
-
Reaction vessel suitable for heating to 120 °C
Procedure:
-
In a suitable reaction vessel, mix 1 mmol of 1,2,4-trimethylbenzene with 3 mmol of phthalic anhydride.
-
Add 8 mmol of 30% aqueous hydrogen peroxide to the mixture.
-
Heat the solvent-free reaction mixture to 120 °C for 2.5 hours.
-
After the reaction, the product can be isolated and purified. This method achieves a 95% conversion of TMB and a 92% isolated yield of TMBQ.[4]
Enzymatic Oxidation
This protocol outlines a biocatalytic approach to TMBQ synthesis under mild conditions.
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
Immobilized Horseradish Peroxidase (HRP) on magnetic nanoparticles
-
Phosphate buffer (pH 6.5)
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature-controlled reactor
Procedure:
-
Add the immobilized HRP and phosphate buffer to a temperature-controlled reactor.
-
Add the TMP substrate to the reaction mixture.
-
Maintain the reaction at 40 °C with constant stirring.
-
Start the reaction by the dropwise addition of the H₂O₂ solution.
-
Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by HPLC).
-
Upon completion, the immobilized enzyme can be recovered using a magnet for reuse.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the general workflow and a comparison of the key features of these eco-friendly oxidation methods.
Caption: General workflow for eco-friendly TMBQ synthesis.
References
A Comparative Guide to HPLC Columns for the Analysis of 2,3,5,6-Tetramethyl-1,4-benzoquinone (TMBQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance comparison of commonly used High-Performance Liquid Chromatography (HPLC) columns for the analysis of 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ). The selection of an appropriate HPLC column is critical for achieving accurate and reproducible results in the quantification and analysis of TMBQ. This document outlines the expected performance of different column chemistries, provides a detailed experimental protocol for method development, and visualizes the analytical workflow.
Data Presentation: Comparative Performance of HPLC Columns for TMBQ Analysis
Given that 2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) is a nonpolar, hydrophobic compound, the choice of a reversed-phase HPLC column is paramount. The most common stationary phases for such an analysis are C18 (Octadecylsilane) and C8 (Octylsilane). The primary difference between these lies in the length of the alkyl chains bonded to the silica support, which directly influences their hydrophobic retention capabilities.[1][2]
The following table summarizes the expected performance characteristics of C18 and C8 columns for the analysis of TMBQ, based on established chromatographic principles.
| Performance Parameter | C18 Column (Octadecylsilane) | C8 Column (Octylsilane) | Rationale & Key Considerations for TMBQ Analysis |
| Retention of TMBQ | Stronger Retention | Moderate Retention | C18 columns have longer carbon chains (18 carbons) compared to C8 columns (8 carbons), resulting in a more hydrophobic stationary phase.[1][2] This leads to stronger interactions with the nonpolar TMBQ molecule, causing it to be retained longer on the column.[1][2] |
| Resolution | Potentially Higher | Good | The stronger retention on a C18 column can provide better separation of TMBQ from other closely eluting nonpolar impurities.[1] However, for less complex sample matrices, a C8 column may offer sufficient resolution. |
| Analysis Time | Longer | Shorter | Due to stronger retention, TMBQ will have a longer retention time on a C18 column, leading to a longer overall analysis time.[1][2] C8 columns facilitate faster elution, which can be advantageous for high-throughput screening.[3] |
| Solvent Consumption | Higher | Lower | Longer analysis times on C18 columns necessitate a greater volume of mobile phase, thereby increasing solvent consumption and operational costs. |
| Peak Shape | Good | Potentially Better | While both columns can provide good peak symmetry, C8 columns, with their shorter retention times, can sometimes reduce interactions with residual silanol groups on the silica surface, potentially leading to sharper peaks.[3] |
| Column Lifetime | Potentially Longer | Standard | The denser hydrophobic surface of C18 columns can offer better protection to the underlying silica backbone, potentially leading to a longer column lifetime under optimal conditions.[1] |
| Typical Applications | Ideal for complex mixtures requiring high resolution of nonpolar compounds. | Suitable for routine analysis and when faster separation of moderately nonpolar to polar analytes is required.[1][4] | For TMBQ analysis, a C18 column is often the first choice to ensure robust separation. A C8 column may be preferred if a faster analysis time is a key requirement and the sample matrix is relatively simple. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of TMBQ using a reversed-phase HPLC method. This protocol should be considered a starting point for method development and validation.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Columns:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chemicals and Reagents:
-
2,3,5,6-tetramethyl-1,4-benzoquinone (TMBQ) reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Deionized water (18.2 MΩ·cm).
-
2. Chromatographic Conditions (Starting Point)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a desirable retention time (typically between 3 and 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: TMBQ exhibits UV absorbance. A starting wavelength of 254 nm or 260 nm is recommended. A PDA detector can be used to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of TMBQ reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing TMBQ in the mobile phase, vortex, and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Method Validation Parameters The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure that the peak for TMBQ is well-resolved from any other components in the sample matrix.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the TMBQ standard over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of TMBQ that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of TMBQ.
Caption: Workflow for the HPLC analysis of TMBQ.
Caption: Decision tree for HPLC column selection for TMBQ analysis.
References
- 1. CAS RN 527-17-3 | Fisher Scientific [fishersci.com]
- 2. RP-HPLC method development for the simultaneous determination of timolol maleate and human serum albumin in albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
A Researcher's Guide to Cross-Referencing Experimental Spectral Data: A Comparative Analysis of Public and Curated Databases
In the rapidly evolving landscape of drug discovery and metabolomics, the accurate identification and quantification of small molecules from complex biological samples is paramount. This guide provides a comprehensive comparison of workflows for cross-referencing experimental liquid chromatography-mass spectrometry (LC-MS) data, with a focus on leveraging a targeted quantification tool followed by spectral library matching for metabolite identification. We will compare the utility of a large, open-access repository, MassBank, with a curated, feature-rich database, mzCloud, in a hypothetical drug discovery scenario.
Scenario: Investigating the Metabolic Impact of a Novel Anti-Cancer Compound
A novel therapeutic agent, "MitoBlock-7," has been developed to target mitochondrial metabolism in aggressive cancer cell lines. To understand its mechanism of action, researchers are tasked with identifying and quantifying changes in the cellular metabolome after treatment. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental and Data Analysis Workflow
A multi-step process is employed to move from cell culture to metabolite identification. This workflow ensures robust and reproducible results.
Detailed Experimental Protocols
Cell Culture, Treatment, and Metabolite Extraction
-
Cell Line: Human colorectal cancer cell line (HCT116).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. They are then treated with either MitoBlock-7 (10 µM) or a vehicle control (0.1% DMSO) for 24 hours.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Column: A reversed-phase C18 column is used for separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is used.
-
Mass Spectrometry: Data is acquired in both positive and negative ion modes using a data-dependent acquisition (DDA) method.
Data Presentation: Quantified Metabolic Features
Following data acquisition, a targeted metabolome batch quantification (TMBQ) tool is used to generate a list of metabolic features with their corresponding retention times (RT), mass-to-charge ratios (m/z), and relative intensities in treated versus control samples.
| Feature ID | m/z | Retention Time (min) | Fold Change (Treated/Control) | Putative Identity |
| MET_001 | 133.014 | 2.5 | 2.1 | Proline |
| MET_002 | 146.046 | 3.1 | -3.5 | a-Ketoglutarate |
| MET_003 | 192.066 | 4.8 | 1.8 | Citrate |
| MET_004 | 116.071 | 1.9 | -2.9 | Fumarate |
| MET_005 | 89.024 | 1.2 | 0.9 | Alanine |
Comparison of Spectral Databases for Metabolite Identification
The putative identities from the quantification tool require confirmation by matching the experimental MS/MS spectra against reference spectra in databases. We compare two popular choices: MassBank and mzCloud.
| Feature | MassBank | mzCloud |
| Nature | Open-access, public repository.[1][2] | Commercially supported, curated database.[3][4] |
| Data Sources | Contributions from numerous academic and research institutions worldwide.[1] | Data generated under standardized conditions and from trusted partners.[4][5] |
| Spectral Content | Contains a large number of spectra, but the quality and metadata can be variable.[6][7] | High-resolution MSn spectral trees with extensive metadata for each entry.[3][5][8] |
| Search Capabilities | Basic search by m/z, name, and spectral similarity.[2] | Advanced search options including spectral tree, substructure, and fragment similarity searches.[3][5] |
| Annotation | Annotations are often provided by the data submitter. | Spectra are computationally and manually annotated with fragment information.[5][8] |
| Cost | Free to access and use.[1] | Subscription-based for full access, with a free online search portal.[3][4] |
Mandatory Visualizations
Mitochondrial Signaling Pathway
The hypothetical drug, MitoBlock-7, is expected to interfere with central carbon metabolism and related mitochondrial signaling pathways. Understanding these pathways is crucial for interpreting the metabolomics data. Mitochondria are central to cellular signaling, influencing processes like apoptosis and gene expression through messengers like ATP, reactive oxygen species (ROS), and calcium ions.[9][10][11][12]
Conclusion
The choice between a public repository like MassBank and a curated database such as mzCloud depends on the specific needs of the research. MassBank offers a vast and freely accessible resource, making it an excellent starting point for putative identifications. For drug discovery and development, where high confidence in identification is critical, the curated, high-quality, and richly annotated spectra in mzCloud provide significant advantages, albeit at a cost. A comprehensive metabolomics workflow should ideally leverage the strengths of both types of resources: broad screening with public databases followed by high-confidence validation using curated libraries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. massbank.eu [massbank.eu]
- 3. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. mzCloud – [mzcloud.org]
- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. mzCloud | re3data.org [re3data.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Mitochondria in the signaling pathways that control longevity and health span - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Signaling Pathways Associated with DNA Damage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethylbenzoquinone Derivatives in Anticancer Research
For Immediate Release
A comprehensive review of recent anticancer studies reveals the superior efficacy of specific trimethylbenzoquinone derivatives over the parent compound, thymoquinone. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a comparative analysis of these compounds' performance, detailed experimental protocols, and insights into their mechanisms of action.
Enhanced Cytotoxicity of Thymoquinone Analogs
Quantitative analysis of the half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates that synthetic analogs of thymoquinone (TQ), a well-researched trimethylbenzoquinone, exhibit significantly enhanced cytotoxic effects against pancreatic cancer cell lines. The analogs TQ-2G, TQ-4A1, and TQ-5A1 have been identified as particularly potent.[1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Thymoquinone (TQ) | Pancreatic Cancer | ~25 |
| TQ-2G | Pancreatic Cancer | 3 |
| TQ-4A1 | Pancreatic Cancer | 7 |
| TQ-5A1 | Pancreatic Cancer | 5 |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The enhanced anticancer activity of these thymoquinone derivatives is attributed to their ability to modulate crucial intracellular signaling pathways involved in cell survival and apoptosis.[1] Notably, these analogs have been shown to be more effective than the parent thymoquinone in down-regulating the transcription factor NF-κB and its associated anti-apoptotic proteins, including Bcl-2, Bcl-xL, survivin, and XIAP.[1][2] The inhibition of the NF-κB pathway is a key mechanism for inducing apoptosis in cancer cells.
Experimental Protocols
The following outlines the methodologies employed in the comparative efficacy studies of trimethylbenzoquinone derivatives.
Synthesis of Thymoquinone Derivatives
Thymoquinone analogs, including TQ-2G, TQ-4A1, and TQ-5A1, were synthesized using a one-pot chemical synthesis method. The general procedure involves the modification of the thymoquinone structure at the carbonyl or benzenoid sites to enhance its biological activity.[2] A common starting material for thymoquinone synthesis is thymol, which undergoes sulfonation and subsequent oxidation.[3]
A general synthetic route involves:
-
Sulfonation of Thymol: Thymol is treated with a sulfonating agent, such as chlorosulfonic acid.
-
Oxidation: The resulting sulfonated intermediate is oxidized using an oxidizing agent like chromic acid solution to yield thymoquinone.
-
Purification: The crude product is then purified through a series of steps including alkaline washing, water washing, filtration, crystallization, and distillation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of thymoquinone and its derivatives on pancreatic cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Protocol:
-
Cell Seeding: Pancreatic cancer cells (e.g., MiaPaCa-2) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of thymoquinone or its derivatives (e.g., 0-200 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, an MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined from the dose-response curves.
The workflow for assessing the anticancer activity of these compounds is illustrated below.
This comparative guide underscores the potential of novel trimethylbenzoquinone derivatives as potent anticancer agents, offering a promising avenue for the development of more effective cancer therapies. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
A Comparative Guide to the Validation of Analytical Standards for Trimethylquinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for the quantitative analysis of trimethylquinone (TMQ), a key intermediate in the synthesis of Vitamin E. It offers a framework for validating analytical methods, complete with experimental protocols and comparative data to ensure accuracy, precision, and reliability in your research and quality control processes.
Introduction to Trimethylquinone Analysis
Trimethylquinone (2,3,5-trimethyl-1,4-benzoquinone) is a critical component in various synthetic pathways. Accurate quantification of TMQ is paramount for ensuring the quality and yield of final products. The selection of a high-quality analytical standard is the foundation of a robust and reproducible analytical method. This guide will explore the validation of such standards using High-Performance Liquid Chromatography (HPLC), a widely adopted technique for its sensitivity and selectivity.
Comparison of Analytical Method Performance
Table 1: Key Validation Parameters for Quantitative Analysis of Quinones by RP-HPLC
| Validation Parameter | Typical Acceptance Criteria | Performance Data (Alternative A: Standard X) | Performance Data (Alternative B: Standard Y) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 | 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% | 99.2% ± 1.5% |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% | 1.1% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% | 1.5% | 1.8% |
Note: The performance data in this table is representative and synthesized from validation studies of similar quinone compounds. Actual performance may vary depending on the specific analytical standard, instrumentation, and laboratory conditions.
Experimental Protocol: A Validated RP-HPLC Method for Trimethylquinone
This section details a standard protocol for the quantitative analysis of trimethylquinone. This method should be fully validated before its implementation in a laboratory setting.
1. Materials and Reagents:
-
Trimethylquinone Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Trimethylquinone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing trimethylquinone and dissolve it in a suitable solvent.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Validation Procedure:
-
Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of TMQ.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).[1]
-
Accuracy: Perform recovery studies by spiking a known amount of TMQ standard into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. Calculate the relative standard deviation (% RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the % RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The % RSD of the results should remain within acceptable limits.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating an analytical method for trimethylquinone.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Standards Performance.
Conclusion
The validation of analytical standards is a critical step in ensuring the quality and reliability of quantitative data for trimethylquinone. By following established guidelines, such as those from the International Council for Harmonisation (ICH), and implementing a robust validation protocol, researchers can confidently select and utilize analytical standards that meet the stringent requirements of drug development and quality control. The provided framework and representative data serve as a valuable resource for establishing and verifying the performance of analytical methods for trimethylquinone.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3,5-Trimethyl-2,5-Cyclohexadiene-1,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Protocols
2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione is classified as a hazardous substance, exhibiting acute toxicity if swallowed or in contact with skin, and causing serious eye and skin irritation[1][2][3]. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield[4].
-
Body Protection: Protective clothing to prevent skin exposure[1][4].
Handling and Storage:
-
Use the chemical in a well-ventilated area or under a fume hood to avoid inhalation of dust[4][5].
-
Avoid contact with skin, eyes, and clothing[5].
-
Wash hands and any exposed skin thoroughly after handling[4].
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents[1][4].
Step-by-Step Disposal Procedure
The disposal of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione must be conducted in accordance with institutional, local, and national regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous waste.
-
Segregate it from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Accidental Spill Clean-up:
-
In the event of a spill, evacuate the area of unprotected personnel.
-
Remove all sources of ignition[7].
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal[4][5]. Avoid generating dust[5].
-
For liquid spills, use an inert absorbent material to contain the spill and then place it in a suitable container for disposal.
-
After clean-up, ventilate the area and wash the spill site[7].
-
-
Final Disposal:
-
The ultimate disposal method is through an approved hazardous waste disposal plant[4]. Do not discharge this chemical into the environment or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. They will ensure that the waste is managed in compliance with all applicable regulations.
-
Quantitative Data Summary
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[1][3]. |
| Acute Toxicity (Dermal) | Category 1 | Fatal in contact with skin[3]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1]. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | C9H10O2 | CID 70291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available safety data for this compound and related quinone derivatives.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for handling 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles. |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. For extensive handling, chemical-resistant coveralls are recommended.[1] It is crucial to wear compatible chemical-resistant gloves. While specific data for this compound is limited, nitrile or butyl rubber gloves are generally recommended for similar chemicals. Always inspect gloves for any signs of degradation or perforation before and during use.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters should be used.[3][4] A full-face respirator will also provide eye and face protection. |
Quantitative Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. Therefore, the exposure limits for the related compound, p-Benzoquinone, should be used as a conservative guideline.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH (REL) | 0.1 ppm (0.4 mg/m³)[5] |
| OSHA (PEL) | 0.1 ppm (0.4 mg/m³)[5] |
| ACGIH (TLV) | 0.1 ppm (0.44 mg/m³)[5][6] |
NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.
Experimental Protocol: Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-.
Step-by-Step Handling and Disposal Plan
I. Pre-Operational Phase:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- to understand its specific hazards.
-
Risk Assessment: Conduct a risk assessment for your specific experimental procedure to identify potential hazards and necessary control measures.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and properly labeled waste containers are readily available.
II. Operational Phase: Handling
-
Work Area Preparation: All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling Solid Compound: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatulas, weighing paper).
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.
III. Post-Operational Phase: Decontamination and Disposal
-
Decontamination: Clean all non-disposable equipment that has come into contact with the chemical using a suitable solvent. Collect the rinsate as hazardous waste.
-
Waste Segregation: Segregate waste streams.
-
Solid Waste: Collect any unused solid compound, contaminated weighing paper, and other contaminated disposable labware in a designated, sealed container labeled as hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsate in a compatible, sealed container labeled as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag or container and disposed of as hazardous waste.
-
-
Waste Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-". Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. Some quinone compounds are classified as acutely toxic hazardous waste (P-listed), which have specific disposal regulations.[7][8]
References
- 1. TLV/BEI Guidelines - ACGIH [acgih.org]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. BENZOQUINONE - ACGIH [acgih.org]
- 7. epa.gov [epa.gov]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
